molecular formula C6H6N2O4 B167427 (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid CAS No. 10158-72-2

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Cat. No.: B167427
CAS No.: 10158-72-2
M. Wt: 170.12 g/mol
InChI Key: XVSCOGMAPCVMSV-UHFFFAOYSA-N
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Description

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCOGMAPCVMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906375
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
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Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10158-72-2
Record name 10158-72-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, with CAS number 10158-72-2, is a derivative of maleic hydrazide, a well-known plant growth regulator.[1][2] This compound belongs to the pyridazinone class of heterocycles, which has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[3][4] While specific research on this compound is limited, its structural features suggest potential for exploration in drug discovery programs.

This technical guide provides a comprehensive overview of the compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of the potential biological activities of the pyridazinone core. The information presented herein is intended to serve as a foundational resource for researchers interested in synthesizing and investigating this and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 10158-72-2[5]
Molecular Formula C₆H₆N₂O₄[5]
Molecular Weight 170.12 g/mol [5]
Canonical SMILES C1=CC(=O)N(N=C1O)CC(=O)O[6]
Physical Appearance Expected to be a solidInferred

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from maleic anhydride and hydrazine, followed by N-alkylation.

Step 1: Synthesis of Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione)

The core pyridazine-3,6-dione ring system can be synthesized by the condensation of maleic anhydride with hydrazine hydrate.[7][8] This reaction is typically carried out in a suitable solvent such as water, ethanol, or acetic acid.[9]

Reaction: Maleic Anhydride + Hydrazine Hydrate → Maleic Hydrazide

Step 2: N-Alkylation of Maleic Hydrazide

The introduction of the acetic acid moiety at the N-1 position can be achieved through nucleophilic substitution. This involves the reaction of maleic hydrazide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the maleic hydrazide, thereby increasing its nucleophilicity.

Reaction: Maleic Hydrazide + Haloacetic Acid + Base → this compound

The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation.[1] The use of a non-polar, aprotic solvent and a suitable base can enhance the selectivity for N-substitution.

Detailed Experimental Protocol (Proposed)
  • Synthesis of Maleic Hydrazide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[9]

    • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude maleic hydrazide. Recrystallization from water or ethanol can be performed for further purification.

  • Synthesis of this compound:

    • To a suspension of maleic hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents).[6]

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the salt.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester of the target compound.

    • Hydrolyze the ester by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • After hydrolysis, neutralize the solution to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used for purification.

Diagram of Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Maleic Hydrazide Synthesis cluster_step2 Step 2: N-Alkylation & Hydrolysis MA Maleic Anhydride MH Maleic Hydrazide MA->MH Condensation HH Hydrazine Hydrate HH->MH Solvent1 Acetic Acid Solvent1->MH MH_start Maleic Hydrazide Ester Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate MH_start->Ester Alkylation ECA Ethyl Chloroacetate ECA->Ester Base K2CO3 / Acetone Base->Ester FinalProduct (3,6-dioxo-3,6-dihydropyridazin- 1(2H)-yl)acetic acid Ester->FinalProduct Hydrolysis Hydrolysis Acid/Base Hydrolysis Hydrolysis->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

The Pyridazinone Core: A Scaffold of Diverse Biological Activity

The pyridazinone ring is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[3][10] This suggests that this compound could be a valuable starting point for developing novel therapeutic agents.

Potential Therapeutic Areas for Pyridazinone Derivatives:
  • Anticancer: Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties.[11] Some have shown the ability to inhibit kinases involved in cancer cell proliferation and survival.[11]

  • Antimicrobial: The pyridazine nucleus is present in various compounds with antibacterial and antifungal activities.[12]

  • Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some exhibiting lower ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Anticonvulsant: N-substituted 1,2-dihydropyridazine-3,6-diones have been synthesized and shown to possess anticonvulsant activity.[10]

  • Cardiovascular: Some pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and antiplatelet activities.[3][4]

Proposed Biological Evaluation Workflow

For researchers looking to investigate the biological potential of this compound, a general screening workflow is proposed below.

BioEvaluation cluster_screening Initial Biological Screening cluster_advanced Advanced Evaluation (if activity is observed) Compound (3,6-dioxo-3,6-dihydropyridazin- 1(2H)-yl)acetic acid Cytotoxicity Cytotoxicity Assays (e.g., MTT, NCI-60 panel) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Compound->AntiInflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism InVivo In Vivo Animal Models Antimicrobial->InVivo SAR Structure-Activity Relationship (SAR) Studies AntiInflammatory->SAR Mechanism->InVivo Mechanism->SAR

Caption: General workflow for biological evaluation.

Conclusion

While this compound is not extensively characterized in the scientific literature, its core pyridazinone structure places it within a class of compounds of significant interest to the drug discovery community. The synthetic pathway proposed in this guide is based on well-established chemical reactions and provides a solid starting point for its preparation. The diverse biological activities of related pyridazinone derivatives suggest that this compound and its analogs are worthy of further investigation as potential therapeutic agents. This guide aims to equip researchers with the foundational knowledge and a strategic framework to unlock the potential of this intriguing molecule.

References

  • Stefanye, D., & Howard, W. L. (1954). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of Organic Chemistry, 19(1), 115-120.
  • Sivakumar, R., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Synthesis and Anticonvulsant Activity of Novel 1-Substituted-1,2-dihydropyridazine-3,6-diones. Biological and Pharmaceutical Bulletin, 26(10), 1407-1411.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.
  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Current Organic Chemistry, 13(4), 363-380.
  • Nishiyama, Y., & Ishizuka, Y. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(12), 1634-1636.
  • Ghorbani-Vaghei, R., & Malaeke, F. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 11(52), 32961-32970.
  • Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(22), 5873-5876.
  • Feuer, H., & Asunskis, J. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of Organic Chemistry, 22(1), 107-109.
  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

  • ChemSrc. (n.d.). (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Maleic hydrazide (102). Retrieved from [Link]

  • Google Patents. (2016). CN105924401A - Maleic hydrazide synthetic process.
  • Google Patents. (2016). CN105693623A - Maleic hydrazide preparation method.
  • University of Pretoria. (2023). Analytical approaches for haloacetic acid disinfection byproducts in treated water. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and explore its potential as a versatile scaffold for novel therapeutics.

Introduction: The Promise of the Pyridazinone Core

This compound belongs to the pyridazinone class of six-membered heterocyclic compounds. The pyridazinone nucleus is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the design of ligands for a variety of biological targets.[1][2] Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4][5] This inherent biological activity makes this compound a valuable starting material and a compound of interest for further investigation.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 170.122 g/mol [6]
Molecular Formula C₆H₆N₂O₄[6]
CAS Number 10158-72-2[6]
Appearance Pale-yellow solid (predicted)[7]
Canonical SMILES C1=CC(=O)N(N=C1)CC(=O)O

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step process, beginning with the formation of the maleic hydrazide precursor, followed by a selective N-alkylation to introduce the acetic acid moiety.

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

The foundational pyridazinone ring is formed through the condensation of maleic anhydride with hydrazine hydrate. This reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in glacial acetic acid.

  • Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Collect the crude maleic hydrazide by vacuum filtration and wash with cold water.

  • Recrystallize the solid from hot water or ethanol to yield pure maleic hydrazide.

Step 2: N-Alkylation of Maleic Hydrazide

The introduction of the acetic acid side chain is accomplished via a nucleophilic substitution reaction. The nitrogen atom of the maleic hydrazide acts as a nucleophile, attacking an electrophilic carbon source, such as a haloacetic acid.

Experimental Protocol:

  • Suspend the synthesized maleic hydrazide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask.

  • Add a base, such as potassium carbonate (K₂CO₃), to the suspension to deprotonate the maleic hydrazide, enhancing its nucleophilicity.

  • To the stirred mixture, add an equimolar amount of a haloacetic acid, for example, bromoacetic acid or chloroacetic acid.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Collect the crude this compound by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Maleic Hydrazide Synthesis cluster_step2 Step 2: N-Alkylation Maleic Anhydride Maleic Anhydride Reaction1 Condensation (Acetic Acid, Reflux) Maleic Anhydride->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 Maleic Hydrazide Maleic Hydrazide Reaction1->Maleic Hydrazide Reaction2 Nucleophilic Substitution (K2CO3, DMF) Maleic Hydrazide->Reaction2 Haloacetic Acid Haloacetic Acid Haloacetic Acid->Reaction2 Target Compound This compound Reaction2->Target Compound

Caption: Two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the acetic acid side chain. The two olefinic protons on the pyridazinone ring should appear as doublets. The methylene protons of the acetic acid group will likely appear as a singlet, and the acidic proton of the carboxyl group will be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. The two carbonyl carbons of the pyridazinone ring and the carboxylic acid will resonate at the downfield region (typically >160 ppm). The olefinic carbons and the methylene carbon will appear at characteristic chemical shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[10]

  • Strong C=O stretching vibrations from the two amide carbonyls in the pyridazinone ring and the carboxylic acid carbonyl, expected around 1760-1690 cm⁻¹.

  • C-N and C-O stretching bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 170.12 g/mol .[11][12]

Analytical Workflow Diagram:

Analytical_Workflow Synthesized Compound Synthesized Compound Purity & Structure Confirmation Purity & Structure Confirmation Synthesized Compound->Purity & Structure Confirmation NMR NMR Spectroscopy (1H, 13C) Purity & Structure Confirmation->NMR IR IR Spectroscopy Purity & Structure Confirmation->IR MS Mass Spectrometry Purity & Structure Confirmation->MS

Caption: Workflow for analytical characterization.

Potential Applications in Drug Development

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs. The pyridazinone core is a known pharmacophore, and the carboxylic acid handle provides a convenient point for further chemical modifications.

  • Anti-inflammatory Agents: Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties. The introduction of an acetamide side chain has been shown to enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[1]

  • Anticancer Therapeutics: The pyridazinone scaffold has been explored for the development of anticancer agents.[3] The ability to functionalize both the nitrogen and carbon atoms of the ring allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines.

  • Cardiovascular Drugs: Several pyridazinone-containing compounds have been investigated for their cardiovascular effects.[2] The core structure can be modified to target specific receptors or enzymes involved in cardiovascular diseases.

  • Versatile Intermediate: Beyond its intrinsic potential, this compound serves as a valuable building block. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling the synthesis of more complex molecules with tailored biological activities.

Potential Mechanism of Action (Illustrative):

MoA_Diagram Pyridazinone Derivative Pyridazinone Derivative Biological Target Enzyme / Receptor Pyridazinone Derivative->Biological Target Binding/Inhibition Signaling Pathway Cellular Signaling Pathway Biological Target->Signaling Pathway Modulation Cellular Response Therapeutic Effect (e.g., Anti-inflammatory) Signaling Pathway->Cellular Response

Caption: Generalized mechanism of action for a pyridazinone derivative.

Conclusion

This compound is a compound with considerable potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven pharmacological relevance of the pyridazinone scaffold, makes it an attractive target for further research. This guide provides a solid foundation for scientists and researchers to embark on the synthesis, characterization, and exploration of the therapeutic applications of this promising molecule.

References

Sources

An In-Depth Technical Guide to the Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a derivative of maleic hydrazide, belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful synthesis.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step process. This strategy hinges on the initial formation of the pyridazinone ring system, followed by the introduction of the acetic acid moiety via N-alkylation.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation & Hydrolysis MA Maleic Anhydride MH Maleic Hydrazide MA->MH Cyclocondensation HH Hydrazine Hydrate HH->MH Intermediate Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate MH->Intermediate N-Alkylation ECA Ethyl Chloroacetate ECA->Intermediate Base Base (e.g., NaOEt) Final_Product This compound Intermediate->Final_Product Hydrolysis Acid Acid Hydrolysis (e.g., HCl) N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack cluster_2 Hydrolysis MH Maleic Hydrazide Anion Pyridazinone Anion MH->Anion + Base Base Base (NaOEt) Intermediate Ester Intermediate Anion->Intermediate + ECA ECA Ethyl Chloroacetate Final_Product Final Product Intermediate->Final_Product + H3O+ Acid H3O+

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₆H₆N₂O₄ and CAS number 10158-72-2, is a member of the pyridazinone class of heterocyclic compounds.[1] The pyridazinone scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry and agrochemical research due to its broad spectrum of biological activities.[2][3][4][5][6] While direct and extensive research on the specific mechanism of action of this compound is not widely published, a comprehensive understanding can be constructed by examining the well-documented activities of its structural analogs, most notably maleic hydrazide, and the diverse bioactivities of the broader pyridazinone family.

This guide will provide an in-depth analysis of the probable core mechanism of action of this compound, drawing on established principles from related compounds. We will explore its likely role as a plant growth regulator and potential as a plant activator, detail relevant experimental protocols for validation, and present the information with the scientific integrity and logical flow expected by research professionals.

The Versatile Pyridazinone Scaffold: A Foundation for Diverse Bioactivity

The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] This structural motif is present in numerous compounds that exhibit a wide array of pharmacological and biological effects. The inherent chemical properties of the pyridazinone ring allow for extensive functionalization, leading to a rich diversity of derivatives with activities spanning from medicinal to agricultural applications.[6][7]

Biological Activity Examples of Pyridazinone Derivatives Field of Application
CardiovascularLevosimendan, Amipizone, IndolidanMedicine
Anti-inflammatory3-O-substituted benzyl pyridazinone derivativesMedicine
AnticancerVarious proprietary and experimental compoundsMedicine
AntimicrobialVarious proprietary and experimental compoundsMedicine, Agrochemicals
HerbicidalMultiple patented compoundsAgrochemicals
Plant Growth RegulationMaleic hydrazideAgrochemicals
Plant Activator3(2H)-pyridazinone derivativesAgrochemicals

The broad bioactivity of pyridazinones underscores the potential for this compound to interact with various biological targets.[2][4][5][6] The presence of the acetic acid moiety suggests a potential for increased water solubility and modified transport properties compared to simpler pyridazinones.

Inferred Mechanism of Action as a Plant Growth Regulator: Lessons from Maleic Hydrazide

The most direct structural analog to this compound with a well-elucidated mechanism of action is maleic hydrazide (1,2-dihydro-3,6-pyridazinedione).[8][9] Maleic hydrazide is a widely used plant growth regulator that functions by inhibiting cell division (mitosis) without affecting cell enlargement.[8][10][11] Given the structural similarity, it is highly probable that this compound shares this fundamental mechanism.

The proposed mechanism involves the following key steps:

  • Uptake and Systemic Transport: The compound is likely absorbed by the plant's foliage or roots and translocated systemically through the xylem and phloem.[12]

  • Inhibition of Mitosis: The primary mode of action is the arrest of cell division in the meristematic tissues of the plant.[9][10] This leads to a reduction in growth, preventing sprouting in stored crops like potatoes and onions, and controlling the growth of weeds and grasses.[8][10]

  • Selective Action: The inhibitory effect is primarily on dividing cells, with minimal impact on cell expansion, allowing for the regulation of growth rather than outright lethality at appropriate concentrations.[11]

G cluster_plant Plant System uptake Uptake (Foliar/Root) transport Systemic Transport (Xylem/Phloem) uptake->transport meristem Meristematic Tissue (Site of Cell Division) transport->meristem inhibition Inhibition of Mitosis meristem->inhibition growth_reg Growth Regulation (e.g., Sprout Inhibition) inhibition->growth_reg compound This compound compound->uptake

Caption: Proposed mechanism of action for this compound as a plant growth regulator.

Potential Molecular Targets and Biochemical Interactions

The specific molecular targets of maleic hydrazide, and by extension, likely targets for this compound, are thought to involve interactions with key cellular components. Research suggests that maleic hydrazide may exert its effects through:

  • Reaction with Sulfhydryl (-SH) Groups: The compound may react with sulfhydryl groups present in proteins and enzymes, potentially altering their structure and function.[9] This could disrupt a variety of metabolic processes essential for cell division.

  • Competition with Succinic Dehydrogenase: Maleic hydrazide has been proposed to compete with the receptor sites of succinic dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain.[9] Inhibition of this enzyme would have profound effects on cellular respiration and energy production, thereby impacting cell division.

Potential as a Plant Activator: Inducing Systemic Acquired Resistance

Recent research has highlighted the potential of 3(2H)-pyridazinone derivatives as a new class of plant activators.[13][14] Plant activators are compounds that protect crops from diseases by inducing the plant's own immune responses, a phenomenon known as systemic acquired resistance (SAR).[13] Unlike traditional fungicides or bactericides, plant activators do not have direct antimicrobial activity.[13][14]

Given that this compound belongs to this class of compounds, it is plausible that it could also function as a plant activator. The mechanism would involve the compound being recognized by the plant as a signaling molecule, triggering a cascade of defense responses that protect it from a broad spectrum of pathogens.

G cluster_workflow Screening Workflow for Plant Activators start Synthesize/Acquire This compound invitro In Vitro Antimicrobial Assay start->invitro invivo In Vivo Induced Resistance Assay start->invivo no_activity No Direct Antimicrobial Activity invitro->no_activity resistance Induction of Disease Resistance invivo->resistance conclusion Confirmed Plant Activator Potential no_activity->conclusion resistance->conclusion

Caption: Experimental workflow to determine the plant activator potential of this compound.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended:

Protocol 1: Root Elongation Assay for Growth Regulation

Objective: To quantify the inhibitory effect of the compound on plant growth.

Methodology:

  • Prepare a series of concentrations of this compound in a suitable plant growth medium (e.g., Murashige and Skoog).

  • Germinate seeds of a model plant (e.g., Arabidopsis thaliana or corn) on a control medium.

  • Transfer seedlings with a consistent primary root length to plates containing the different concentrations of the test compound.

  • Incubate the plates vertically in a controlled environment (temperature, light intensity, and photoperiod).

  • Measure the increase in primary root length at regular intervals (e.g., every 24 hours for 5-7 days).

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Protocol 2: Analysis of Mitotic Activity in Root Tips

Objective: To determine if the compound inhibits cell division.

Methodology:

  • Treat seedlings with an effective concentration of the compound determined from the root elongation assay for a specified period (e.g., 24 hours).

  • Excise the root tips (approximately 1-2 mm) from both treated and control seedlings.

  • Fix the root tips in a suitable fixative (e.g., Farmer's fixative: 3:1 ethanol:acetic acid).

  • Hydrolyze the root tips in 1N HCl.

  • Stain the chromosomes with a suitable stain (e.g., acetocarmine or DAPI).

  • Prepare squash mounts of the root tips on microscope slides.

  • Observe the slides under a light or fluorescence microscope and determine the mitotic index (percentage of cells in mitosis) for both treated and control groups.

Protocol 3: In Vitro and In Vivo Disease Resistance Assays

Objective: To assess the potential of the compound as a plant activator.

Methodology:

  • In Vitro Assay:

    • Prepare agar plates containing various concentrations of the test compound.

    • Inoculate the plates with a plant pathogen (e.g., a fungus or bacterium).

    • Incubate under conditions suitable for pathogen growth.

    • Measure the growth of the pathogen and compare it to a positive control (a known antimicrobial agent) and a negative control (no compound). A lack of direct inhibition of pathogen growth is indicative of a potential plant activator.

  • In Vivo Assay:

    • Treat plants with the test compound by spraying or root drenching.

    • After a suitable incubation period to allow for the induction of resistance (e.g., 48-72 hours), inoculate the plants with a pathogen.

    • Incubate the plants under conditions conducive to disease development.

    • Assess the level of disease severity in treated plants compared to untreated, inoculated control plants. A significant reduction in disease symptoms in the treated plants suggests induced resistance.

Conclusion and Future Directions

Based on the extensive evidence from its structural analog, maleic hydrazide, and the broader class of pyridazinone derivatives, the primary mechanism of action of this compound is likely as a plant growth regulator that inhibits mitosis. Potential molecular interactions may involve reactions with sulfhydryl groups and inhibition of key metabolic enzymes like succinic dehydrogenase. Furthermore, there is a compelling rationale to investigate its potential as a plant activator capable of inducing systemic acquired resistance in crops.

Future research should focus on direct experimental validation of these proposed mechanisms using the protocols outlined in this guide. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development and application in agriculture or other fields. Structure-activity relationship studies, exploring how modifications to the acetic acid side chain and the pyridazinone ring affect its biological activity, would also be a valuable avenue for further investigation.

References

  • Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Wikipedia. (n.d.). Maleic hydrazide.
  • PubChem. (n.d.). Maleic Hydrazide.
  • Request PDF. (n.d.). Various Biological Activities of Pyridazinone Ring Derivatives.
  • Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • GBA Group Food. (n.d.). Maleic Hydrazide.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Guidechem. (n.d.). What is Maleic hydrazide and how does it work?.
  • Nooden, L. D. (1969). The Mode of Action of Maleic Hydrazide: Inhibition of Growth. Physiologia Plantarum, 22(2), 260-270.
  • PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review.
  • PMC. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators.
  • RSC Publishing. (n.d.). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators.
  • Santa Cruz Biotechnology. (n.d.). This compound.

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Structure-activity relationship of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core as a Privileged Scaffold

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1] The versatility of the pyridazinone ring system, with its two adjacent nitrogen atoms, allows for diverse chemical modifications, making it a "wonder nucleus" for the development of novel therapeutic agents.[1] This guide focuses on a specific derivative, this compound, and explores its potential structure-activity relationships (SAR). While direct SAR studies on this exact molecule are not extensively documented, a wealth of information on related pyridazinone analogs allows for a comprehensive analysis of how structural modifications would likely impact its biological activity.

This document will serve as a technical guide for researchers, providing insights into the synthesis, potential biological targets, and the anticipated impact of chemical modifications on the activity of this compound. The information presented herein is synthesized from numerous studies on the broader class of pyridazinone derivatives, offering a predictive framework for the rational design of novel analogs.

Core Structural Features and Potential for Modification

The structure of this compound (CAS 10158-72-2)[2] presents several key sites for chemical modification. Understanding these positions is crucial for designing a library of analogs to probe the SAR.

Caption: Key modification sites on the this compound scaffold.

General Synthesis Strategies

The synthesis of pyridazinone derivatives typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would involve the reaction of a suitable maleic acid derivative with a hydrazine-functionalized acetic acid derivative. The introduction of substituents at various positions can be achieved through the selection of appropriately substituted starting materials or through post-synthesis modifications. For instance, Suzuki-Miyaura coupling is a common method for introducing aryl or heteroaryl groups at the C4 or C6 positions of the pyridazinone ring.[3][4][5]

Illustrative Synthetic Workflow

Synthetic_Workflow Start Substituted Maleic Anhydride/Acid Condensation Condensation Reaction Start->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation PyridazinoneCore Pyridazinone Core Formation Condensation->PyridazinoneCore Modification Post-synthesis Modification (e.g., Suzuki Coupling) PyridazinoneCore->Modification FinalProduct Substituted Pyridazinone Derivative Modification->FinalProduct

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Structure-Activity Relationship Analysis

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections analyze the potential impact of modifications at key positions of this compound, based on existing literature for analogous compounds.

Modifications at the N1-Position (Acetic Acid Side Chain)

The acetic acid moiety at the N1 position is a critical determinant of the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.

  • Chain Length and Analogs: Altering the length of the carboxylic acid chain or replacing it with other acidic bioisosteres could influence receptor binding and pharmacokinetic properties. For example, in a series of thyroid hormone receptor β agonists, the nature of the substituent on a phenyl ring attached to the pyridazinone core, which included acetic acid derivatives, was crucial for activity.[6]

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly impact cell permeability and metabolic stability. Ester derivatives can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Amide derivatives, on the other hand, can introduce new hydrogen bonding interactions and alter the compound's electronic profile.

Modifications at the N2-Position

The N2 position of the pyridazinone ring is a common site for substitution, and modifications here have been shown to have a profound effect on biological activity.

  • Alkyl and Aryl Substituents: The introduction of various alkyl and aryl groups at the N2 position has been explored in numerous studies. For instance, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the N2-position of the pyridazinone moiety was associated with potent and selective inhibitory activity against phosphodiesterase 5 (PDE5).[7]

Modifications at the C4 and C5 Positions

The C4 and C5 positions of the pyridazinone ring are part of the core structure and substitutions here can directly influence the electronic and steric properties of the molecule.

  • Aryl and Heteroaryl Substitutions: The introduction of substituted phenyl rings at these positions is a common strategy in the design of pyridazinone-based drugs. The nature and position of substituents on this aryl ring can fine-tune the biological activity. For example, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, various substitutions on the phenyl ring led to compounds with significant cardiotonic effects.[8]

  • Halogenation: The introduction of halogens at C4 and/or C5 can modulate the lipophilicity and electronic nature of the ring, potentially enhancing binding affinity to target proteins.

Quantitative SAR Data from Analogous Pyridazinones
Compound Class/ModificationBiological ActivityKey FindingsReference
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesCardiotonicSubstituents on the phenyl ring are crucial for activity.[8]
Pyrazolo[3,4-d]pyridazinonesPDE5 InhibitionA benzyl group at the pyridazinone 2-nitrogen was associated with potent activity.[7]
6-(4-substitutedphenyl)-3-pyridazinone derivativesVasorelaxantFuryl, nitro, and dimethylamino groups enhanced bioactivity.[9]
Phthalazinone/pyridazinone hybridsPDE3/PDE4 InhibitionA 5-methyl-4,5-dihydropyridazinone moiety exhibited the highest PDE3 inhibitory activities.[10]
3-oxo-2,3-dihydropyridazine derivativesITK Inhibition3,5-difluorophenyl and furan-2-ylmethyl groups contributed to potency.[4][5]

Potential Molecular Targets and Signaling Pathways

Given the diverse biological activities of pyridazinone derivatives, this compound and its analogs could potentially interact with a variety of molecular targets.

  • Phosphodiesterases (PDEs): Many pyridazinone derivatives are potent inhibitors of PDEs, particularly PDE3, PDE4, and PDE5.[7][10] Inhibition of these enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways, including those involved in cardiovascular function and inflammation.

  • Kinases: Recent studies have identified 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK), suggesting a role in modulating T-cell signaling and potential applications in treating T-cell leukemia.[3][4][5]

  • Inflammatory Pathways: Pyridazinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as the NF-κB pathway.[11][12][13]

Illustrative Signaling Pathway: NF-κB in Inflammation

NF-kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Experimental Protocols

To evaluate the structure-activity relationship of novel this compound analogs, robust and validated experimental protocols are essential.

Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the ability of pyridazinone derivatives to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

Methodology:

  • Cell Culture: Culture the cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture media. Pre-treat the cells with the compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include vehicle control (DMSO) and unstimulated control wells.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to assess the cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values (the concentration of compound that inhibits 50% of the cytokine production) using non-linear regression analysis.

Rationale: This assay provides a reliable and high-throughput method to screen for the anti-inflammatory potential of the synthesized compounds and to establish a quantitative SAR.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct SAR data for this specific molecule is limited, the extensive research on the broader class of pyridazinone derivatives provides a strong foundation for rational drug design.

Key insights from analogous compounds suggest that:

  • The acetic acid side chain at N1 is a key determinant of physicochemical properties and can be modified to optimize pharmacokinetics.

  • Substitutions at the N2 position can significantly influence biological activity, with aryl and bulky alkyl groups often conferring potency.

  • Modifications at the C4 and C5 positions, particularly with substituted aryl rings, are crucial for fine-tuning target selectivity and potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with modifications at these key positions. Such studies will be instrumental in elucidating the specific SAR for this scaffold and in identifying lead compounds for further preclinical and clinical development. The exploration of this chemical space holds significant promise for the discovery of novel drugs targeting a range of diseases, from cardiovascular disorders to cancer and inflammatory conditions.

References

  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. [Link]

  • Guan, L. P., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. ResearchGate. [Link]

  • Kumar, Dr. A. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • van der Mey, M., et al. (2001). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. Journal of Medicinal Chemistry, 44(16), 2523-33. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(15), 1129-1153. [Link]

  • Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. [Link]

  • Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • Tilley, J., et al. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists.
  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Rlavie. [Link]

  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

  • Reddy, T. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][8][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

  • Chen, C., et al. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 51(23), 7478-85. [Link]

  • Madrigal Pharmaceuticals, Inc. (2022). Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
  • Lin, C.-T., et al. (2020). 3,6'-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife, 9, e56594. [Link]

  • Reddy, T. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. [Link]

  • Chen, C., et al. (2008). Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl] -benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethyl - ResearchGate. ResearchGate. [Link]

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Whitepaper: Synthesis of Maleic Hydrazide Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Maleic hydrazide, a pyridazine derivative known chemically as 1,2-dihydropyridazine-3,6-dione, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including significant analgesic and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth exploration of the synthesis of maleic hydrazide acetic acid derivatives, a class of compounds showing promise in drug discovery. We will dissect the core reaction mechanisms, provide detailed, field-proven experimental protocols, and explain the critical causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the pyridazinone core for therapeutic innovation.

The Maleic Hydrazide Scaffold: Chemical Properties and Reactivity

Maleic hydrazide (MH) is a heterocyclic compound whose structure is characterized by a six-membered ring containing two adjacent nitrogen atoms.[6] A key feature governing its reactivity is lactam-lactim tautomerism, where the molecule exists in equilibrium between the 1,2-dihydropyridazine-3,6-dione (lactam) form and its tautomeric 6-hydroxypyridazin-3(2H)-one (lactim) form. This equilibrium is fundamental to its chemical behavior, particularly in substitution reactions. The presence of an acidic N-H proton in the lactam form makes it amenable to N-alkylation reactions, which is the primary strategy for synthesizing its acetic acid derivatives.

Caption: Lactam-Lactim tautomerism of Maleic Hydrazide.

Core Synthesis: N-Alkylation with Acetic Acid Moieties

The synthesis of (6-oxo-1(6H)-pyridazinyl)acetic acid derivatives is primarily achieved through the N-alkylation of the maleic hydrazide ring. This is a classic nucleophilic substitution reaction where the deprotonated nitrogen of the pyridazinone ring acts as a nucleophile.

Underlying Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the maleic hydrazide anion on an electrophilic acetic acid synthon, typically an ethyl chloroacetate or chloroacetic acid.

  • Deprotonation (Activation): The reaction is initiated in the presence of a base (e.g., potassium carbonate, sodium hydroxide). The base abstracts the acidic proton from the N1 position of the pyridazinone ring, generating a highly nucleophilic nitrogen anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions, whereas weaker bases like potassium carbonate (K2CO3) are often sufficient and allow for more flexible reaction conditions.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the chloroacetic acid derivative (e.g., ethyl chloroacetate), displacing the chloride leaving group in an SN2 reaction.

  • Hydrolysis (if necessary): When an ester like ethyl chloroacetate is used, the resulting product is an ethyl ester. This intermediate must be hydrolyzed, typically under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, to yield the final carboxylic acid derivative. This two-step approach is often preferred as esters can be easier to purify via chromatography than the corresponding carboxylic acids.

Caption: General reaction scheme for N-alkylation of Maleic Hydrazide.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. They are derived from established methodologies in peer-reviewed literature.[3]

Protocol I: Synthesis of Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate

This protocol describes the synthesis of the ester intermediate, which is a common precursor to the final acid derivative.

  • Materials:

    • 6-substituted-3(2H)-pyridazinone (10 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)

    • Ethyl chloroacetate (12 mmol)

    • Absolute Ethanol (50 mL)

  • Equipment:

    • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Thin-Layer Chromatography (TLC) apparatus

  • Procedure:

    • To the round-bottom flask, add the 6-substituted-3(2H)-pyridazinone (10 mmol) and absolute ethanol (50 mL).

    • Add anhydrous potassium carbonate (20 mmol) to the suspension. The base facilitates the deprotonation of the pyridazinone nitrogen.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (12 mmol) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., mobile phase Ethyl Acetate:Hexane 1:1).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate.

Protocol II: Hydrolysis to (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid
  • Materials:

    • Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate (from Protocol I) (8 mmol)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (20 mL)

    • Concentrated Hydrochloric Acid (HCl)

    • Distilled water

  • Equipment:

    • Beaker (100 mL)

    • Magnetic stirrer

    • pH paper or pH meter

    • Büchner funnel and flask

  • Procedure:

    • Dissolve the ester in 10% aqueous NaOH solution in a beaker.

    • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (can be monitored by the disappearance of the ester spot on TLC).

    • Cool the solution in an ice bath.

    • Acidify the solution dropwise with concentrated HCl to a pH of approximately 2-3. The acidic condition protonates the carboxylate salt, causing the final product to precipitate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold distilled water to remove any remaining salts.

    • Dry the solid product, typically in a vacuum oven, to yield the pure (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid.[3]

Workflow cluster_synthesis Step 1: N-Alkylation (Ester Synthesis) cluster_workup1 Step 2: Ester Work-up & Purification cluster_hydrolysis Step 3: Hydrolysis cluster_workup2 Step 4: Acid Work-up & Purification start Mix Substituted Maleic Hydrazide, Ethanol, and K₂CO₃ add_ester Add Ethyl Chloroacetate start->add_ester reflux Reflux for 4-6 hours add_ester->reflux monitor Monitor via TLC reflux->monitor cool1 Cool to Room Temp. monitor->cool1 filter1 Filter Inorganic Salts cool1->filter1 evap1 Evaporate Solvent filter1->evap1 recrys1 Recrystallize from Ethanol evap1->recrys1 ester_prod Pure Ethyl Ester Product recrys1->ester_prod hydro Dissolve Ester in 10% NaOH stir Stir at Room Temp. for 2-3 hours hydro->stir acidify Cool and Acidify with HCl to pH 2-3 stir->acidify filter2 Vacuum Filter Precipitate acidify->filter2 wash Wash with Cold Water filter2->wash dry Dry Product wash->dry final_prod Pure Acetic Acid Derivative dry->final_prod

Caption: Experimental workflow for the two-step synthesis of derivatives.

Data Summary of Representative Derivatives

The methodologies described allow for the synthesis of a diverse library of derivatives. The following table summarizes data for several (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid compounds, demonstrating the versatility of the synthetic route.[3]

Compound IDR-Group at C6 PositionYield (%)Melting Point (°C)Key ¹H-NMR Signals (DMSO-d₆, ppm)
IVb 4-Benzylpiperazin-1-yl9015314.50-11.04 (s, 1H, -COOH), 7.65 (d, 1H, pyridazinone H5), 4.68 (s, 2H, -CH₂COOH)
IVd 4-(2-Ethoxyphenyl)piperazin-1-yl5323714.33-11.40 (s, 1H, -COOH), 7.65 (d, 1H, pyridazinone H5), 4.83 (s, 2H, -CH₂COOH)
IVe 4-(2-Fluorophenyl)piperazin-1-yl6324614.34-11.42 (s, 1H, -COOH), 7.69-7.57 (d, 1H, pyridazinone H5), 4.80 (s, 2H, -CH₂COOH)
IVg 4-(3-Trifluoromethylphenyl)piperazin-1-yl5623214.38-11.40 (s, 1H, -COOH), 7.66 (d, 1H, pyridazinone H5), 4.75 (s, 2H, -CH₂COOH)

Data synthesized from Gökçe, M. et al. (2012).[3]

Conclusion and Future Perspectives

The N-alkylation of the maleic hydrazide core is a robust and versatile method for synthesizing a wide array of acetic acid derivatives. The protocols outlined in this guide provide a reliable foundation for producing these compounds with high purity and reasonable yields. The causality is clear: activating the pyridazinone ring with a base enables efficient nucleophilic substitution, with a subsequent hydrolysis step cleanly converting the intermediate ester to the desired carboxylic acid. The pharmacological significance of pyridazinones continues to grow, and these synthetic strategies are crucial for the exploration of new chemical entities.[4] Future work will likely focus on developing more atom-economical and greener synthetic routes, as well as expanding the library of derivatives to probe structure-activity relationships further and identify lead candidates for various therapeutic targets.

References

  • Gökçe, M., Dündar, O. B., & Küpeli, E. (2012). Synthesis and Investigation of Analgesic and Anti-inflammatory Activities of (6-Substituted-3(2H)-pyridazinon-2-yl)acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide Derivatives. Marmara Pharmaceutical Journal, 16, 27-36. [Link]

  • Grokipedia. (2026). Maleic hydrazide.
  • Asif, M. (2022). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 19(5), 513-514. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(8), 6347-6360. [Link]

  • Sharma, S., & Sharma, P. C. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1), 1-13. [Link]

  • Asif, M. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 53-64. [Link]

  • Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(21), 5873-5876. [Link]

  • PubChem. (n.d.). Maleic hydrazide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Maleic hydrazide. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8). [Link]

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. [Link]

Sources

Solubility of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is long and arduous. A pivotal characteristic that dictates the trajectory of this journey is its solubility. The ability of a compound to dissolve in a solvent is a fundamental physicochemical property that influences its bioavailability, formulation, and overall efficacy.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a molecule of interest in medicinal chemistry.

The selection of an appropriate solvent is a strategic decision that has far-reaching implications for drug synthesis, purification, and formulation.[1][3] It is a delicate balance of achieving desired solubility while adhering to stringent safety, environmental, and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][4][5][6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterizing the solubility profile of this compound.

Understanding the Molecule: this compound

This compound (CAS Number: 10158-72-2) is a heterocyclic compound with a molecular formula of C6H6N2O4 and a molecular weight of 170.12 g/mol .[10][11][12] Its structure, featuring a pyridazinedione ring and a carboxylic acid moiety, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. These structural features are key to predicting its solubility behavior.

The presence of both hydrogen bond donors (the N-H group on the ring and the -OH of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atoms) indicates a potential for interaction with polar solvents. The carboxylic acid group also introduces pH-dependent solubility, a crucial factor in its biological absorption and formulation.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[13][14] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[14] The key factors governing the solubility of an organic compound are:

  • Polarity: The distribution of electron density within a molecule determines its polarity. The presence of heteroatoms like oxygen and nitrogen in this compound makes it a polar molecule.

  • Hydrogen Bonding: The ability to form hydrogen bonds with solvent molecules significantly enhances solubility. Water, for instance, is an excellent solvent for compounds that can participate in hydrogen bonding.

  • Molecular Size: Generally, larger molecules are less soluble than smaller ones, as it becomes more difficult for solvent molecules to surround them.[15]

  • pH: For ionizable compounds like carboxylic acids, solubility is highly dependent on the pH of the medium. In a basic solution, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, in an acidic solution, its solubility is likely to be lower.

A related compound, Maleic hydrazide, which shares the pyridazinedione core, is known to be soluble in aqueous alkali and certain organic bases.[16] It also shows some solubility in water (0.6 g/100g at 25°C) and dimethylformamide (2.4 g/100g at 25°C), but is less soluble in ethanol (0.1 g/100g ) and xylene (<0.1 g/100g ).[17] This provides a preliminary indication that this compound may exhibit similar trends.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately characterizing the solubility of a compound. The following workflow outlines a logical sequence of experiments, from qualitative assessment to quantitative measurement.

Caption: A flowchart illustrating the systematic approach to determining the solubility of this compound.

Detailed Experimental Protocols

Materials and Equipment
  • This compound

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • pH meter

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Solvents:

    • Polar Protic: Purified Water, Ethanol, Methanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone

    • Non-polar: Hexane, Toluene

    • Aqueous Buffers: 5% HCl, 5% NaHCO₃, 5% NaOH[18]

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of solvents.

  • Preparation: Label a series of small, dry test tubes or vials for each solvent to be tested.[13]

  • Sample Addition: Accurately weigh approximately 1-5 mg of this compound into each tube.

  • Solvent Addition: Add 0.5 mL of the selected solvent to each respective tube.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[13]

  • Observation: Visually inspect each tube for the complete dissolution of the solid. Record the results as "soluble," "partially soluble," or "insoluble."[13] For aqueous solutions, note any effervescence with NaHCO₃, which would indicate an acidic compound.[19]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[15]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: A step-by-step diagram of the quantitative shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Solubility Profile of this compound

Solvent Class Solvent Qualitative Solubility Quantitative Solubility at 25°C (mg/mL)
Polar Protic WaterTo be determinedTo be determined
EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
Polar Aprotic DMSOTo be determinedTo be determined
DMFTo be determinedTo be determined
AcetoneTo be determinedTo be determined
Non-polar HexaneTo be determinedTo be determined
TolueneTo be determinedTo be determined
Aqueous Acid/Base 5% HClTo be determinedTo be determined
5% NaHCO₃To be determinedTo be determined
5% NaOHTo be determinedTo be determined

Interpretation:

  • High solubility in water, methanol, and ethanol would confirm the polar nature of the compound and its hydrogen bonding capabilities.

  • Solubility in 5% NaOH and 5% NaHCO₃ would be expected due to the deprotonation of the carboxylic acid to form a soluble salt.[18][19]

  • Low solubility in hexane and toluene would be anticipated, as these non-polar solvents cannot effectively solvate the polar functional groups of the molecule.[13]

  • Solubility in polar aprotic solvents like DMSO and DMF is often high for many organic compounds used in drug discovery and can be crucial for stock solution preparation.

Safety and Handling Considerations

As with any chemical, it is imperative to handle this compound and all solvents with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for the compound and each solvent before beginning any experimental work. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated laboratory or a fume hood.

Conclusion

Determining the solubility of this compound is a foundational step in its development as a potential therapeutic agent. By employing a systematic approach that combines qualitative screening with quantitative analysis, researchers can build a comprehensive solubility profile. This data is not merely a set of numbers; it provides critical insights that will guide formulation development, preclinical studies, and ultimately, the successful translation of a promising molecule into a viable drug product. The protocols and principles outlined in this guide provide a robust framework for achieving this essential characterization.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517–1525.
  • University of Maryland. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • European Medicines Agency. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Khan Academy. Solubility of organic compounds.
  • The Good Scents Company. Maleic Hydrazide (CAS 123-33-1).
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • MasterControl. ICH Q6 Guidelines.
  • European Medicines Agency. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • CAMEO Chemicals. MALEIC HYDRAZIDE.
  • U.S. Food and Drug Administration. (2025, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Rlavie. (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid.
  • University of Hertfordshire. Maleic hydrazide. AERU.
  • INCHEM. (1976). Maleic hydrazide (Pesticide residues in food: 1976 evaluations).
  • Food and Agriculture Organization of the United Nations. Maleic hydrazide (102).
  • ChemicalBook. This compound.
  • A2B Chem. (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.
  • Santa Cruz Biotechnology. This compound.
  • AA Blocks. 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid.

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Methodological & Application

Introduction: The Pyridazinone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Biological Evaluation of Novel Pyridazinone Derivatives

The pyridazinone ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged structure" in the field of drug discovery.[1] Its unique electronic and steric properties make it a versatile scaffold for designing novel therapeutic agents.[2][3] Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, making them a focal point for intensive research.[1][3][4]

This guide provides a comprehensive overview of the synthesis and biological evaluation of novel pyridazinone derivatives. It is designed for researchers and scientists in drug development, offering detailed protocols and explaining the causal reasoning behind key experimental choices. The methodologies described herein are grounded in established scientific literature to ensure reliability and reproducibility.

Part 1: Synthesis of Novel Pyridazinone Derivatives

The chemical versatility of the pyridazinone core allows for extensive functionalization at various positions, enabling the creation of large libraries of compounds for biological screening.[5][6] A common and effective strategy for synthesizing the core 3(2H)-pyridazinone structure involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

Core Synthetic Strategy: From γ-Ketoacids to Dihydropyridazinones

The most prevalent synthetic route begins with a β-aroylpropionic acid, which can be readily prepared via the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. The subsequent reaction of this γ-ketoacid with hydrazine hydrate yields the corresponding 6-aryl-4,5-dihydro-3(2H)-pyridazinone. This two-step process is efficient and provides a foundational scaffold for further modification.[7][8]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation A Aromatic Substrate (e.g., Benzene, Naphthalene) C β-Aroylpropionic Acid (γ-Ketoacid) A->C AlCl3 B Succinic Anhydride B->C AlCl3 E 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (Core Scaffold) C->E Reflux (e.g., in Ethanol) D Hydrazine Hydrate (NH2NH2·H2O) D->E Reflux (e.g., in Ethanol) F Further Functionalization (e.g., Halogenation, N-Alkylation) E->F

General workflow for pyridazinone core synthesis.
Protocol 1: General Synthesis of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol details the synthesis of a representative pyridazinone derivative, starting from chlorobenzene.

Materials:

  • Chlorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon disulfide (CS₂) (or another suitable solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium carbonate (Na₂CO₃), 10% aqueous solution

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

Part A: Synthesis of β-(4-chlorobenzoyl)propionic acid

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure the apparatus is dry.

  • In the flask, suspend anhydrous AlCl₃ (0.22 mol) in dry carbon disulfide (100 mL).

  • Add a solution of succinic anhydride (0.1 mol) in dry CS₂ to the suspension with stirring.

  • Through the dropping funnel, add chlorobenzene (0.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux.

  • After the addition is complete, reflux the mixture on a water bath for 4-5 hours.

  • Distill off the CS₂ solvent.

  • Decompose the resulting complex by slowly adding crushed ice and 10% HCl.

  • Filter the solid product, wash with cold water, and then with 10% Na₂CO₃ solution to remove any unreacted acid.

  • Recrystallize the crude product from hot water or ethanol to obtain pure β-(4-chlorobenzoyl)propionic acid.

Part B: Synthesis of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

  • In a round-bottom flask, dissolve the β-(4-chlorobenzoyl)propionic acid (0.05 mol) from Part A in ethanol (80 mL).

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid pyridazinone derivative will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure title compound.[8]

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic methods.

TechniqueExpected Observations for 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone[8]
¹H NMR (CDCl₃)δ ~2.6-3.1 (m, 4H, -CH₂-CH₂-), 7.4-7.8 (m, 4H, Ar-H), ~10.5 (s, 1H, -NH)
IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1670 (C=O stretch, amide), ~1600 (C=C aromatic stretch), ~750 (C-Cl stretch)
Mass Spec. (m/z)Expected molecular ion peak [M]⁺ corresponding to the calculated mass (C₁₀H₉ClN₂O).
Melting Point A sharp melting point indicates high purity.

Part 2: Protocols for Biological Evaluation

Given the wide range of reported activities for pyridazinone derivatives, a tiered screening approach is often employed.[2][3] The following protocols describe standard in vitro assays for evaluating anti-inflammatory, anticancer, and antimicrobial potential.

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

Many pyridazinone derivatives exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9][10]

G A Prepare Assay Buffer (e.g., Tris-HCl) B Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Heme A->B E Incubate Enzyme, Heme, and Inhibitor (Test Compound/Control) B->E C Prepare Test Compounds (Pyridazinone Derivatives in DMSO) C->E D Prepare Controls: - Positive (e.g., Celecoxib) - Negative (DMSO vehicle) D->E F Initiate Reaction by Adding Arachidonic Acid E->F G Stop Reaction (e.g., with HCl) F->G H Quantify Prostaglandin E2 (PGE2) Product using ELISA G->H I Calculate % Inhibition and IC50 Value H->I

Workflow for the in vitro COX-2 inhibition assay.

Methodology (Based on a commercial COX Inhibitor Screening Assay Kit):

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, arachidonic acid, COX-2 enzyme, and detection reagents) as per the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the synthesized pyridazinone derivatives in DMSO. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of COX-2 enzyme solution to all wells except the background wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.

  • Reaction Termination & Detection: After a 10-minute incubation at 37°C, stop the reaction and quantify the amount of prostaglandin product (e.g., PGE₂) using an appropriate method, typically a competitive ELISA provided with the kit.[10]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds against cancer cell lines.[11]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. The GI₅₀ or IC₅₀ value (concentration causing 50% growth inhibition or cell death) can be determined by plotting cell viability against compound concentration.[11]

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7][12]

  • Fungal strain (e.g., Candida albicans)[11]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Standard antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi) as positive controls.[7]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted in the appropriate broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum but no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation:

The results of the biological assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Summary for Biological Evaluation

Compound IDCOX-2 IC₅₀ (µM)A549 GI₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PDZ-01 1.510.216>64
PDZ-02 0.85.73264
PDZ-03 12.4>100816
Celecoxib 0.2---
Gentamicin --21

Part 3: Rationale and Structure-Activity Relationship (SAR)

The design of novel pyridazinone derivatives is not arbitrary. It is guided by an understanding of how chemical structure influences biological activity, a concept known as Structure-Activity Relationship (SAR).[2][13]

Causality in Experimental Design

The choice of substituents on the pyridazinone scaffold is critical. For instance, in the synthesis of anti-inflammatory agents, substitutions on the 6-position aryl ring can significantly impact COX-2 selectivity and potency.[10] Similarly, attaching different arylpiperazinylalkyl side chains to the pyridazinone nitrogen has been shown to modulate affinity for α-adrenoceptors, which is relevant for cardiovascular applications.[14] The goal of synthesizing a library of derivatives is to systematically probe these relationships to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.[1]

Conceptual diagram of Structure-Activity Relationship (SAR).

The biological evaluation protocols are chosen to provide a self-validating system. For example, a compound showing high potency in a COX-2 enzyme assay should also demonstrate activity in a cell-based inflammation model or an in vivo model like the carrageenan-induced rat paw edema test to confirm its anti-inflammatory potential.[10][15] This multi-tiered approach adds trustworthiness to the findings.

Conclusion

The pyridazinone scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its proven record across multiple biological targets ensures continued interest. By systematically applying the synthesis and evaluation protocols outlined in this guide, researchers can efficiently explore the chemical space around this privileged core, paving the way for the development of next-generation pharmaceuticals.

References

A complete list of references cited in this guide is provided below.

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

  • Taylor & Francis Online. (2007). Synthesis and biological evaluation of some new pyridazinone derivatives. [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

  • Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • NIH National Library of Medicine. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • RSC Publishing. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]

  • PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. [Link]

  • PubMed. (2020). Azolo[ d]pyridazinones in medicinal chemistry. [Link]

  • ResearchGate. (2022). Anti‐inflammatory activity of pyridazinones: A review. [Link]

  • Taylor & Francis Online. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. [Link]

  • ACS Publications. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. [Link]

  • NIH National Library of Medicine. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]

  • PubMed. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]

  • Taylor & Francis Online. (2007). Synthesis and biological evaluation of some new pyridazinone derivatives. [Link]

  • Bentham Science. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • PubMed. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ProQuest. (2019). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. [Link]

  • Bentham Science. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • ResearchGate. (2018). Synthesis of pyridazinone derivatives. [Link]

  • MDPI. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • PubMed. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. [Link]

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Using (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Proposed Application of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic Acid as a Novel Carboxyl-Reactive Protein Modification Reagent in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of this compound (hereafter referred to as DDAA) in proteomics is a novel concept proposed in this document. The protocols and mechanisms described are based on established chemical principles for analogous reagents but have not been empirically validated for this specific compound. This guide is intended to serve as a theoretical framework and a starting point for researchers interested in exploring new chemical tools for protein analysis.

Introduction: The Pursuit of Novel Protein Probes

The study of protein structure, function, and interaction is a cornerstone of modern biological research. Chemical biology provides an expanding toolkit of molecular probes to label, cross-link, and modify proteins, enabling deeper insights that are often inaccessible through purely genetic or biochemical methods. While many reagents exist to target common functional groups like primary amines (-NH₂) and thiols (-SH), the exploration of new chemical entities offers the potential for unique applications in protein science.

This document outlines a potential application for This compound (DDAA) , a molecule featuring a pyridazinone core and a terminal carboxylic acid. The presence of the carboxyl group makes DDAA a prime candidate for conjugation to proteins using well-established carbodiimide chemistry. By covalently attaching DDAA to proteins, a novel pyridazinone moiety is introduced, which could serve as a unique chemical tag for various proteomics workflows, including protein surface mapping and the study of functional consequences of this specific modification.

This application note provides the theoretical basis, a detailed experimental protocol for protein labeling with DDAA, and a guide for downstream analysis using mass spectrometry.

Scientific Principle: Carbodiimide-Mediated Amide Bond Formation

The proposed method leverages the "zero-length" cross-linking chemistry of carbodiimides to covalently attach the carboxylic acid of DDAA to primary amines (the ε-amino group of lysine residues and the protein's N-terminus) on a target protein.[1][2] This process is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

The reaction proceeds in two primary stages:

  • Activation of DDAA: EDC reacts with the carboxyl group on DDAA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS or Sulfo-NHS effectively captures this intermediate, converting it into a more stable, amine-reactive NHS ester.[4][5] This two-step activation is most efficient in a slightly acidic buffer (pH 4.5–6.0).[6][7]

  • Coupling to Protein: The NHS-activated DDAA is then introduced to the protein in a buffer at a physiological or slightly basic pH (7.2–8.5). At this pH, primary amines on the protein are sufficiently nucleophilic to attack the NHS ester, resulting in the formation of a stable amide bond and releasing the NHS leaving group.[8]

This two-step approach is advantageous as it allows for the activation of the carboxyl-containing molecule (DDAA) separately before introducing it to the protein, which can help minimize unwanted protein-protein polymerization if the target protein also has exposed carboxyl groups.[6]

G cluster_activation Step 1: Activation of DDAA (pH 4.5-6.0) cluster_coupling Step 2: Coupling to Protein (pH 7.2-8.5) DDAA DDAA (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) DDAA->Intermediate + EDC EDC EDC EDC->Intermediate Intermediate->DDAA Hydrolysis (Side Reaction) Activated_DDAA Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate->Activated_DDAA + Sulfo-NHS NHS Sulfo-NHS NHS->Activated_DDAA Modified_Protein DDAA-Labeled Protein (Stable Amide Bond) Activated_DDAA->Modified_Protein + Protein-NH₂ Released_NHS Released Sulfo-NHS Activated_DDAA->Released_NHS releases Protein Protein-NH₂ (e.g., Lysine) Protein->Modified_Protein

Diagram 1: Reaction mechanism for DDAA protein labeling.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a purified protein with DDAA.

Required Materials and Reagents
ReagentRecommended Concentration/PurityPurpose
This compound (DDAA)>95% purityThe protein modification agent.
Target Protein>90% purity, in amine-free bufferThe protein to be labeled.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology gradeActivates the carboxyl group on DDAA.
Sulfo-NHS (N-hydroxysulfosuccinimide)Molecular biology gradeStabilizes the EDC-activated intermediate.
Buffers & Solutions
Activation Buffer0.1 M MES, pH 6.0Optimal pH for EDC/Sulfo-NHS activation reaction.
Coupling Buffer1X PBS, pH 7.2-7.5Optimal pH for amine coupling reaction.
Quenching Solution1 M Tris-HCl, pH 8.0Stops the labeling reaction.
Desalting Columns (e.g., Zeba™ Spin)Appropriate for protein sizeRemoves excess, non-reacted reagents.

Note: It is critical that the target protein is in a buffer free of primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) prior to the reaction, as these will compete with the intended reaction. PBS or HEPES are suitable choices.

Reagent Preparation
  • DDAA Stock Solution: Prepare a 100 mM stock solution of DDAA in anhydrous DMSO or DMF. Store at -20°C.

  • EDC Solution: Prepare a 100 mM solution of EDC in Activation Buffer (MES, pH 6.0) immediately before use. EDC is highly susceptible to hydrolysis.

  • Sulfo-NHS Solution: Prepare a 100 mM solution of Sulfo-NHS in Activation Buffer (MES, pH 6.0) immediately before use.

Two-Step Protein Labeling Protocol

This protocol is designed for labeling ~1 mg of a 50 kDa protein. Molar ratios and concentrations should be optimized for each specific protein.

Step 1: Activation of DDAA

  • In a microcentrifuge tube, combine the following at room temperature:

    • 10 µL of 100 mM DDAA stock solution (Final concentration in activation mix: ~4.5 mM)

    • 100 µL of Activation Buffer (0.1 M MES, pH 6.0)

    • 50 µL of freshly prepared 100 mM EDC (Final concentration: ~22.7 mM)

    • 60 µL of freshly prepared 100 mM Sulfo-NHS (Final concentration: ~27.3 mM)

  • Vortex briefly to mix.

  • Incubate for 15 minutes at room temperature to generate the Sulfo-NHS-activated DDAA.

Step 2: Coupling to the Target Protein

  • While the activation reaction is proceeding, prepare your target protein. For this example, dissolve 1 mg of a 50 kDa protein in 500 µL of Coupling Buffer (PBS, pH 7.2). This gives a protein concentration of 2 mg/mL or 40 µM.

  • Add the entire 220 µL of the activated DDAA solution from Step 3 to the 500 µL of protein solution. This introduces the activated reagent at a significant molar excess to drive the reaction.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing (e.g., on a rotator).

Step 3: Quenching and Purification

  • Quench the reaction by adding 75 µL of 1 M Tris-HCl, pH 8.0 (final concentration ~100 mM). The primary amine in Tris will react with any remaining activated DDAA.

  • Incubate for 15 minutes at room temperature.

  • Purify the labeled protein from excess reagents and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.

Verification of Labeling
  • SDS-PAGE: Analyze the purified, labeled protein alongside the unlabeled control on an SDS-PAGE gel. The labeled protein should run at a slightly higher molecular weight, though this shift may be too small to visualize unless multiple DDAA molecules have been attached. This step is primarily to confirm protein integrity after the labeling procedure.

  • Mass Spectrometry: The most definitive method for confirming labeling is mass spectrometry, as detailed in the next section.

G cluster_prep Preparation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purify Step 3: Quench & Purify cluster_analysis Step 4: Analysis prep_reagents Prepare fresh EDC & Sulfo-NHS solutions mix_activate Mix DDAA, EDC, Sulfo-NHS in MES Buffer (pH 6.0) prep_reagents->mix_activate prep_protein Prepare protein in amine-free buffer (PBS) add_protein Add activated DDAA mix to protein solution (pH 7.2) prep_protein->add_protein incubate_activate Incubate 15 min at RT mix_activate->incubate_activate incubate_activate->add_protein incubate_couple Incubate 2 hours at RT add_protein->incubate_couple quench Add Tris buffer to quench reaction incubate_couple->quench desalt Purify via desalting column quench->desalt sds_page SDS-PAGE desalt->sds_page mass_spec Mass Spectrometry desalt->mass_spec

Diagram 2: Experimental workflow for DDAA protein labeling.

Mass Spectrometry Analysis of DDAA-Labeled Proteins

Mass spectrometry (MS) is essential for confirming the covalent modification and identifying the specific sites of labeling.[9][10]

Intact Mass Analysis

Analyzing the protein before and after labeling using techniques like ESI-MS can determine the extent of modification.

  • Principle: The covalent addition of one DDAA molecule (Molecular Formula: C₇H₆N₂O₄) results in a mass increase of 182.03 Da (after loss of H₂O during amide bond formation).

  • Procedure: Infuse the unlabeled and labeled protein samples into a high-resolution mass spectrometer.

  • Interpretation: Deconvolution of the resulting charge state envelopes will yield the precise mass of the protein. A spectrum showing a series of peaks, each separated by ~182 Da, indicates a population of proteins labeled with 1, 2, 3, or more DDAA molecules. This provides a measure of the overall labeling efficiency.[11]

Bottom-Up Proteomics for Site Identification

To identify which specific lysine residues were labeled, a "bottom-up" proteomics approach is used.

  • Proteolytic Digestion: The DDAA-labeled protein is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[12]

  • Database Searching: The MS/MS spectra are searched against the protein's sequence using a specialized software tool (e.g., MaxQuant, Proteome Discoverer, etc.). Crucially, the search parameters must be configured to include a variable modification on lysine (K) residues corresponding to the mass of the DDAA adduct (+182.03 Da).

  • Data Interpretation: The software will identify peptides where a lysine residue shows this specific mass shift, confirming the site of modification. The relative abundance of modified versus unmodified versions of a given peptide can provide semi-quantitative information about the labeling efficiency at that specific site.

Conclusion and Future Outlook

This document presents a theoretical framework for the use of this compound (DDAA) as a novel protein labeling reagent. By leveraging robust and well-documented carbodiimide chemistry, DDAA can potentially be used to covalently modify surface-accessible primary amines on target proteins. The protocols provided herein are based on established methods for similar reagents and offer a solid starting point for empirical validation.[4][7]

The successful application of DDAA would introduce a unique pyridazinone chemical handle onto proteins. This could open avenues for developing novel affinity reagents (e.g., antibodies that recognize the DDAA-lysine adduct) for enrichment and pull-down experiments, thereby expanding the chemical proteomics toolkit. Further research is required to validate this proposed application and explore the full potential of this and other pyridazinone-based compounds in protein science.

References

  • Roe, M. R., Xie, H., Bandhakavi, S., & Griffin, T. J. (2007). Proteomic Mapping of 4-Hydroxynonenal Protein Modification Sites by Solid-Phase Hydrazide Chemistry and Mass Spectrometry. Journal of Proteome Research, 6(5), 1756–1768. Available at: [Link]

  • Tang, H. Y., & Speicher, D. W. (2014). Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. Journal of Proteome Research, 13(2), 945–958. Available at: [Link]

  • Roe, M. R., Xie, H., Bandhakavi, S., & Griffin, T. J. (2007). Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry. Journal of Proteome Research, 6(5), 1756-1768. Available at: [Link]

  • Roe, M. R., Xie, H., Bandhakavi, S., & Griffin, T. J. (2007). Proteomic Mapping of 4-Hydroxynonenal Protein Modification Sites by Solid-Phase Hydrazide Chemistry and Mass Spectrometry. Journal of Proteome Research, 6(5), 1756-1768. Available at: [Link]

  • University of Leicester. Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • Zhang, J., & Li, J. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 8(3), 461–472. Available at: [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2012). Probing structures of large protein complexes using zero-length cross-linking. Protein Science, 21(6), 803–812. Available at: [Link]

  • Rahman, M. A., & De-Quan, L. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 28(11), 4390. Available at: [Link]

  • Zhang, Q., et al. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Analytica Chimica Acta, 1143, 163-171. Available at: [Link]

  • Tolic, N., et al. (2006). “Zero-length” cross-linking in solid state as an approach for analysis of protein–protein interactions. Protein Science, 15(4), 853–863. Available at: [Link]

  • Roe, M. R., et al. (2007). Proteomic Mapping of 4-Hydroxynonenal Protein Modification Sites by Solid-Phase Hydrazide Chemistry and Mass Spectrometry. ResearchGate. Available at: [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

  • Hage, C., et al. (2017). The First "Zero-Length" Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis. Angewandte Chemie International Edition, 56(46), 14551-14555. Available at: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2051–2060. Available at: [Link]

  • Abberior. NHS ester protocol for labeling proteins. Available at: [Link]

  • Liu, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of the Chinese Chemical Society, 60(2), 163-168. Available at: [Link]

  • protocols.io. (2022). NHS-ester-protein-labeling. Available at: [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(16), 10077-10111. Available at: [Link]

  • Kao, A., et al. (2011). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Analytical Chemistry, 83(4), 1508–1518. Available at: [Link]

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Application Notes and Protocols for the Evaluation of Anti-inflammatory Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry for the development of novel anti-inflammatory agents, demonstrating a reduced propensity for the ulcerogenic side effects that plague traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The versatility of the pyridazinone ring allows for functionalization at various positions, enabling the targeted design of compounds with specific anti-inflammatory profiles.[2]

These compounds exert their effects through multiple mechanisms of action. A primary mode of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[3][4][5][6] Many pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors, offering a safer alternative to non-selective NSAIDs.[4][5][6] Beyond COX-2, pyridazinone-based molecules have been shown to modulate critical inflammatory signaling pathways by reducing the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7][8] Other identified mechanisms include the inhibition of phosphodiesterase type 4 (PDE4) and the modulation of formyl peptide receptors (FPRs), highlighting the diverse therapeutic potential of this chemical class.[9][10][11]

This guide provides a comprehensive overview of the key in vitro and in vivo methodologies for characterizing the anti-inflammatory properties of novel pyridazinone compounds, intended for researchers, scientists, and drug development professionals.

Part 1: Key Mechanisms of Action and Signaling Pathways

Pyridazinone compounds achieve their anti-inflammatory effects by targeting several key nodes in the inflammatory cascade. Understanding these pathways is crucial for designing relevant screening assays and interpreting experimental data.

Inhibition of Cyclooxygenase (COX) Enzymes

A major focus of pyridazinone development has been the selective inhibition of COX-2.[6] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5] By selectively targeting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with a lower risk of gastrointestinal side effects.[2][4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyridazinone Pyridazinone Compound Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone compounds.

Modulation of Pro-inflammatory Cytokines

Pyridazinone derivatives have been shown to suppress the production of key pro-inflammatory cytokines, including TNF-α and IL-6.[1][12] These cytokines are central mediators of the inflammatory response. For instance, TNF-α plays a critical role in the pathogenesis of rheumatoid arthritis. By inhibiting the release of these molecules from immune cells like macrophages, pyridazinone compounds can effectively dampen the inflammatory cascade.[5]

Cytokine_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates Cytokines TNF-α, IL-6 Release NFkB->Cytokines Induces Macrophage Macrophage Macrophage->TLR4 Inflammation Inflammation Cytokines->Inflammation Pyridazinone Pyridazinone Compound Pyridazinone->NFkB Inhibits

Caption: Inhibition of NF-κB-mediated cytokine release by pyridazinones.

Part 2: In Vitro Application Protocols

In vitro assays are the first step in characterizing the anti-inflammatory potential of pyridazinone compounds. They provide crucial information on potency, selectivity, and mechanism of action.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of pyridazinone compounds against COX-1 and COX-2. The assay is based on the peroxidase activity of COX, which is measured using the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]

A. Materials

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test pyridazinone compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

B. Experimental Workflow

COX_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Add Buffer, Heme, and COX Enzyme p2 Add Test Compound or Vehicle p1->p2 r1 Pre-incubate (10 min, 25°C) p2->r1 r2 Add TMPD & Arachidonic Acid r1->r2 r3 Incubate & Read (2 min, 25°C, 590 nm) r2->r3 a1 Calculate % Inhibition r3->a1 a2 Determine IC50 a1->a2

Caption: Workflow for the in vitro COX inhibition assay.

C. Step-by-Step Procedure

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Dilute enzymes, heme, and substrates in the assay buffer according to the manufacturer's instructions.[1][13]

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[13]

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme.[13]

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.[13]

  • Compound Addition: Add 10 µL of the diluted test pyridazinone compound or reference inhibitor to the "Inhibitor Wells". Add 10 µL of the vehicle (e.g., DMSO) to the "100% Initial Activity" and "Background" wells.[1]

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) solution, followed quickly by 20 µL of Arachidonic Acid to all wells to start the reaction.[13]

  • Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 2 minutes at 25°C.[1]

  • Data Analysis:

    • Calculate the initial reaction rate (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity) wells after subtracting the background.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

D. Representative Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazinone 3g 504.643.8411.51
Celecoxib 866.173.5311.78
Indomethacin 1.13739.20.0015
Data adapted from multiple sources.[4][14]
Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol details a cell-based assay to evaluate the ability of pyridazinone compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

A. Materials

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test pyridazinone compounds

  • 96-well cell culture plates

  • TNF-α ELISA kit

B. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Pre-treatment: The next day, remove the medium. Add 100 µL of medium containing various concentrations of the test pyridazinone compound or vehicle control to the cells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to the wells.[10][15] For unstimulated controls, add 100 µL of medium without LPS.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically, with 6 hours being suitable for mRNA analysis and 24 hours for protein (supernatant) analysis.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for TNF-α quantification.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Part 3: In Vivo Application Protocol

In vivo models are essential for evaluating the anti-inflammatory efficacy of pyridazinone compounds in a whole-organism context. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model induces an acute and reproducible inflammatory response, making it suitable for screening potential anti-inflammatory drugs.[4][5]

A. Materials

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test pyridazinone compounds and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

B. Experimental Workflow

Edema_Workflow cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis p1 Baseline Paw Volume Measurement p2 Administer Test Compound (i.p. or p.o.) p1->p2 i1 Wait 30-60 min p2->i1 i2 Inject Carrageenan (intraplantar) i1->i2 m1 Measure Paw Volume (hourly for 5h) i2->m1 m2 Calculate % Inhibition of Edema m1->m2

Caption: Workflow for the carrageenan-induced paw edema assay.

C. Step-by-Step Procedure

  • Acclimatization: Acclimatize animals for at least one week before the experiment.[6]

  • Grouping and Fasting: Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[4]

  • Compound Administration: Administer the test pyridazinone compound, reference drug, or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Edema: 30-60 minutes after compound administration, inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[4][8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

D. Expected Outcomes An effective anti-inflammatory pyridazinone compound will significantly reduce the carrageenan-induced increase in paw volume compared to the vehicle-treated control group. The efficacy can be compared to that of a standard NSAID like indomethacin. Some pyridazinone derivatives have demonstrated anti-inflammatory activity comparable or superior to indomethacin in this model, with the added benefit of a better gastric safety profile.[3][16]

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of pyridazinone compounds as potential anti-inflammatory agents. By systematically assessing their impact on key molecular targets like COX-2 and inflammatory cytokines, and validating their efficacy in established in vivo models, researchers can effectively advance the development of this promising class of therapeutic agents. The inherent versatility of the pyridazinone scaffold, combined with a deeper understanding of its mechanisms of action, paves the way for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. (2012). PubMed. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Bentham Science Publisher. [Link]

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  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Request PDF. (n.d.). ResearchGate. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (n.d.). RSC Publishing. [Link]

  • Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. (n.d.). PubMed. [Link]

  • [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. (n.d.). PubMed. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. (n.d.). Taylor & Francis Online. [Link]

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Application Notes and Protocols: Evaluating (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid as a Thyroid Hormone Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid as a thyroid hormone receptor (TR) agonist. While direct evidence for this specific compound's activity is emerging, its pyridazinone core is a key structural feature in known selective TRβ agonists, such as Resmetirom (MGL-3196)[1][2]. This guide details the scientific rationale, provides a thorough overview of the thyroid hormone signaling pathway, and presents detailed protocols for in vitro characterization, including functional reporter gene assays to determine potency and subtype selectivity. The objective is to equip researchers with the necessary tools to rigorously evaluate this compound's potential as a novel therapeutic agent.

Introduction: The Rationale for Investigating Pyridazinone Derivatives as TR Agonists

Thyroid hormones (TH) are critical regulators of metabolism, development, and cardiovascular function[3]. Their effects are primarily mediated by two major thyroid hormone receptor subtypes, TRα and TRβ, which are ligand-activated transcription factors[3][4]. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on DNA to modulate gene expression[4][5].

The distinct tissue distribution of these subtypes offers a strategic advantage for therapeutic targeting. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver[1][2]. This differential expression means that TRβ-selective agonists can potentially provide the beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides, without the deleterious cardiac side effects associated with TRα activation[1].

The pyridazinone scaffold has emerged as a promising chemotype for developing selective TRβ agonists. The clinical-stage drug Resmetirom (MGL-3196) features a pyridazinone core and demonstrates significant TRβ selectivity, leading to potent lipid-lowering effects with a favorable safety profile[1]. This precedent provides a strong rationale for investigating other structurally related compounds.

This compound , a derivative of maleic hydrazide, shares this core pyridazinone structure. While its activity at the thyroid hormone receptor has not been extensively documented, its chemical features warrant investigation. These application notes outline the necessary experimental protocols to determine its efficacy and selectivity as a TR agonist.

Compound Profile:

Compound Name This compound
CAS Number 10158-72-2[6][7]
Molecular Formula C₆H₆N₂O₄[6][7]
Molecular Weight 170.12 g/mol [6][7]
Availability Commercially available from various chemical suppliers for research use.

Overview of Thyroid Hormone Receptor Signaling

Understanding the TR signaling pathway is fundamental to designing and interpreting experiments. Thyroid hormone action can be broadly classified into genomic and non-genomic pathways[4]. The genomic pathway, which is the primary focus for agonist evaluation, involves the direct regulation of gene transcription.

Upon entering the cell, the active form of thyroid hormone, triiodothyronine (T3), binds to the ligand-binding domain of TRs located in the nucleus[3]. In the absence of a ligand, the TR/RXR heterodimer is bound to TREs on the DNA and recruits corepressor proteins, which inhibit gene transcription[3]. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator complexes[3]. These coactivators possess histone acetyltransferase (HAT) activity, which remodels chromatin and facilitates the transcription of target genes[3]. A synthetic agonist would be expected to mimic this action of T3.

Caption: Canonical genomic signaling pathway of the thyroid hormone receptor.

Experimental Protocols

The following protocols are designed to assess the potency and selectivity of this compound.

Preparation of Compound Stock Solutions

Accurate compound handling is critical for reproducible results.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a 10 mM primary stock solution by dissolving the compound in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 1.7012 mg of the compound (MW 170.12) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Prepare single-use aliquots of the 10 mM stock solution to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol: TRα and TRβ Reporter Gene Assay

This cell-based assay is the primary method for quantifying the functional agonist activity of the test compound on TRα and TRβ subtypes. It utilizes human cell lines (e.g., HEK293) engineered to stably express either human TRα or TRβ, along with a reporter gene (e.g., firefly luciferase) under the control of a promoter containing TREs[8][9].

Workflow Diagram:

Reporter_Assay_Workflow A 1. Seed TRα or TRβ Reporter Cells in 96-well plates B 2. Prepare Serial Dilutions of Test Compound & Controls A->B C 3. Add Compounds to Cells and Incubate (18-24h) B->C D 4. Lyse Cells and Add Luciferase Substrate C->D E 5. Measure Luminescence (Plate Reader) D->E F 6. Data Analysis: Normalize and Plot Dose-Response Curve E->F G 7. Determine EC50 and Max Efficacy F->G

Caption: Workflow for the thyroid hormone receptor reporter gene assay.

Materials:

  • TRα and TRβ reporter cell lines (e.g., INDIGO Biosciences Cat# IB00311, IB00321 or similar)[8][9]

  • Cell culture medium (as recommended by cell line provider)

  • Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous hormones

  • 96-well white, clear-bottom cell culture plates

  • Test Compound: this compound

  • Reference Agonist: Triiodothyronine (T3)

  • Luciferase assay reagent kit (e.g., Promega Bright-Glo™)

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Plating (Day 1): a. Culture the TRα and TRβ reporter cells according to the supplier's instructions. Use medium supplemented with charcoal-stripped FBS to minimize background activation. b. Trypsinize and count the cells. Resuspend cells in the assay medium to the recommended density (e.g., 100,000 cells/mL). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing (Day 1): a. Thaw a 10 mM stock aliquot of the test compound and the T3 reference agonist. b. Prepare a serial dilution series of the test compound and T3 in assay medium. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM final concentration. c. Remember to include a "vehicle control" (DMSO only, at the same final concentration as the highest compound dose, typically ≤0.1%) and a "no treatment" control. d. Carefully remove the medium from the plated cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation (Day 1-2): a. Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement (Day 2): a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Following the manufacturer's protocol for the luciferase kit, add the reagent to each well (e.g., 100 µL). This step typically lyses the cells and initiates the luminescent reaction. c. Incubate for 2-5 minutes at room temperature to stabilize the signal. d. Read the luminescence on a plate reader.

Data Analysis and Interpretation

The goal of the data analysis is to determine the potency (EC₅₀) and efficacy of the test compound relative to the reference agonist, T3.

  • Data Normalization:

    • Subtract the average luminescence value of the "no treatment" wells from all other values.

    • Normalize the data by setting the average value of the vehicle control to 0% activity and the average value of the maximum T3 response to 100% activity.

    • Formula: % Activity = [(Value_sample - Value_vehicle) / (Value_T3max - Value_vehicle)] * 100

  • Dose-Response Curves and EC₅₀ Determination:

    • Plot the normalized % Activity against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve.

    • The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.

  • Selectivity Analysis:

    • Compare the EC₅₀ values obtained from the TRα and TRβ cell lines.

    • The selectivity ratio is calculated as: Selectivity Ratio (β/α) = EC₅₀ (TRα) / EC₅₀ (TRβ) .

    • A ratio greater than 1 indicates selectivity for TRβ. For example, a ratio of 10 means the compound is 10-fold more potent at TRβ than at TRα.

Example Data Table:

Compound Assay Target EC₅₀ (nM) Max Efficacy (% of T3) Selectivity Ratio (β/α)
T3 (Reference)TRαExpected: ~0.5100%~1
T3 (Reference)TRβExpected: ~0.5100%
Test CompoundTRαExperimental ValueExperimental ValueEC₅₀ (TRα) / EC₅₀ (TRβ)
Test CompoundTRβExperimental ValueExperimental Value

Troubleshooting

Problem Possible Cause Solution
High background signal in vehicle control Endogenous hormones in serum; cell contamination.Use charcoal-stripped FBS; check cell cultures for contamination.
Low or no signal with T3 control Inactive T3; problem with luciferase reagent; wrong cell line.Use a fresh aliquot of T3; check expiration date and storage of assay reagents; confirm cell line identity.
High well-to-well variability Inconsistent cell seeding; pipetting errors.Ensure a homogenous cell suspension before plating; use calibrated multichannel pipettes.
Compound precipitates in media Poor solubility of the test compound.Lower the starting concentration; check the final DMSO concentration (keep it ≤0.5%).

Conclusion

The protocols outlined in this guide provide a robust methodology for the initial characterization of this compound as a potential thyroid hormone receptor agonist. By leveraging established reporter gene assays, researchers can efficiently determine the compound's potency and, crucially, its selectivity for the TRβ isoform. Positive results from these in vitro studies, demonstrating potent and selective TRβ agonism, would provide a strong foundation for advancing the compound into more complex cellular models and eventually into in vivo studies for metabolic diseases.

References

  • Wikipedia. Thyroid hormone receptor. [Link]

  • Wondisford, F.E. (2018). Cellular Action of Thyroid Hormone. In: Feingold, K.R., et al., eds. Endotext. MDText.com, Inc. [Link]

  • Creative Diagnostics. Thyroid Hormone Signaling Pathway. [Link]

  • Flamant, F., et al. (2017). Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature. Endocrinology, 158(7), 2052-2057. [Link]

  • Latif, R., & Davies, T.F. (2015). A Signaling Network of Thyroid-Stimulating Hormone. Proceedings of the National Academy of Sciences of the United States of America, 112(47), 14447-14448. [Link]

  • TSAR. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. [Link]

  • National Center for Biotechnology Information. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Shiraishi, F., et al. (2018). Evaluation of human thyroid receptor-agonist activity in 796 chemical compounds using a yeast two-hybrid assay with Saccharomyces cerevisiae Y190. Journal of Environmental Science and Health, Part B, 53(12), 825-835. [Link]

  • INDIGO Biosciences. Human Thyroid Hormone Receptor Alpha (NR1A1) Reporter Assay System. [Link]

  • INDIGO Biosciences. Human Thyroid Hormone Receptor Alpha Assay Kit Technical Manual. [Link]

  • Ye, X., et al. (2022). Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry, 65(11), 7813-7827. [Link]

  • Rlavie. (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid|CAS 121073-74-3. [Link]

  • Kelly, M.J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]

  • Kumar, S., & Kumar, S. (2017). Designing Natural Agonists for Thyroid Hormone Receptor Alfa-1. International Journal of Pharmaceutical Sciences and Research, 8(8), 3364-3371. [Link]

  • Weller, L.E., et al. (1954). Studies of Maleic Hydrazide Interactions with Thiol Compounds. Journal of the American Chemical Society, 76(23), 5819-5821. [Link]

  • Google Patents.

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Protocol for synthesizing (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Abstract

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis commences with the formation of the core heterocyclic structure, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), via the condensation of maleic anhydride with hydrazine hydrate. The subsequent step involves the selective N-alkylation of the maleic hydrazide intermediate using an acetic acid synthon, followed by hydrolysis to yield the final product. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The first stage is the formation of the pyridazinedione ring, a robust and high-yield reaction. The second stage introduces the acetic acid moiety onto one of the ring's nitrogen atoms. This is achieved through a Williamson ether-like synthesis, where the N-H proton of the hydrazide is abstracted by a base, creating a nucleophilic nitrogen that subsequently attacks an electrophilic two-carbon synthon (ethyl bromoacetate). A final hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Reaction Scheme
  • Step 1: Maleic Anhydride + Hydrazine Hydrate → Maleic Hydrazide

  • Step 2: Maleic Hydrazide + Ethyl Bromoacetate → Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate

  • Step 3: Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate → this compound

Health and Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene recommended).[1]

  • Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic, corrosive, and a suspected carcinogen.[1][2] It can cause severe skin burns and eye damage upon contact and is fatal if inhaled.[2] Handle with extreme care, avoiding any direct contact or inhalation of vapors. All transfers should be performed in a fume hood. An emergency safety shower and eyewash station must be readily accessible.[3][4] In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[1]

  • Maleic Anhydride (C₄H₂O₃): Corrosive and a respiratory irritant. Avoid inhalation of dust.

  • Ethyl Bromoacetate (C₄H₇BrO₂): A lachrymator and is toxic and corrosive. Handle with care to prevent skin contact and vapor inhalation.

  • Sodium Hydroxide (NaOH): Caustic. Causes severe skin burns and eye damage.

Experimental Protocols

Protocol 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

This protocol is adapted from established methods for the condensation of maleic anhydride and hydrazine, which reliably produces maleic hydrazide in excellent yields.[5][6] Acetic acid serves as a solvent that facilitates the necessary dehydration and ring-closure steps.[6]

Materials and Reagents:

  • Maleic Anhydride (98.06 g/mol )

  • Hydrazine Hydrate (~64% solution, 50.05 g/mol for N₂H₄·H₂O)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter flask

Procedure:

  • Set up the three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add maleic anhydride (9.8 g, 0.1 mol) and glacial acetic acid (50 mL) to the flask. Stir the mixture to dissolve the anhydride.

  • In the dropping funnel, place hydrazine hydrate (~64% solution, 5.0 g, ~0.1 mol).

  • Add the hydrazine hydrate solution dropwise to the stirred maleic anhydride solution over 20-30 minutes. The reaction is exothermic; maintain the temperature below 40°C during the addition, using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118°C) and maintain for 1 hour. An excellent yield of maleic hydrazide is typically obtained under these conditions.[6]

  • Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 20 mL) and then with cold deionized water (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Dry the product in a vacuum oven at 80-90°C to a constant weight. The expected yield is typically high, in the range of 80-95%.

Protocol 2: Synthesis of this compound

This N-alkylation protocol follows a standard procedure for modifying pyridazinone rings.[7] The reaction proceeds via an intermediate ester, which is hydrolyzed in a one-pot fashion to yield the final carboxylic acid.

Materials and Reagents:

  • Maleic Hydrazide (112.09 g/mol ) from Protocol 1

  • Ethyl Bromoacetate (167.00 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (138.21 g/mol )

  • Sodium Hydroxide (NaOH) (40.00 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask, add maleic hydrazide (5.6 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (8.35 g, 0.05 mol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion of the alkylation, cool the mixture to room temperature. Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water to the flask.

  • Heat the mixture to 70°C and stir for 4 hours to facilitate the hydrolysis of the ethyl ester.[7]

  • Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from a water/ethanol mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Filter the purified crystals and dry them in a vacuum oven. The final product, this compound, is a solid.[8]

Data Summary and Characterization

Reagent and Product Data Table
CompoundFormulaMW ( g/mol )Moles (mol)Mass/Volume
Step 1
Maleic AnhydrideC₄H₂O₃98.060.19.8 g
Hydrazine HydrateN₂H₄·H₂O50.05~0.15.0 g
Maleic HydrazideC₄H₄N₂O₂112.09-Theoretical: 11.2 g
Step 2
Maleic HydrazideC₄H₄N₂O₂112.090.055.6 g
Ethyl BromoacetateC₄H₇BrO₂167.000.058.35 g
Final ProductC₆H₆N₂O₄170.12-Theoretical: 8.5 g
Characterization of Final Product
  • Product Name: this compound

  • CAS Number: 10158-72-2[8]

  • Molecular Formula: C₆H₆N₂O₄[9]

  • Molecular Weight: 170.12 g/mol [9]

  • Appearance: Solid, likely off-white to pale yellow.

  • ¹H NMR (DMSO-d₆): Expect signals for the vinyl protons on the pyridazinedione ring (likely a singlet or two doublets), a singlet for the N-CH₂-COOH methylene protons, and a broad singlet for the carboxylic acid proton. The second N-H proton will also be present.

  • ¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons of the ring, the two vinyl carbons, the methylene carbon, and the carboxylic acid carbonyl carbon.[7]

  • FT-IR (ATR, cm⁻¹): Expect characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=O stretch (amide and carboxylic acid, ~1650-1750 cm⁻¹).[7]

  • Mass Spectrometry (ESI-MS): Expect to find [M-H]⁻ at m/z 169.02 or [M+H]⁺ at m/z 171.04.

Workflow and Mechanism Diagrams

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Protocol 1: Maleic Hydrazide Synthesis cluster_step2 Protocol 2: N-Alkylation & Hydrolysis MA Maleic Anhydride React1 Condensation in Acetic Acid MA->React1 HH Hydrazine Hydrate HH->React1 Isolate1 Cool, Filter & Wash React1->Isolate1 MH Maleic Hydrazide (Intermediate) Isolate1->MH React2 N-Alkylation (60°C) MH->React2 EBA Ethyl Bromoacetate EBA->React2 Base K2CO3 in DMF Base->React2 Hydrolysis NaOH Hydrolysis (70°C) React2->Hydrolysis Acidify Acidify (HCl), Precipitate Hydrolysis->Acidify Purify Recrystallize & Dry Acidify->Purify FP (3,6-dioxo-3,6-dihydropyridazin- 1(2H)-yl)acetic acid Purify->FP

Caption: High-level workflow for the two-protocol synthesis.

Simplified Reaction Mechanism

Reaction_Mechanism cluster_1 Step 1: Maleic Hydrazide Formation cluster_2 Step 2: N-Alkylation cluster_3 Step 3: Hydrolysis MA Maleic Anhydride Open Ring Opening (Acyl Substitution) MA->Open 1. Nucleophilic Attack HH Hydrazine Hydrate HH->Open Cyclize Intramolecular Condensation (-H₂O) Open->Cyclize 2. Dehydration MH Maleic Hydrazide Cyclize->MH MH_deprot Maleic Hydrazide Anion MH->MH_deprot 3. Deprotonation (Base) SN2 SN2 Attack MH_deprot->SN2 4. Nucleophilic Attack EBA Ethyl Bromoacetate EBA->SN2 Ester Ester Intermediate SN2->Ester Hydrolysis Base-mediated Hydrolysis (-EtOH) Ester->Hydrolysis 5. Saponification Final Final Product (after acidification) Hydrolysis->Final

Caption: Key mechanistic transformations in the synthesis.

References

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792.
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  • Brainly.in. (2018). reaction of substituted hydrazine with maleic anhydride.
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  • ACS Publications. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6][10]triazine-6-carbonitrile (MGL-3196).

  • BLDpharm. (n.d.). 2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid.
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High-Throughput Screening Assays for Pyridazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridazinone Scaffolds

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this versatile nucleus have been investigated for a wide array of therapeutic applications, including as cardiotonic agents, anticancer therapies, and anticonvulsants.[1][2][3] A significant number of pyridazinone-based compounds exert their effects by modulating the activity of key enzymes and receptors, such as phosphodiesterases (PDEs) and G-protein coupled receptors (GPCRs).[4][5][6] The development of potent and selective pyridazinone derivatives necessitates robust and efficient screening methodologies to identify promising lead compounds from large chemical libraries.[7][8]

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of millions of compounds.[9][10] This guide provides detailed application notes and protocols for several HTS assays tailored for the discovery and characterization of novel pyridazinone derivatives. The methodologies described herein are designed to be robust, scalable, and amenable to automation, providing researchers with the tools to accelerate their drug discovery programs.[11][12][13]

Strategic Assay Selection for Pyridazinone Targets

The choice of an appropriate HTS assay is contingent upon the biological target of interest. For pyridazinone derivatives, which frequently target enzymes and receptors, both biochemical and cell-based assays are highly relevant.[6][14]

  • Biochemical assays are ideal for investigating the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[14] These assays are often simpler to develop and exhibit lower variability than cell-based assays.

  • Cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on a specific cellular process or signaling pathway.[9][10][15] They are crucial for confirming the activity of compounds identified in biochemical screens and for identifying molecules with novel mechanisms of action.

This guide will focus on three widely adopted HTS technologies that are particularly well-suited for the study of pyridazinone derivatives: Fluorescence Polarization (FP), AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), and Luminescence-based enzyme inhibition assays.

I. Fluorescence Polarization (FP) Assay for Competitive Binding

Principle: Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[16][17][18] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[16][17] Upon binding to a larger molecule (e.g., a protein target), the rotational motion of the tracer is slowed, leading to an increase in the polarization of the emitted light.[16][17] In a competitive binding assay format, a test compound that binds to the target protein will displace the fluorescent tracer, causing a decrease in fluorescence polarization.[19]

Application for Pyridazinones: This assay is particularly useful for identifying pyridazinone derivatives that bind to a specific protein target, such as a receptor or an enzyme active site.

Caption: Fluorescence Polarization Competitive Binding Assay Workflow.

Protocol: FP Competitive Binding Assay

1. Materials and Reagents:

  • Purified target protein

  • Fluorescently labeled pyridazinone analog (tracer)

  • Pyridazinone compound library

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

2. Assay Development and Optimization: [20]

  • Tracer Concentration: Determine the optimal tracer concentration that provides a robust signal-to-noise ratio.[20] A good starting point is a concentration below the Kd of the tracer-protein interaction.

  • Protein Titration: Titrate the target protein against a fixed concentration of the tracer to determine the concentration that yields a significant shift in polarization.

  • Z'-factor Determination: Perform a control experiment with wells containing only tracer (low polarization) and wells with tracer and saturating protein concentration (high polarization) to calculate the Z'-factor, ensuring the assay is suitable for HIS. A Z'-factor > 0.5 is generally considered excellent.[21][22]

Table 1: Example FP Assay Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Tracer Concentration1 nM5 nM10 nM
Protein Concentration10 nM50 nM100 nM
Incubation Time30 min60 min120 min
Z'-factor0.450.780.65

3. HTS Protocol:

  • Add 10 µL of 2X concentrated target protein to each well of a 384-well plate.

  • Add 5 µL of 4X concentrated fluorescent tracer to each well.

  • Add 5 µL of the pyridazinone test compounds (typically at a final concentration of 10 µM). For controls, add 5 µL of assay buffer (for high polarization) or a known binder (for low polarization).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the high and low controls.

  • Identify "hits" as compounds that exhibit a statistically significant decrease in fluorescence polarization.

II. AlphaLISA Assay for Protein-Protein Interaction Inhibition

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[23][24] The assay utilizes two types of beads: Donor beads and Acceptor beads.[23][24][25] When these beads are brought into close proximity (within 200 nm) through a biological interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[23][26]

Application for Pyridazinones: This assay is highly effective for screening pyridazinone derivatives that disrupt protein-protein interactions (PPIs). For example, if a pyridazinone is hypothesized to inhibit the interaction between two proteins, one protein can be conjugated to a Donor bead and the other to an Acceptor bead. A test compound that disrupts this interaction will prevent the beads from coming into proximity, resulting in a decrease in the AlphaLISA signal.

Caption: AlphaLISA Protein-Protein Interaction Assay Workflow.

Protocol: AlphaLISA PPI Inhibition Assay[29]

1. Materials and Reagents:

  • Streptavidin-coated Donor beads

  • Anti-tag Acceptor beads (e.g., anti-His, anti-GST)

  • Biotinylated Protein A

  • Tagged Protein B (e.g., His-tagged, GST-tagged)

  • Pyridazinone compound library

  • AlphaLISA assay buffer

  • 384-well, white microplates

  • AlphaScreen-compatible plate reader

2. Assay Development and Optimization:

  • Antibody/Protein Titration: Determine the optimal concentrations of biotinylated Protein A and tagged Protein B to achieve a robust signal window.

  • Bead Concentration: Optimize the concentration of Donor and Acceptor beads according to the manufacturer's guidelines.

  • Assay Robustness: Validate the assay by calculating the Z'-factor using positive (no inhibitor) and negative (buffer only) controls.

Table 2: Example AlphaLISA Assay Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Biotinylated Protein A5 nM10 nM20 nM
Tagged Protein B10 nM20 nM40 nM
Bead Concentration10 µg/mL20 µg/mL40 µg/mL
S/B Ratio50150120

3. HTS Protocol:

  • Add 5 µL of a mixture containing biotinylated Protein A and tagged Protein B to each well.

  • Add 5 µL of the pyridazinone test compounds.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a mixture containing Streptavidin-Donor beads and anti-tag Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

4. Data Analysis:

  • Normalize the data to the control wells.

  • Identify hits as compounds that cause a significant reduction in the AlphaLISA signal.

III. Luminescence-Based Enzyme Inhibition Assay

Principle: Luminescence-based assays are highly sensitive and widely used for HTS of enzyme inhibitors.[27][28][29][30] A common format involves an enzyme that acts on a pro-luminescent substrate to produce a luminescent signal. For example, in assays for ATP-dependent enzymes like kinases, the amount of ATP remaining after the enzymatic reaction can be quantified using a luciferase/luciferin system. A decrease in ATP consumption (and thus a higher luminescent signal) indicates enzyme inhibition.[27]

Application for Pyridazinones: This assay is ideal for screening pyridazinone derivatives as inhibitors of enzymes such as kinases or phosphodiesterases. For PDE inhibitors, a common approach involves a coupled-enzyme system where the product of the PDE reaction (e.g., AMP or GMP) is converted to ATP, which is then detected by luciferase.

Caption: Luminescence-Based Kinase Inhibition Assay Workflow.

Protocol: Luminescence-Based Kinase Inhibition Assay

1. Materials and Reagents:

  • Purified kinase

  • Kinase substrate

  • ATP

  • Pyridazinone compound library

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well, white, opaque microplates

  • Luminometer plate reader

2. Assay Development and Optimization:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate to achieve a linear reaction rate.

  • ATP Concentration: Use an ATP concentration at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Assay Validation: Confirm the assay's suitability for HTS by calculating the Z'-factor.

Table 3: Example Luminescence Assay Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Kinase Concentration1 ng/µL5 ng/µL10 ng/µL
Substrate Concentration1 µM5 µM10 µM
ATP Concentration10 µM50 µM100 µM
Z'-factor0.620.850.79

3. HTS Protocol:

  • Add 5 µL of a 2X solution of kinase and substrate to each well.

  • Add 2.5 µL of the pyridazinone test compounds.

  • Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence signal.

4. Data Analysis:

  • Calculate the percent inhibition for each compound.

  • Identify hits as compounds that result in a significant increase in luminescence.

IV. Cell-Based Assays: Confirming Activity in a Physiological Context

Following the identification of hits from biochemical HTS, it is crucial to validate their activity in a cellular environment. Cell-based assays can provide valuable information on cell permeability, off-target effects, and the compound's impact on a specific signaling pathway.[15][31]

Example Cell-Based Assay: cAMP Measurement for PDE Inhibitors

Pyridazinone derivatives are well-known inhibitors of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic AMP (cAMP).[4] A cell-based assay to screen for PDE-III inhibitors would involve stimulating cells to produce cAMP and then measuring the intracellular cAMP levels in the presence of the test compounds. An increase in cAMP levels would indicate PDE inhibition.

Protocol Overview:

  • Seed cells expressing the target PDE in a 384-well plate.

  • Pre-incubate the cells with the pyridazinone compounds.

  • Stimulate the cells with an agent that increases cAMP production (e.g., forskolin).

  • Lyse the cells and measure cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF® or AlphaScreen®).

Conclusion

The HTS assays outlined in this guide provide a robust framework for the discovery and characterization of novel pyridazinone derivatives. By strategically selecting and optimizing the appropriate biochemical and cell-based assays, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. The detailed protocols and application notes serve as a starting point for establishing a successful HTS campaign targeting this important class of therapeutic agents.

References

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Application Notes and Protocols for In Vitro Cytotoxicity Testing of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rationale for Cytotoxicity Profiling of Novel Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, represents a novel entity within this class, necessitating a thorough evaluation of its cytotoxic potential. Early-stage in vitro cytotoxicity screening is a critical step in the drug discovery pipeline, providing essential data on a compound's therapeutic index and potential for off-target toxicities.[3][4] These assays are fundamental for making informed decisions about which candidates should progress to more complex preclinical and clinical studies.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the in vitro cytotoxicity of this novel pyridazinone derivative.

The primary objectives of these protocols are to determine the half-maximal inhibitory concentration (IC50) of the compound, a key metric of its potency, and to elucidate the potential mechanisms of cell death, such as apoptosis or necrosis.[6] By employing a multi-assay approach, a more complete cytotoxic profile can be established.

Part 1: Foundational Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Causality in Experimental Design: Selecting the Right Parameters
  • Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic target of the compound.[10][11] For a novel compound with unknown activity, a panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for assessing general cytotoxicity) is recommended to determine the compound's spectrum of activity and selectivity.[4][12]

  • Concentration Range: A broad range of concentrations should be tested to generate a complete dose-response curve. A logarithmic serial dilution is typically employed to cover several orders of magnitude.

  • Incubation Time: A standard incubation time of 48 to 72 hours is often used for cytotoxicity assays to allow sufficient time for the compound to exert its effects.[6]

  • Controls: The inclusion of appropriate controls is essential for data interpretation. These include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compound), a positive control (a known cytotoxic agent like doxorubicin), and a negative control (untreated cells).[5]

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[14][15][16]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM) ± SD
MCF-7 (Breast Cancer)25.4 ± 2.1
A549 (Lung Cancer)42.8 ± 3.5
HEK293 (Normal Kidney)> 100

Data are presented as the mean ± standard deviation from three independent experiments.

Visualizing the Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of the compound has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[19]

Protocol: LDH Assay

  • Follow the cell seeding and treatment steps as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions of a commercially available kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection: Caspase Activation

Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[20][21] The activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) is a key event in the apoptotic cascade.[22]

Protocol: Caspase-3 Activity Assay

  • Seed and treat cells in a 96-well plate as previously described.

  • After treatment, lyse the cells and perform a caspase-3 activity assay using a commercially available kit that typically employs a fluorogenic or colorimetric substrate for caspase-3.

  • Measure the fluorescence or absorbance according to the kit's protocol. An increase in signal indicates an increase in caspase-3 activity.

Visualizing the Apoptotic Signaling Pathway

Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway.[22] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase of this pathway.[22] Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase_cascade Caspase Activation Cascade cluster_outcome Cellular Outcome Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial in vitro cytotoxicity assessment of this compound. By combining the MTT assay for overall viability with more mechanistic assays like LDH and caspase activity, researchers can gain valuable insights into the compound's potency and mode of action.[5][23] Further investigations could involve more advanced techniques such as flow cytometry for Annexin V/PI staining to differentiate between apoptotic and necrotic cell populations, and Western blotting to analyze the expression of key apoptotic proteins.[6][24] A thorough understanding of the cytotoxic profile is essential for the continued development of this and other novel pyridazinone derivatives as potential therapeutic agents.[1][25]

References

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  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews Molecular cell biology, 9(3), 231-241.

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  • Kim, T. H., & Kim, Y. S. (2001). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry and Molecular Biology, 34(3), 224-229.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. 6

  • Lema, C., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519.

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  • Science Gateway. How to calculate IC50.

  • Creative Biolabs. Caspase signaling pathway: Significance and symbolism.

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  • ResearchGate. What cell line should I choose for citotoxicity assays?.

  • Abcam. MTT assay protocol.

  • Leist, M., et al. (2018). Cell type selection for toxicity testing. ALTEX, 35(1), 133-134.

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  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308-5312.

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  • Perrot, R., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 22(11), 5946.

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Application Notes and Protocols: A Comprehensive Guide to Efficacy Testing of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridazinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives of this heterocyclic core have demonstrated significant therapeutic potential across several critical disease areas, including inflammation, cardiovascular disorders, and oncology.[3][4][5] Molecules incorporating the pyridazinone moiety have been successfully developed as anti-inflammatory agents, cardiotonics, vasodilators, and anticancer therapeutics.[1][3][5]

The subject of this guide, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS: 10158-72-2), is a molecule built upon this promising pyridazinone core. While specific biological data for this exact compound is not extensively documented in peer-reviewed literature, its structural relationship to a class of molecules with established bioactivity warrants a thorough investigation into its therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a hypothesis-driven framework and detailed protocols for conducting a robust in vivo screening cascade to elucidate the efficacy profile of this compound. The protocols outlined herein are designed to systematically evaluate the compound's potential as an anti-inflammatory, cardiovascular, or anticancer agent, based on the well-documented activities of its parent scaffold.

Experimental Strategy: A Tiered Approach to Efficacy Screening

Given the broad therapeutic landscape of pyridazinone derivatives, a logical and efficient screening strategy is essential. We propose a tiered approach, beginning with well-established, high-throughput acute models in key therapeutic areas. Positive results ("hits") in these initial screens would then justify progression to more complex, chronic disease models.

Caption: Tiered in vivo screening workflow for the test compound.

Section 1: Evaluation of Anti-Inflammatory Efficacy

Scientific Rationale: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][6] Pyridazinone derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[6][7] Some have been found to inhibit cyclooxygenase 2 (COX2), while others can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or inhibit phosphodiesterase 4 (PDE4).[1][6][8] Therefore, the initial assessment of this compound should focus on its ability to mitigate an acute inflammatory response.

Primary Screening: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and well-established model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response characterized by edema (swelling), which can be easily quantified.[10]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 7 days.

  • Grouping and Dosing:

    • Randomly assign animals to groups (n=6-8 per group).

    • Vehicle Control: Administer the selected vehicle (e.g., 0.5% Carboxymethylcellulose in saline).

    • Test Compound: Administer this compound at three dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage (PO) or intraperitoneal injection (IP).

    • Positive Control: Administer a standard NSAID like Indomethacin (10 mg/kg, PO).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, test compound, or positive control 60 minutes prior to carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume from baseline.

    • Collect blood samples for cytokine analysis (TNF-α, IL-6) via ELISA, and tissue samples for myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

ParameterVehicle ControlTest Compound (Low Dose)Test Compound (Mid Dose)Test Compound (High Dose)Positive Control
Dose (mg/kg) 0103010010 (Indomethacin)
Route of Admin. PO / IPPO / IPPO / IPPO / IPPO
Primary Endpoint Max. Paw Edema (mL)% Inhibition of Edema% Inhibition of Edema% Inhibition of Edema% Inhibition of Edema
Secondary Endpoints Baseline↓ TNF-α, IL-6 levels↓ TNF-α, IL-6 levels↓ TNF-α, IL-6 levels↓ TNF-α, IL-6 levels
Baseline↓ MPO Activity↓ MPO Activity↓ MPO Activity↓ MPO Activity

Table 1: Example study design for Carrageenan-Induced Paw Edema model.

Section 2: Evaluation of Cardiovascular Efficacy

Scientific Rationale: The pyridazinone scaffold is integral to several cardiovascular drugs.[3] Its derivatives are known to act as potent vasodilators, often through the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells.[11] Increased cAMP leads to vasodilation and positive inotropy. Some pyridazinone compounds also exhibit direct antihypertensive effects.[2][12] Therefore, a primary screen for cardiovascular activity should assess the compound's effect on blood pressure in a hypertensive model.

Primary Screening: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely accepted genetic model of human essential hypertension, making it ideal for screening novel antihypertensive agents.

Experimental Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).

  • Grouping and Dosing:

    • Randomly assign animals to groups (n=6-8 per group).

    • Vehicle Control: Administer the appropriate vehicle.

    • Test Compound: Administer this compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO).

    • Positive Control: Administer a standard antihypertensive drug like Captopril (30 mg/kg, PO).

  • Procedure:

    • Acclimatize rats to the restraint and tail-cuff procedure for several days before the study begins to minimize stress-induced blood pressure fluctuations.

    • Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff system.[13][14]

    • Administer a single dose of the vehicle, test compound, or positive control.

    • Measure SBP, DBP, and HR at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Endpoint Analysis:

    • Calculate the change in blood pressure (ΔSBP, ΔDBP) from baseline for each animal at each time point.

    • Determine the maximum reduction in blood pressure and the duration of the effect.

    • Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA).

ParameterVehicle ControlTest Compound (Low Dose)Test Compound (Mid Dose)Test Compound (High Dose)Positive Control
Dose (mg/kg) 0103010030 (Captopril)
Route of Admin. POPOPOPOPO
Primary Endpoint ΔSBP (mmHg)ΔSBP (mmHg)ΔSBP (mmHg)ΔSBP (mmHg)ΔSBP (mmHg)
Secondary Endpoints ΔDBP (mmHg), ΔHR (bpm)ΔDBP (mmHg), ΔHR (bpm)ΔDBP (mmHg), ΔHR (bpm)ΔDBP (mmHg), ΔHR (bpm)ΔDBP (mmHg), ΔHR (bpm)

Table 2: Example study design for acute antihypertensive screening in SHR.

Section 3: Evaluation of Anticancer Efficacy

Scientific Rationale: The pyridazinone core is found in several targeted anticancer agents.[3] These compounds can exert their anti-proliferative effects through various mechanisms, including the inhibition of critical cell signaling proteins like tyrosine kinases, Aurora kinases, and STAT3.[2] Given this precedent, an initial assessment of the anticancer potential of this compound is warranted using a standard tumor xenograft model.

Primary Screening: Human Tumor Xenograft Model in Mice

This model involves implanting human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.[15][16] It is a foundational model in preclinical oncology drug development.[17]

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, Test Compound, or Positive Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint: Tumor Volume Reaches Limit or End of Study Period Monitoring->Endpoint

Caption: Experimental workflow for a xenograft tumor model.

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks of age.

  • Cell Line: Choose a well-characterized human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Tumor Implantation:

    • Inject approximately 5 x 106 cells, suspended in Matrigel/PBS, subcutaneously into the right flank of each mouse.

  • Grouping and Dosing (once tumors are established, ~100-150 mm³):

    • Randomly assign animals to groups (n=8-10 per group).

    • Vehicle Control: Administer the appropriate vehicle on the prescribed schedule.

    • Test Compound: Administer this compound at two to three dose levels (e.g., 25, 50, 100 mg/kg) daily or as determined by tolerability studies.

    • Positive Control: Administer a standard-of-care agent relevant to the chosen cell line (e.g., Paclitaxel).

  • Procedure:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

    • Measure animal body weight at the same time to monitor for toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

  • Endpoint Analysis:

    • Primary endpoint: Tumor Growth Inhibition (TGI). Compare the mean final tumor volume of treated groups to the vehicle control group.

    • Secondary endpoint: Assess tolerability by monitoring body weight changes, clinical signs, and mortality.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

General Protocols and Considerations

Compound Formulation and Administration
  • Solubility Testing: Determine the solubility of this compound in common vehicles (e.g., water, saline, 0.5% CMC, DMSO/corn oil mixtures) to prepare a homogenous and stable formulation for dosing.

  • Route of Administration: Oral gavage (PO) and intraperitoneal (IP) injection are common routes. The choice should be based on the compound's physicochemical properties and the intended clinical route.

    • Oral Gavage: Ensures accurate dosing directly to the stomach. Use a proper-sized, ball-tipped gavage needle to prevent injury.

    • Intraperitoneal Injection: Administer into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering through the use of anesthesia, analgesia, and defined humane endpoints.

References

  • Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed. Available at: [Link]

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  • 5-Amino-6-phenyl-1,6-dihydropyridazin-3(2H)-one. ResearchGate. Available at: [Link]

  • 3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. PubMed. Available at: [Link]

  • Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]

  • Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl] -benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethyl - ResearchGate. Available at: [Link]

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Application Notes and Protocols: Formulation of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (Compound X), a heterocyclic carboxylic acid derivative, for preclinical in vivo evaluation. The inherent physicochemical properties of molecules containing a carboxylic acid moiety often present challenges for achieving adequate bioavailability, including poor aqueous solubility and pH-dependent stability.[1][2] This guide outlines a systematic approach, beginning with critical pre-formulation studies to characterize the compound's properties, followed by a logical, step-by-step workflow for selecting and preparing an appropriate vehicle for oral or parenteral administration. Detailed protocols for solubility assessment, vehicle screening, and the preparation of co-solvent and suspension formulations are provided to enable researchers to develop a stable and effective dosing vehicle for toxicological and efficacy studies.

Introduction: The Formulation Challenge

This compound (henceforth "Compound X") is a pyridazinone derivative.[3][4] The presence of both a heterocyclic core and a carboxylic acid group (pKa estimated between 3-5) suggests potential challenges in achieving the concentrations required for in vivo studies, primarily due to poor aqueous solubility at physiological pH. The carboxylic acid group, while often essential for pharmacological activity, can lead to low membrane permeability and rapid clearance when ionized.[2][5]

The primary goal of formulation development in a preclinical setting is to ensure consistent and reproducible exposure of the test compound in animal models. An inadequate formulation can lead to variable absorption, underestimation of efficacy, or misleading toxicity data. Therefore, a systematic, data-driven approach to vehicle selection is paramount.[6][7] This guide provides the foundational steps to characterize Compound X and formulate it for success.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before attempting to prepare a dosing solution, key physicochemical properties of Compound X must be determined. These data will dictate the most viable formulation strategies.

Physicochemical Properties Summary

The following table summarizes the known and predicted properties of Compound X. The solubility and stability data are presented as hypothetical examples to guide the formulation workflow.

PropertyValue / DataSignificance for Formulation
Chemical Name This compoundStructure contains ionizable carboxylic acid and polar pyridazinone ring.
CAS Number 10158-72-2Unique identifier for sourcing and literature search.[8][9]
Molecular Formula C₆H₆N₂O₄Provides basic chemical information.[8][10]
Molecular Weight 170.12 g/mol Used for all concentration and dosing calculations.[8][10]
Predicted XLogP3 -1.2Suggests the compound is hydrophilic, yet poor solubility is still possible due to crystal lattice energy.[10]
Hypothetical pKa 4.2 (Carboxylic Acid)The compound will be poorly soluble in acidic environments (pH < pKa) and more soluble at neutral to alkaline pH where it is ionized.[1]
Hypothetical Aqueous Solubility (pH 7.4) < 0.1 mg/mLIndicates that a simple aqueous solution is not feasible for most in vivo dose levels. Formulation enhancement is required.[6][11]
Hypothetical Stability Stable at pH 4-8 for 24h. Degrades at pH > 9.Guides the selection of pH for aqueous vehicles and defines the acceptable preparation-to-administration window.
Protocol: Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the approximate solubility of Compound X in a physiologically relevant buffer.

Materials:

  • Compound X

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade water, Acetonitrile (ACN), and Formic Acid (for analysis)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or equivalent shaker/incubator

  • Calibrated analytical balance

  • HPLC-UV system

Procedure:

  • Prepare a 10 mg/mL stock solution of Compound X in a suitable organic solvent (e.g., DMSO).

  • Create a standard curve for HPLC analysis by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Weigh out an excess of Compound X (approx. 2 mg) into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of PBS (pH 7.4) to the tube.

  • Incubate the tube at 25°C with vigorous shaking (1000 rpm) for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the sample at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant. Crucially, do not disturb the pellet.

  • Dilute the supernatant 1:10 and 1:100 with the mobile phase to ensure the concentration falls within the standard curve.

  • Analyze the diluted samples by HPLC-UV.

  • Calculate the concentration of the undissolved supernatant using the standard curve. This value represents the kinetic solubility.

Formulation Development Workflow

The selection of a formulation strategy is a stepwise process dictated by the pre-formulation data and the intended route of administration. The following diagram illustrates the decision-making process.

G cluster_0 Pre-Formulation Data cluster_1 Route of Administration cluster_2 Formulation Strategies PFS Compound X Solubility < 0.1 mg/mL @ pH 7.4 pKa ~ 4.2 Oral Oral (PO) PFS->Oral Desired Dose > 1 mg/kg Parenteral Parenteral (IV, IP, SC) PFS->Parenteral Desired Dose > 1 mg/kg Cosolvent Co-solvent System Oral->Cosolvent Moderate Dose / Good Solubilization Suspension Aqueous Suspension Oral->Suspension High Dose Needed / Poor Solubilization Aqueous Aqueous Solution (pH Adjustment) Parenteral->Aqueous Solubility Achieved @ Physiological pH Parenteral->Cosolvent Solubility Achieved <10% Organic Solvent Complexation Complexation (e.g., Cyclodextrin) Parenteral->Complexation Co-solvents cause toxicity or precipitation QC Quality Control: Appearance, pH, Stability Aqueous->QC Check for precipitation Cosolvent->QC Check for precipitation & vehicle toxicity Suspension->QC Check for homogeneity & particle size InVivo In Vivo Study QC->InVivo Proceed to Dosing

Caption: Formulation selection workflow for Compound X.

Detailed Formulation Protocols

Based on the hypothetical pre-formulation data (poor aqueous solubility), two common and effective strategies are presented: a co-solvent system for parenteral or oral administration and an aqueous suspension for oral administration.

Protocol: Preparation of a 5 mg/mL Co-solvent Formulation

This protocol is suitable for achieving moderate concentrations when complete dissolution is required. The final vehicle composition is 5% DMSO / 40% PEG400 / 55% Saline . This vehicle must be tested alone in a satellite group of animals to ensure it does not produce confounding effects.[7][12]

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile glass vials

  • Calibrated pipettes and analytical balance

  • Vortex mixer and magnetic stirrer

Procedure:

  • Calculate Required Quantities: For a 10 mL final volume at 5 mg/mL:

    • Mass of Compound X: 10 mL * 5 mg/mL = 50 mg

    • Volume of DMSO: 10 mL * 5% = 0.5 mL

    • Volume of PEG400: 10 mL * 40% = 4.0 mL

    • Volume of Saline: 10 mL * 55% = 5.5 mL

  • Dissolution:

    • Weigh 50 mg of Compound X into a sterile glass vial.

    • Add 0.5 mL of DMSO. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief, gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.

    • Add 4.0 mL of PEG400 to the DMSO solution. Vortex until the solution is clear and homogenous. This step is critical to prevent precipitation in the next step.

  • Aqueous Dilution:

    • Place the vial on a magnetic stirrer.

    • Slowly add the 5.5 mL of saline to the organic solution dropwise while stirring. Rapid addition will cause precipitation.[6]

    • Once all saline is added, stir for an additional 10-15 minutes.

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Check the pH of the final solution. It should be close to physiological pH (6.5-7.5).

    • Stability: Store a small aliquot under the intended study conditions (e.g., room temperature) and visually inspect for precipitation prior to dosing. Prepare fresh daily unless stability data supports longer storage.[11]

Protocol: Preparation of a 20 mg/mL Aqueous Suspension for Oral Gavage

This protocol is ideal for high-dose oral studies where complete solubilization is not possible or desirable. The use of a suspending agent like carboxymethylcellulose (CMC) prevents the drug particles from settling, ensuring uniform dosing.[6]

Materials:

  • Compound X

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Purified Water

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

  • Homogenizer (optional, but recommended)

Procedure:

  • Prepare the Vehicle (0.5% w/v Na-CMC):

    • Heat approximately 80% of the required final volume of purified water (e.g., 8 mL for a 10 mL batch) to ~60°C.

    • Place the warm water on a magnetic stirrer.

    • Slowly sprinkle 50 mg of Na-CMC (for 10 mL) onto the vortex of the stirring water to prevent clumping.

    • Stir until the Na-CMC is fully hydrated and the solution is clear (it may be slightly viscous).

    • Allow the solution to cool to room temperature, then add water to reach the final volume (10 mL).

  • Prepare the Suspension:

    • Weigh the required amount of Compound X (200 mg for a 10 mL batch at 20 mg/mL) and place it in a mortar.

    • Add a small volume (~0.5 mL) of the 0.5% Na-CMC vehicle to the powder.

    • Levigate (grind) the powder with the pestle to form a smooth, uniform paste. This step is crucial for breaking up aggregates and ensuring a fine particle dispersion.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the full volume is incorporated.

    • For improved homogeneity, the suspension can be briefly treated with a rotor-stator or ultrasonic homogenizer.

  • Quality Control:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. There should be no large aggregates.

    • Homogeneity: The suspension must be stirred continuously before and during dose administration to ensure each animal receives the correct dose. A stir bar should be used in the main reservoir.

    • Resuspendability: After settling for a short period (e.g., 30 minutes), the suspension should be easily and uniformly redispersed with gentle agitation.

Conclusion and Best Practices

The successful in vivo evaluation of this compound is critically dependent on the development of a robust and reproducible formulation. The protocols provided herein for co-solvent and suspension formulations offer reliable starting points for preclinical studies. It is imperative that researchers first invest in pre-formulation studies to understand the specific physicochemical properties of their compound batch. Always include a vehicle-only control group in animal studies to differentiate any effects of the formulation from the pharmacological activity of the compound.[7] The formulation should be prepared fresh daily unless comprehensive stability data proves otherwise.

References

  • Benchchem Technical Support Center. Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
  • ResearchGate Discussion. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • PharmaCompass.com. Pharma Excipient Suppliers for Hydrochloric Acid | Parenteral.
  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • Ashland. Parenteral excipients.
  • Rullo, M., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC - NIH.
  • SlideShare. (2024). Excipient used in parentral formulation.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Al-Ostath, A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Pharmlabs. Excipients.
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  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
  • ChemicalBook. This compound.
  • Alichem. 10158-72-2 | 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid.
  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate.

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A Validated LC-MS/MS Method for the Quantification of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalysis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantitative determination of this compound in human plasma. The methodology employs a straightforward protein precipitation extraction technique followed by a sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The analyte, a polar acidic compound, presents unique challenges for retention and extraction, which this guide addresses through optimized chromatographic conditions and sample preparation. All procedures are designed to be validated in accordance with international regulatory guidelines, such as those from the FDA and ICH, ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, or other clinical studies.[1][2][3]

Introduction and Scientific Rationale

This compound, hereafter referred to as "the analyte," is a nitrogen-containing heterocyclic compound with a molecular weight of 170.12 g/mol and formula C₆H₆N₂O₄.[4][5] Its structure, featuring both a pyridazinone ring and a carboxylic acid moiety, classifies it as a polar acidic molecule. The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

The primary analytical challenges associated with this analyte stem from its high polarity.[6] These characteristics can lead to poor retention on traditional reversed-phase liquid chromatography columns and potential interferences from endogenous plasma components.[7] Therefore, the method development process must prioritize three key areas:

  • Efficient Sample Preparation: To cleanly separate the analyte from complex biological components like proteins and phospholipids that can cause ion suppression in the mass spectrometer.

  • Robust Chromatographic Separation: To achieve adequate retention and separation from matrix components, ensuring analytical specificity.[8]

  • Sensitive and Specific Detection: To reach the low limits of quantification often required for clinical and pre-clinical studies.

This guide details a method that addresses these challenges, providing a solid foundation for researchers in drug development and clinical laboratories. The workflow is designed for high throughput while maintaining the rigorous standards of bioanalytical method validation.

Overall Bioanalytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical sequence designed to ensure sample integrity and data quality.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Biological Sample (Human Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing & Quantification Analysis->Data Report Reporting Data->Report PPT_Protocol step1 Step 1: Aliquot Plasma Take 100 µL of human plasma (blank, CAL, QC, or unknown sample) and place into a 1.5 mL polypropylene tube. step2 Step 2: Add Internal Standard Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except blank matrix. step1->step2 step3 Step 3: Spike Calibrants & QCs Add 10 µL of the appropriate analyte working solution to CAL and QC tubes. Add 10 µL of diluent to blanks and unknown samples. step2->step3 step4 Step 4: Precipitate Proteins Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This 3:1 ratio is critical for efficient protein removal. step3->step4 step5 step5 step4->step5 step6 Step 6: Transfer & Analyze Carefully transfer ~200 µL of the clear supernatant to an autosampler vial for LC-MS/MS injection. step5->step6

Caption: Step-by-step protein precipitation workflow.

  • Expert Insight: Using ice-cold acetonitrile enhances the efficiency of protein removal. The addition of 0.1% formic acid to the precipitation solvent helps to stabilize the analyte by keeping the pH low, which is crucial for compounds prone to degradation. [9]

Protocol 3: LC-MS/MS Instrumental Analysis

The key to this method is using an acidic mobile phase to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and retention on a reversed-phase column. [10][11]

Parameter Recommended Condition Rationale
LC System UPLC/UHPLC System Provides high resolution and speed, essential for resolving the analyte from matrix interferences. [8]
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent Offers excellent performance across a wide pH range and is suitable for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to suppress analyte ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min A rapid gradient allows for high-throughput analysis while ensuring the column is cleaned of late-eluting matrix components.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp 40°C Reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol 5 µL Small volume to minimize potential matrix effects and peak distortion.
MS System Tandem Quadrupole Mass Spectrometer Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). [12]
Ionization Mode Electrospray Ionization (ESI), Negative Negative mode is chosen to deprotonate the carboxylic acid, which often provides a strong and stable signal for acidic analytes.

| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions ensure high selectivity. |

Table 2: Hypothetical MRM Transitions (Note: These transitions must be empirically determined by infusing the analyte and IS into the mass spectrometer.)

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Dwell Time (ms) Collision Energy (eV)
Analyte169.0125.0 (Loss of CO₂)50-15
IS (¹³C₃, ¹⁵N₂)174.0130.0 (Loss of CO₂)50-15

Bioanalytical Method Validation (BMV)

A robust method requires rigorous validation to demonstrate its reliability. The protocol below is based on the FDA Bioanalytical Method Validation Guidance for Industry. [1][13]Each parameter is tested to build a self-validating system where the performance is well-characterized.

Validation_Logic cluster_core Core Performance cluster_matrix Matrix & Specificity cluster_stability Analyte Stability Accuracy Accuracy Validation Validated Method Accuracy->Validation Precision Precision Precision->Validation Linearity Linearity & Range Linearity->Validation LLOQ LLOQ LLOQ->Validation Selectivity Selectivity Selectivity->Validation MatrixEffect Matrix Effect MatrixEffect->Validation Recovery Recovery Recovery->Validation FTS Freeze-Thaw FTS->Validation BTS Bench-Top BTS->Validation LTS Long-Term LTS->Validation Stock Stock Solution Stock->Validation

Caption: Key pillars of bioanalytical method validation.

Validation Protocol and Acceptance Criteria
Parameter Experiment Design Acceptance Criteria
Selectivity Analyze ≥6 blank plasma lots. Check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with ≥6 non-zero standards over at least three separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=6) on three different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte peak area in post-extraction spiked plasma from ≥6 lots to peak area in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte peak area in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Assess analyte concentration in QC samples after various storage conditions (e.g., 3 freeze-thaw cycles; 24h at room temp; 6 months at -80°C).Mean concentration should be within ±15% of nominal values.

Conclusion and Field-Proven Insights

This application note presents a robust, sensitive, and selective LC-MS/MS method for quantifying this compound in human plasma. By employing a simple protein precipitation protocol and an optimized reversed-phase chromatographic method with an acidic mobile phase, the challenges posed by the analyte's polar and acidic nature are effectively overcome. The detailed validation framework ensures that the method generates high-quality, reliable data suitable for regulatory submission in drug development programs. This approach serves as a definitive starting point for any laboratory tasked with the bioanalysis of this, or structurally similar, compounds.

References

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Perkins, S. L., et al. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology. Retrieved from [Link]

  • Rainville, P. D., et al. (2012). Comprehensive investigation of the influence of acidic, basic, and organic mobile phase compositions on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved from [Link]

  • Barri, T., et al. (2012). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • ResearchGate. (2012). Comprehensive investigation of the influence of acidic, basic, and organic mobile phase composition on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS. Retrieved from [Link]

  • Al-Tohamy, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Synthesis and biological evaluation of some new pyridazinone derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. Retrieved from [Link]

  • Agilent. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. Retrieved from [Link]

  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

  • Clamal. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Retrieved from [Link]

  • ResearchGate. (2018). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • AAbocks. (n.d.). 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2020). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Retrieved from [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer data-driven troubleshooting advice.

Section 1: Understanding the Synthesis Pathway

The synthesis of this compound is typically achieved through the N-alkylation of maleic hydrazide. Maleic hydrazide (also known as 3,6-dihydroxypyridazine or 1,2-dihydropyridazine-3,6-dione) is a readily available starting material.[1][2][3] The core reaction involves the nucleophilic substitution of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, by the deprotonated maleic hydrazide.

The key steps are:

  • Deprotonation: A base is used to remove a proton from one of the nitrogen atoms of the maleic hydrazide ring, creating a nucleophilic pyridazinide anion.

  • Nucleophilic Attack (SN2): The anion attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming a new N-C bond.

A critical challenge in this synthesis is controlling the regioselectivity. Maleic hydrazide exists in tautomeric forms and can potentially undergo O-alkylation as a competing side reaction.[4] Optimizing reaction conditions to favor N-alkylation is paramount for achieving high yields of the desired product.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield is consistently low. What are the primary factors affecting the yield of this compound?

Answer: Low yield is the most common issue and can stem from several factors. By systematically investigating each, you can identify and resolve the root cause.

  • Cause A: Incomplete Deprotonation of Maleic Hydrazide

    • Explanation: The N-H proton in maleic hydrazide must be removed to form the reactive nucleophile. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Solution:

      • Base Selection: Use a strong enough base to ensure complete deprotonation. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly effective.

      • Stoichiometry: Use at least two equivalents of base: one to deprotonate the maleic hydrazide and a second to neutralize the haloacetic acid. A slight excess of base can help drive the reaction to completion.

      • Solubility: Ensure the base is fully dissolved before adding the other reagents.

  • Cause B: Competing Side Reactions (O-Alkylation)

    • Explanation: The anionic intermediate has electron density on both nitrogen and oxygen atoms, leading to a mixture of N-alkylated (desired product) and O-alkylated (impurity) products.[4] The reaction conditions, particularly the solvent, play a crucial role in directing the outcome.

    • Solution:

      • Solvent Choice: Use a protic solvent like water or ethanol. These solvents can solvate the oxygen atoms through hydrogen bonding, sterically hindering O-alkylation and thereby favoring N-alkylation.

      • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80°C) often provides a good balance between reaction rate and selectivity. Excessively high temperatures can sometimes promote side reactions.[5]

  • Cause C: Purity of Starting Materials

    • Explanation: The purity of maleic hydrazide is critical. It can sometimes contain impurities like hydrazine, which is a known mutagen and can lead to unwanted side products.[6][7] The haloacetic acid should also be pure and free from degradation.

    • Solution:

      • Verify Purity: Use maleic hydrazide from a reputable supplier and confirm its purity.[8]

      • Use Fresh Reagents: Use freshly opened or purified haloacetic acid.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for low yield synthesis.

Question 2: My TLC/LC-MS analysis shows multiple spots. How do I identify and minimize impurities?

Answer: The presence of multiple spots indicates either unreacted starting materials or the formation of side products.

  • Spot 1: Unreacted Maleic Hydrazide

    • Identification: This spot will have a different Rf value than the product. It can be confirmed by running a co-spot with the starting material.

    • Minimization: Increase reaction time, ensure proper base stoichiometry, and maintain the optimal temperature to drive the reaction to completion.

  • Spot 2: O-alkylated Isomer

    • Identification: This isomer will have the same mass as the desired product but a different retention time/Rf value. Characterization may require isolation and NMR analysis.

    • Minimization: As discussed in Question 1, using a protic solvent like water is the most effective strategy to suppress O-alkylation.

Question 3: I am struggling with the purification of the final product. What is an effective protocol?

Answer: The product is a carboxylic acid, making it highly polar and soluble in aqueous base. This property is key to its purification.

  • Protocol: Purification by pH-Mediated Precipitation

    • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

    • Acidification: Slowly add a strong acid, such as concentrated HCl, while stirring vigorously. The goal is to protonate the carboxylate group of the product.

    • Monitor pH: Continuously monitor the pH. The product will precipitate out as the solution becomes acidic. The target pH is typically around 2-3.

    • Isolate the Product: A white or off-white solid should form. Allow it to stir in the cold for 30 minutes to an hour to maximize precipitation.

    • Filtration: Collect the solid by vacuum filtration.

    • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (like diethyl ether or hexane) to remove any organic-soluble impurities.

    • Drying: Dry the purified product under vacuum.

  • Recrystallization (Optional): For very high purity, the dried solid can be recrystallized from hot water or a water/ethanol mixture.

Section 3: Optimized Protocol and Data

This section provides a detailed experimental protocol that has been optimized for high yield and purity.

Optimized Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add maleic hydrazide (1.0 eq).

  • Base Addition: Add deionized water, followed by the slow addition of sodium hydroxide (2.2 eq) pellets. Stir until all solids are completely dissolved. The solution will warm up.

  • Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water.

  • Reaction: Gently heat the maleic hydrazide solution to 70°C. Once at temperature, add the chloroacetic acid solution dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (using a suitable mobile phase like Dichloromethane:Methanol 9:1 with a drop of acetic acid).

  • Workup and Purification:

    • Cool the reaction flask to 0-5°C using an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2.

    • A thick white precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with two portions of cold deionized water, followed by one portion of cold acetone.

    • Dry the product in a vacuum oven at 60°C to a constant weight.

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Base Na₂CO₃ (2.2 eq)NaOH (2.2 eq) NaOH (1.0 eq)Stronger base and correct stoichiometry (B) significantly improve yield over weaker base (A) or insufficient base (C).
Solvent DMF (aprotic)Water (protic) Toluene (non-polar)Protic solvent (B) favors N-alkylation, reducing side products compared to aprotic (A). Non-polar solvent (C) leads to poor solubility and low conversion.
Temperature Room Temp70-80°C 120°CRoom temperature (A) is too slow. High temperature (C) can increase side products. Moderate temperature (B) is optimal.[5]
Typical Yield 30-40%85-95% <20%Condition B consistently provides the highest yield and purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with this synthesis?

    • A: Maleic hydrazide itself should be handled with care, as some studies have pointed to potential cytotoxic or mutagenic effects.[6][9] Hydrazine, a potential impurity in the starting material, is a known carcinogen.[6] Chloroacetic acid is corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Can I use bromoacetic acid instead of chloroacetic acid?

    • A: Yes, bromoacetic acid is more reactive than chloroacetic acid and can also be used. This may lead to shorter reaction times. However, it is also more expensive and a more potent lachrymator. The choice often depends on cost and availability.

  • Q: How can I confirm the structure of my final product?

    • A: The structure should be confirmed using standard analytical techniques.

      • ¹H NMR: Expect to see a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid group and signals for the vinyl protons on the pyridazinone ring.

      • ¹³C NMR: Will show signals for the carbonyl carbons, vinyl carbons, and the methylene carbon.

      • Mass Spectrometry: Will confirm the molecular weight of the product (170.12 g/mol ).[10]

      • FTIR: Will show characteristic peaks for C=O (carbonyl and carboxylic acid) and O-H stretching.

References

  • Alverine | molsyns.com. (n.d.). Molsyns.com. Retrieved January 14, 2026, from [Link]

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents. (n.d.). Google Patents.
  • Alverine - Synchemia. (n.d.). Synchemia. Retrieved January 14, 2026, from [Link]

  • Alverine | 150-59-4 - Venkatasai Life Sciences. (n.d.). Venkatasai Life Sciences. Retrieved January 14, 2026, from [Link]

  • CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents. (n.d.). Google Patents.
  • Cas 150-59-4,Alverine - LookChem. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 14, 2026, from [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. (1958). ElectronicsAndBooks. Retrieved January 14, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. Retrieved January 14, 2026, from [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents. (n.d.). Google Patents.
  • Synthesis of some new pyridazin-3-one derivatives and their utility in heterocyclic synthesis. (2010). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2025). Institute of Molecular and Translational Medicine. Retrieved January 14, 2026, from [Link]

  • (PDF) The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. (2016). SAGE Publications. Retrieved January 14, 2026, from [Link]

  • maleic hydrazide (102). (n.d.). Inchem. Retrieved January 14, 2026, from [Link]

  • (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. (n.d.). Rlavie. Retrieved January 14, 2026, from [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 14, 2026, from [Link]

  • Cytotoxic effects of maleic hydrazide. (1978). PubMed. Retrieved January 14, 2026, from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. Retrieved January 14, 2026, from [Link]

  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Maleic Hydrazide | C4H4N2O2 | CID 21954. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 14, 2026, from [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). PubMed. Retrieved January 14, 2026, from [Link]

  • 3, 6-Dihydroxypyridazine - Home Sunshine Pharma. (n.d.). Home Sunshine Pharma. Retrieved January 14, 2026, from [Link]

  • Determination of hydrazine in maleic hydrazide technical and pesticide formulations by gas chromatography: collaborative study. (2008). PubMed. Retrieved January 14, 2026, from [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][11][12]triazine-6-carbonitrile (MGL-3196). (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

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Stability of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this pyridazinone derivative. Here, we address common questions and challenges related to its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

The stability of this compound, like many organic molecules, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The core pyridazinone ring is susceptible to degradation under certain conditions, and the acetic acid side chain can also participate in reactions. Understanding these factors is the first step in ensuring the integrity of your experimental results.

The parent compound, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), is known to be very stable to both acidic and basic hydrolysis[1]. However, its stability can decrease under alkaline conditions, especially when exposed to light[1][2]. Therefore, careful control of these parameters is crucial.

Q2: I am preparing an aqueous solution of the compound. What pH range is recommended to ensure its stability?

To maintain the stability of this compound in aqueous solutions, a pH range of 5 to 7 is recommended. Studies on the parent molecule, maleic hydrazide, have shown it to be stable to hydrolysis at pH 3, 6, and 9 when stored at elevated temperatures for extended periods[2]. However, photolytic degradation is observed to be slower at pH 5 and 7 compared to pH 9[1][2]. The presence of the acetic acid moiety introduces an ionizable group, and its pKa will influence the overall charge and reactivity of the molecule at different pH values.

Troubleshooting Guide

Issue 1: I am observing unexpected degradation of my compound during my experiments. How can I identify the cause?

Unexpected degradation can be a significant issue. A systematic approach, known as a forced degradation study, can help pinpoint the cause.[3][4][5][6] This involves intentionally subjecting the compound to stressful conditions to understand its degradation pathways.

Workflow for Investigating Degradation:

Caption: A systematic workflow for troubleshooting unexpected compound degradation.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for 24-48 hours.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24-48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) for 24-48 hours, as per ICH Q1B guidelines[7].

    • Thermal Degradation: Heat the solid compound or a solution at a temperature below its melting point (e.g., 70-80°C) for 48 hours.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradation products.

By comparing the degradation profiles under different stress conditions, you can identify the primary cause of instability in your experiment and take corrective measures.

Issue 2: My compound seems to be degrading upon exposure to light. How can I protect it?

Photodegradation is a common issue for many heterocyclic compounds. The pyridazinone ring, in particular, can be susceptible to photochemical reactions[1].

Mitigation Strategies for Photodegradation:

  • Use Amber Glassware: Always prepare and store solutions of this compound in amber-colored vials or flasks to protect them from ambient light.

  • Work in a Darkened Environment: When possible, conduct experimental manipulations in a fume hood with the sash lowered or in a room with minimal lighting.

  • Wrap Equipment in Aluminum Foil: If transparent containers are unavoidable, wrap them securely in aluminum foil to block light exposure.

  • Photostability Testing: To quantify the extent of photodegradation, perform a formal photostability test as outlined in the ICH Q1B guideline[7]. This involves exposing the compound to a controlled light source and analyzing for degradation over time.

Issue 3: I am conducting a reaction at elevated temperatures and suspect thermal degradation. What are the signs and how can I confirm it?

Thermal degradation can lead to the formation of impurities and a decrease in the yield of your desired product.

Signs of Thermal Degradation:

  • Color Change: A noticeable change in the color of the reaction mixture or the isolated product (e.g., darkening or yellowing).

  • Formation of Insoluble Material: The appearance of precipitates or tars that were not present initially.

  • Complex Chromatogram: Analysis by HPLC or TLC may show multiple, unexpected spots or peaks.

Confirmation and Optimization:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the solid compound[8]. This will provide an upper limit for your reaction temperature.

  • Isothermal Stressing: Heat the compound at various temperatures for a fixed period and analyze for degradation. This will help you determine the maximum acceptable temperature for your experiment.

  • Reaction Optimization: If thermal degradation is confirmed, consider lowering the reaction temperature and extending the reaction time. Alternatively, explore the use of catalysts that can promote the reaction at a lower temperature.

Data Summary

The following table summarizes the known stability data for the parent compound, maleic hydrazide, which can serve as a guide for this compound.

ConditionpHTemperatureObservationHalf-life (DT50)Reference
Hydrolysis3, 6, 945°C & 85°CStable for 2 months-[2]
Photolysis5, 725°CStable over 30 days58 days[1][2]
Photolysis925°CSlow degradation15.9 days[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution
  • Weighing: Accurately weigh the required amount of this compound using an analytical balance.

  • Dissolution: Transfer the solid to a volumetric flask made of amber glass. Add a small amount of deionized water (pH adjusted to ~6.0-7.0 with a suitable buffer, e.g., phosphate buffer) and sonicate briefly to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the pH-adjusted deionized water.

  • Storage: Store the solution at 2-8°C, protected from light. Use within a week for best results.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the parent compound from potential polar and non-polar degradation products.

Visualizing Stability Relationships

The interplay between different experimental parameters can be visualized to better understand their impact on the stability of the compound.

Caption: Interdependencies of factors affecting compound stability.

References

  • PubChem. (n.d.). Maleic Hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2002). FAO Specifications and Evaluations for Agricultural Pesticides - MALEIC HYDRAZIDE. Retrieved from [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (1976). 1976 Evaluations of some pesticide residues in food. Retrieved from [Link]

  • Frear, D. E. H. (1969). Metabolic Studies of the Growth Regulator, Maleic Hydrazide. Journal of Agricultural and Food Chemistry, 17(6), 1264-1267.
  • Singh, S., & Bakshi, M. (2007). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 183-190.
  • MDPI. (2021).
  • Reid, G. L., & Martin, G. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Allam, A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 867-891.
  • Royal Society of Chemistry. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 586-595.
  • Reid, G. L., & Martin, G. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Inchem.org. (1976). Maleic hydrazide (Pesticide residues in food: 1976 evaluations). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Hindawi. (2018). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Journal of Chemistry, 2018, 8562383.
  • PubMed. (1977). Cytotoxic effects of maleic hydrazide.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution.
  • BenchChem. (2025). Thermal stability and decomposition of 6-Azidotetrazolo[1,5-b]pyridazine.
  • PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry, 27(10), 823-841.
  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4274-4278.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 108-116.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3795.
  • Liberty University. (2022).
  • SciSpace. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 97(10), 1735-1751.
  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.

  • PubMed. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 146(4), 2358-2363.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • ResearchGate. (2014). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Google Patents. (2020). EP3684364A4 - PYRIDAZINONES AND THEIR METHODS OF USE.
  • MDPI. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Molecules, 25(18), 4286.
  • PubMed. (2012). 3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 55(22), 9716-9728.

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Common side reactions in the synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyridazinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5]

However, their synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and synthetic hurdles. The information herein is based on established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis of pyridazinone derivatives, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield of the Desired Pyridazinone Product

Question: My reaction is resulting in a disappointingly low yield of the target pyridazinone. What are the likely causes and how can I improve it?

Answer: Low yields in pyridazinone synthesis often stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Underlying Causes and Solutions:

  • Incomplete Cyclization: The primary pathway to pyridazinone formation often involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-keto acid) with hydrazine.[6][7][8] A common pitfall is the formation of a stable hydrazone intermediate that fails to cyclize completely.[9]

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the intramolecular cyclization to occur.

      • Catalysis: The addition of a catalytic amount of acid can promote the dehydration step necessary for ring closure.[9] However, be cautious as strongly acidic conditions can lead to other side reactions.

      • Water Removal: The cyclization is a condensation reaction that produces water. Employing a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the pyridazinone product.[9]

  • Purity of Starting Materials: Impurities in your starting materials, such as the γ-keto acid or hydrazine, can introduce competing side reactions that consume reactants and lower the overall yield.

    • Troubleshooting:

      • Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) and characterization (e.g., NMR, melting point).

  • Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.[9]

    • Troubleshooting:

      • Solvent Selection: Protic solvents like ethanol or acetic acid are often effective as they can facilitate proton transfer during the reaction.[9]

      • Temperature Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to identify the optimal balance between reaction rate and byproduct formation.[9]

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Question: My TLC analysis reveals multiple spots in addition to my desired product. What are the common side reactions in pyridazinone synthesis that could be causing this?

Answer: The formation of side products is a frequent challenge. Understanding these potential side reactions is key to mitigating their formation.

Common Side Reactions:

  • Hydrazone Formation: As mentioned previously, the initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone can be a major byproduct.[9]

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[9]

    • Mitigation Strategy: The regioselectivity can sometimes be controlled by carefully adjusting reaction conditions (e.g., temperature, pH) or through the use of specific catalysts. The relative reactivity of the two carbonyl groups will also play a significant role.

  • Over-Alkylation: When using a substituted hydrazine (e.g., methylhydrazine), there is a possibility of alkylation occurring at both nitrogen atoms of the hydrazine, or even on the pyridazinone ring itself, leading to undesired byproducts.[9]

    • Mitigation Strategy: Careful control of stoichiometry (using a slight excess of the dicarbonyl compound) and reaction conditions is crucial.

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the unintended formation of the fully aromatic pyridazinone as a byproduct.[9]

    • Mitigation Strategy: Use milder reaction conditions and avoid strong oxidizing agents unless aromatization is the desired outcome.

  • N-N Bond Cleavage: Under very harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[9]

    • Mitigation Strategy: Avoid extreme temperatures and incompatible reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of N-alkylation when using a substituted hydrazine?

A1: Controlling the position of N-alkylation is a common challenge. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl group. To favor a specific regioisomer, consider a stepwise approach where the hydrazone is first formed under kinetic control at low temperatures, followed by cyclization under thermodynamic control.

Q2: I am attempting a C-H functionalization on a pre-formed pyridazinone ring and observing a complex mixture of products. What could be the issue?

A2: Direct C-H functionalization is a powerful tool for the late-stage diversification of pyridazinone scaffolds.[10] However, the pyridazinone ring has multiple potential sites for reaction. The issue could be a lack of regioselectivity. The use of a directing group, often the pyridazinone moiety itself, can help achieve ortho-selective functionalization.[10] Careful selection of the catalyst and reaction conditions is paramount to achieving the desired regioselectivity.

Q3: My pyridazinone product is difficult to purify. What are some common impurities and effective purification strategies?

A3: Common impurities include unreacted starting materials, the stable hydrazone intermediate, and any of the side products mentioned in the troubleshooting guide.

  • Purification Strategies:

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for removing impurities.

    • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a versatile technique. A range of solvent polarities may be necessary to effectively separate the desired product from closely related byproducts.

    • Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a useful preliminary purification step.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a general method for the common synthesis of a dihydropyridazinone from a β-aroylpropionic acid and hydrazine hydrate.

Materials:

  • β-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the β-aroylpropionic acid in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Parameter Typical Range/Value Notes
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Yield 60 - 90%Highly dependent on the substrate.
Common Solvents Ethanol, Acetic AcidAcetic acid can enhance the rate of cyclization.

Part 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis and Common Side Reactions

pyridazinone_synthesis cluster_main Main Synthetic Pathway cluster_side Common Side Reactions start γ-Keto Acid + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Initial Condensation regioisomers Regioisomer Formation (Unsymmetrical Keto Acid) start->regioisomers Unsymmetrical Starting Material product Desired Pyridazinone hydrazone->product Cyclization (Dehydration) incomplete Incomplete Cyclization (Hydrazone remains) hydrazone->incomplete Slow Cyclization aromatization Aromatization (Harsh Conditions) product->aromatization Oxidation

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure change_solvent Evaluate Solvent Choice optimize_temp->change_solvent No Improvement success Improved Yield optimize_temp->success Improved use_catalyst Consider Acid Catalyst change_solvent->use_catalyst No Improvement change_solvent->success Improved remove_water Implement Water Removal use_catalyst->remove_water No Improvement use_catalyst->success Improved remove_water->success Improved

Caption: Troubleshooting workflow for low yields.

References

  • Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Organic & Biomolecular Chemistry. (n.d.).
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Scholars Research Library. (n.d.).
  • Gomha, S. M., et al. (2015). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 20(7), 13038–13054. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Arch Pharm (Weinheim). (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sanna, M., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 28(19), 6937. Available at: [Link]

  • Lemoine, H., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 426–434. Available at: [Link]

  • Chiba, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10255–10283. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Designing Synthesis and Biological Evaluation of Pyridazinone Deriv
  • ResearchGate. (2019). The Puzzling N-N Single Bond.
  • SciSpace. (n.d.). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity.

Sources

Technical Support Center: Purification of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS 10158-72-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this pyridazinone derivative.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My final product is a brownish or yellowish powder, not the expected white to off-white solid. What are the likely impurities and how can I remove them?

Answer:

A discolored final product typically indicates the presence of colored impurities arising from the synthesis. The most common culprits are:

  • Residual Starting Materials: Unreacted maleic anhydride or its derivatives can lead to coloration.

  • Side-Reaction Products: Polymerization or degradation of starting materials under the reaction conditions can form colored tars.

  • Incomplete Cyclization: The intermediate, N-maleanilic acid derivative, if not fully cyclized, can contribute to impurities.

Troubleshooting Workflow:

start Brownish/Yellowish Product recrystallization Recrystallization from Ethanol/Water start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity charcoal Charcoal Treatment charcoal->recrystallization chromatography Column Chromatography pure White to Off-White Product chromatography->pure check_purity->charcoal Color Persists check_purity->chromatography Multiple Impurities check_purity->pure Purity >98%

Caption: Troubleshooting workflow for a discolored product.

Detailed Protocols:

1. Recrystallization from an Ethanol/Water System:

This is the most effective first step for removing many common impurities.

  • Step 1: Dissolution. In a flask, add the crude this compound to a minimal amount of hot ethanol. This solvent is often used for recrystallizing pyridazinone derivatives.[1]

  • Step 2: Hot Filtration (Optional). If insoluble impurities are visible, perform a hot filtration to remove them.

  • Step 3: Addition of Water. While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. The goal is to create a supersaturated solution upon cooling.

  • Step 4: Cooling and Crystallization. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Step 5: Isolation and Drying. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

2. Activated Charcoal Treatment:

If recrystallization alone does not remove the color, activated charcoal can be used to adsorb colored impurities.

  • Step 1: Dissolution. Dissolve the crude product in a suitable hot solvent (e.g., ethanol).

  • Step 2: Charcoal Addition. Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.

  • Step 3: Heating. Gently heat the mixture for 10-15 minutes.

  • Step 4: Hot Filtration. Filter the hot solution through a pad of celite to remove the charcoal.

  • Step 5: Crystallization. Proceed with recrystallization as described above.

3. Column Chromatography:

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique.[2]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point for pyridazinone derivatives. For a polar compound like an acetic acid derivative, a more polar system such as dichloromethane/methanol or ethyl acetate/acetic acid might be necessary.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q2: The yield of my purified product is very low after recrystallization. What are the possible causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of the product in solution even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound at low temperatures.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Solvent System Selection: If the yield is still low, experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For this compound, consider mixtures of polar solvents like ethanol/water, methanol/water, or acetic acid/water.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of your product. Concentrate the mother liquor and perform a second recrystallization to recover more product.

Q3: My HPLC analysis shows a persistent impurity peak even after multiple purifications. How can I identify and remove it?

Answer:

A persistent impurity peak suggests an impurity with similar polarity and solubility to your target compound.

Identification of the Impurity:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This can provide clues to its identity, for example:

    • An impurity with a molecular weight corresponding to the starting material (e.g., maleic hydrazide).

    • An impurity with a molecular weight corresponding to the ethyl ester of your product (if the synthesis involved hydrolysis of an ester).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR can provide structural information.

Removal Strategies:

  • Optimize Column Chromatography:

    • Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (neutral, acidic, or basic) or a reverse-phase C18 silica.

    • Fine-tune the Mobile Phase: A shallow gradient or isocratic elution with a carefully optimized solvent mixture can improve separation. Adding a small amount of acetic acid to the mobile phase can help to sharpen the peak of the desired carboxylic acid product.

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC is the most powerful technique.

  • Chemical Treatment: If the impurity is identified, a chemical treatment might be possible. For example, if the impurity is the unhydrolyzed ethyl ester, you could re-subject the mixture to the hydrolysis conditions.

II. Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

What are the expected spectroscopic data for the pure compound?

While specific data can vary slightly based on the instrument and solvent, typical spectroscopic characteristics are:

  • ¹H NMR (DMSO-d₆): Expect signals for the protons on the pyridazinone ring and the methylene protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbons of the pyridazinone ring and the carboxylic acid, as well as the carbons of the pyridazinone ring and the methylene carbon.

  • FT-IR (ATR): Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretches of the pyridazinone and carboxylic acid, and C=C and C-N stretches of the heterocyclic ring.

  • Mass Spectrometry (ESI-MS): The molecular ion peak ([M-H]⁻ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of 170.12 g/mol .

How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

Technique Purpose Typical Conditions
HPLC Quantitative purity assessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).
LC-MS Purity assessment and impurity identificationSame as HPLC, with a mass spectrometer as the detector.
¹H NMR Structural confirmation and detection of proton-containing impuritiesSolvent: DMSO-d₆ or D₂O.
Elemental Analysis Confirmation of elemental compositionProvides the percentage of C, H, and N, which should be within ±0.4% of the theoretical values.
What are the potential degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are crucial for understanding the stability of a molecule.[3] Here are the likely degradation pathways for this compound:

start This compound hydrolysis Hydrolysis (Acidic/Basic) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal Stress (Heat) start->thermal hydrolysis_prod Ring Opening/Decarboxylation hydrolysis->hydrolysis_prod oxidation_prod N-oxide formation oxidation->oxidation_prod photolysis_prod Radical-mediated degradation photolysis->photolysis_prod thermal_prod Decarboxylation thermal->thermal_prod

Caption: Potential degradation pathways under forced degradation conditions.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the pyridazinone ring may be susceptible to hydrolytic cleavage. The amide bonds within the ring are the most likely points of attack.

  • Oxidative Degradation: The nitrogen atoms in the pyridazinone ring could be susceptible to oxidation, potentially forming N-oxides in the presence of oxidizing agents like hydrogen peroxide.

  • Photolytic Degradation: Exposure to UV or visible light may induce photolytic degradation, possibly through radical mechanisms.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid moiety is a potential degradation pathway.

Forced degradation studies should be conducted in a controlled manner, typically aiming for 5-20% degradation, to produce a representative profile of degradation products.[4][5][6]

III. References

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

  • NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • MedCrave. (2016). Forced Degradation – A Review. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS 10158-72-2).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this pyridazinone derivative. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Section 1: Synthesis and Purification

The synthesis of this compound typically proceeds via a two-step process: N-alkylation of maleic hydrazide with an ethyl chloroacetate, followed by saponification of the resulting ester. This section addresses potential pitfalls in this synthetic route.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My N-alkylation of maleic hydrazide with ethyl chloroacetate is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the N-alkylation of maleic hydrazide are a common issue and can often be attributed to several factors, including inefficient deprotonation, suboptimal reaction conditions, and side reactions.

Causality and Optimization Strategy:

  • Base Selection and Deprotonation: Maleic hydrazide is weakly acidic, and effective deprotonation is crucial for the nucleophilic attack on ethyl chloroacetate.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃) in a solvent where it has low solubility (e.g., acetone), the reaction may be slow or incomplete.

    • Recommendation: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[4] Alternatively, using cesium carbonate (Cs₂CO₃) in DMF can be effective as it has better solubility. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also enhance the reaction rate when using inorganic bases.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.

    • Troubleshooting: Protic solvents can interfere with the reaction by solvating the nucleophile.

    • Recommendation: Anhydrous polar aprotic solvents like DMF, acetonitrile (ACN), or THF are generally preferred for this type of SN2 reaction.[4]

  • Reaction Temperature: The temperature needs to be sufficient to overcome the activation energy without causing decomposition.

    • Troubleshooting: Room temperature may not be sufficient for complete conversion.

    • Recommendation: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Side Reactions: O-alkylation is a potential side reaction, although N-alkylation is generally favored for pyridazinones.

    • Troubleshooting: The formation of multiple products on TLC may indicate O-alkylation.

    • Recommendation: Using a polar aprotic solvent and carefully controlling the temperature can help minimize O-alkylation.

Step-by-Step Protocol for Optimized N-Alkylation:

  • To a solution of maleic hydrazide (1 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and then heat to 60 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: The saponification of the ethyl ester to the final acetic acid product is incomplete or leads to decomposition. How can I improve this step?

Answer: Incomplete saponification or decomposition during the hydrolysis of the ethyl ester can be due to insufficient base, harsh reaction conditions, or product instability.

Causality and Optimization Strategy:

  • Hydrolysis Conditions: The ester hydrolysis is typically base-promoted.[5][6][7]

    • Troubleshooting: Using a stoichiometric amount of base at room temperature may lead to a slow and incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times with a strong base can lead to the degradation of the pyridazinone ring.

    • Recommendation: Use a moderate excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents) in a mixture of THF and water or ethanol and water.[8] Conducting the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is often sufficient.

  • Work-up Procedure: The final product is a carboxylic acid and needs to be protonated for isolation.

    • Troubleshooting: Incomplete acidification will result in the loss of product as the carboxylate salt in the aqueous phase.

    • Recommendation: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath and carefully acidify with a dilute acid like 1M HCl until the pH is acidic (pH ~2-3). The product should precipitate out of the solution. If it doesn't, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Step-by-Step Protocol for Saponification:

  • Dissolve the crude ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs): Purification

Question 3: I am having difficulty purifying the final product, this compound. It seems to be highly polar. What are the best purification strategies?

Answer: The carboxylic acid functionality and the pyridazinone ring make this compound quite polar, which can present challenges for standard purification techniques.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Troubleshooting: Finding a suitable solvent system can be challenging. The compound may be too soluble in polar solvents and insoluble in non-polar solvents.

    • Recommendation: A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of a hot polar solvent like ethanol, methanol, or acetic acid, and then add a less polar solvent like water or diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used, but it requires careful selection of the stationary and mobile phases.

    • Troubleshooting: Using standard silica gel with a non-polar eluent system may result in the compound not eluting from the column. The acidic nature of silica gel can also cause peak tailing.

    • Recommendation:

      • Reversed-Phase Chromatography: This is often the method of choice for polar compounds. Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of water.

Section 2: Experimental Use and Analysis

This section provides guidance on common issues encountered when using this compound in experimental settings, particularly in biological assays, and outlines analytical methods for its characterization.

Frequently Asked Questions (FAQs): Experimental Use

Question 4: I am observing precipitation of the compound in my aqueous buffer during a biological assay. How can I improve its solubility?

Answer: The solubility of pyridazinone derivatives can be limited in aqueous buffers, especially at higher concentrations.

Solubility Enhancement Strategies:

  • Use of Co-solvents:

    • Recommendation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).[10] Then, dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.

  • pH Adjustment:

    • Recommendation: Since the compound is a carboxylic acid, its solubility in aqueous solutions will increase at higher pH values where it is deprotonated to the more soluble carboxylate salt. However, ensure the pH is compatible with your assay conditions.

  • Sonication and Warming:

    • Recommendation: Gently warming the solution and using a sonicator can help to dissolve the compound. However, be cautious about the compound's stability at elevated temperatures.

Table 1: Solubility of a Representative Pyridazinone Derivative in DMSO/Water Mixtures

Mass Fraction of DMSO (m)Mole Fraction Solubility (x_e) at 298.2 K
0.0 (Neat Water)5.75 x 10⁻⁶
0.51.85 x 10⁻³
1.0 (Neat DMSO)4.03 x 10⁻¹
Data adapted from a study on a similar pyridazinone derivative to illustrate the significant impact of DMSO on solubility.[10]

Question 5: I am concerned about the stability of the compound in solution during my experiments. What are the recommended storage and handling conditions?

Answer: Based on the properties of its parent compound, maleic hydrazide, this compound is expected to be relatively stable to hydrolysis but may be susceptible to photodegradation.

Storage and Handling Recommendations:

  • Solid Form: Store the solid compound in a cool, dark, and dry place.

  • In Solution:

    • Recommendation: Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, it is best to prepare high-concentration stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in amber vials to protect from light.[11] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs): Analysis and Characterization

Question 6: What are the expected spectroscopic data (NMR, Mass Spectrometry) for this compound?

Answer: Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the two protons of the acetic acid methylene group (CH₂).

    • Two doublets for the two vinyl protons on the pyridazinone ring.

    • A broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O.

    • The exact chemical shifts will depend on the solvent and concentration.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carbonyl carbon of the carboxylic acid.

    • Two signals for the carbonyl carbons of the pyridazinone ring.

    • A signal for the methylene carbon of the acetic acid group.

    • Two signals for the vinyl carbons of the pyridazinone ring.

  • Mass Spectrometry (MS):

    • The expected molecular weight is 170.12 g/mol .[1][2][3]

    • In electrospray ionization (ESI) mass spectrometry, you would expect to see the following ions:

      • Positive Mode: [M+H]⁺ at m/z 171.03.

      • Negative Mode: [M-H]⁻ at m/z 169.02.

Section 3: Visual Experimental Workflows and Diagrams

To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Diagram 1: Synthetic Pathway and Key Checkpoints

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Purification A Maleic Hydrazide C Reaction Mixture (Base, Solvent) A->C B Ethyl Chloroacetate B->C D Crude Ethyl Ester C->D Heat, Monitor by TLC cp1 Checkpoint 1: - Complete consumption of  maleic hydrazide? - Formation of single  major product? C->cp1 E Crude Ethyl Ester F Reaction Mixture (Base, Solvent/Water) E->F G Acidification (HCl) F->G Monitor by TLC H Crude Acetic Acid G->H cp2 Checkpoint 2: - Complete consumption of  ethyl ester? - Product precipitation  upon acidification? G->cp2 I Crude Acetic Acid J Recrystallization or Column Chromatography I->J K Pure Product J->K cp3 Checkpoint 3: - Purity assessment by  HPLC/NMR/MS J->cp3

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Decision Tree for Low Synthesis Yield

G cluster_alkylation N-Alkylation Step Issues cluster_saponification Saponification Step Issues cluster_workup Work-up and Purification Issues start Low Yield of This compound q1 Incomplete reaction (starting material remains)? start->q1 a1_1 Increase reaction temperature q1->a1_1 Yes a1_2 Use stronger base (e.g., NaH) q1->a1_2 a1_3 Switch to aprotic polar solvent (e.g., DMF) q1->a1_3 q2 Incomplete hydrolysis (ester remains)? q1->q2 No a2_1 Increase amount of base (2-3 eq) q2->a2_1 Yes a2_2 Gently heat the reaction (40-50 °C) q2->a2_2 q3 Product lost during work-up? q2->q3 No a3_1 Ensure complete acidification (pH 2-3) q3->a3_1 Yes a3_2 Extract aqueous layer with organic solvent q3->a3_2

Caption: Decision tree for troubleshooting low yields in synthesis.

References

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  • Giraud, F., Logé, C., Boursier, E., Le Borgne, M., Pâris, P., & Le Pape, P. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 571–582. [Link]

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  • BenchChem. (2025).
  • Li, Y., Zhang, L., Wang, Y., Li, S., Wang, Y., Liu, Y., ... & Geng, M. (2015). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 92, 53–64. [Link]

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31–42. [Link]

  • Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

  • Richard, J. P., Amato, F. A., & Yost, J. M. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • BenchChem. (2025).
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Journal of Pharmacy Research, 8(8), 1083-1105.
  • AA Blocks. (n.d.). 10158-72-2 | 2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid. Retrieved from [Link]

  • Crocetti, L., Giovannoni, M. P., Cilibrizzi, A., & Vergelli, C. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1137–1144. [Link]

  • US EPA. (n.d.). Environmental Chemistry Methods: Maleic Hydrazide; 447125-01.
  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N.-E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

  • LibreTexts. (2023). Saponification. Retrieved from [Link]

  • Patel, D. P., Sharma, P., Shah, J. V., Sanyal, M., Shrivastav, P. S., & Guttikar, S. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. Biomedical Chromatography, 31(2), e3790. [Link]

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  • EBSCO. (n.d.).
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  • ResearchGate. (2019).
  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Ferraboschi, P., Sala, M. C., Stradi, R., Ragonesi, L., Gagliardi, C., Lanzarotti, P., ... & Meneghetti, F. (2023). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Molecules, 28(10), 4072. [Link]

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Technical Support Center: Optimizing N-Alkylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated pyridazinones are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The seemingly straightforward N-alkylation reaction, however, is often plagued by challenges such as low yields, side reactions, and most notably, poor regioselectivity between N- and O-alkylation.[3]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of pyridazinones. It is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a pyridazinone N-alkylation reaction?

A typical N-alkylation reaction involves the deprotonation of the pyridazinone's ring nitrogen by a base to form a nucleophilic anion, which then attacks an alkylating agent (e.g., an alkyl halide or sulfate) to form the new N-C bond. The key components are the pyridazinone substrate, an alkylating agent, a base, and a solvent.

Q2: Why is regioselectivity (N- vs. O-alkylation) a major concern?

Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[4][5] The formation of the undesired O-alkylated isomer complicates purification, reduces the yield of the target compound, and necessitates careful optimization of reaction conditions to favor N-alkylation.[3]

Q3: What are the most common side reactions besides O-alkylation?

Besides O-alkylation, other potential side reactions include:

  • Over-alkylation: If the product is more nucleophilic than the starting material, it can react further with the alkylating agent.[6]

  • Decomposition: Harsh reaction conditions, such as high temperatures or very strong bases, can lead to the degradation of the pyridazinone ring.[7][8]

  • Hydrolysis: If using aqueous bases or protic solvents, hydrolysis of the alkylating agent can occur.

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: Low or No Yield of the Desired N-Alkylated Product

Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

graph LowYieldTroubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Check Reagent Purity & Stability", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is the Base Strong Enough?", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Is the Temperature Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Screen Different Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Start Here"]; B -> C [label="Reagents OK"]; C -> D [label="Base is Appropriate"]; C -> E [label="Base may be too weak"]; D -> G [label="Temp may be sub-optimal"]; D -> F [label="Temp is appropriate"]; E -> H; F -> H; G -> H; }

Caption: Factors influencing N- vs. O-alkylation pathways.

Explanation: The nature of the counter-ion from the base and the polarity of the solvent play a crucial role. In polar aprotic solvents like DMF or DMSO, the "naked" anion is more available, and alkylation often favors the more nucleophilic nitrogen atom. In less polar solvents, the cation from the base can associate more closely with the oxygen atom, potentially favoring O-alkylation.

Solution:

  • To favor N-alkylation , use a strong base like NaH in a polar aprotic solvent like anhydrous DMF or THF. [9]

  • The combination of cesium carbonate (Cs₂CO₃) in acetonitrile or DMF is also frequently effective for promoting N-alkylation. The large, soft cesium cation is believed to favor N-alkylation.

  • O-alkylation is sometimes observed with weaker bases like K₂CO₃ in solvents like acetone. [3]

Explanation: This can be understood through the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is generally considered a "softer" nucleophile than the oxygen atom.

  • Soft electrophiles (e.g., primary alkyl iodides, allyl bromide, benzyl bromide) tend to react preferentially with the soft nitrogen atom.

  • Hard electrophiles (e.g., dimethyl sulfate, alkyl tosylates) may have a higher tendency to react with the hard oxygen atom.

Solution:

  • If possible, choose a softer alkylating agent. For example, convert an alkyl chloride or tosylate to the corresponding iodide in situ using catalytic sodium iodide (Finkelstein reaction conditions).

  • Be aware that highly reactive agents like benzyl halides can sometimes lead to mixtures of N- and O-alkylated products. [3]

BaseSolventAlkylating AgentTypical OutcomeReference
NaHTHF/DMFPrimary Alkyl HalideHigh N-selectivity[9]
Cs₂CO₃AcetonitrileBenzyl BromideGood N-selectivity[4]
K₂CO₃AcetoneDimethyl SulfateIncreased O-alkylation[3]
K₂CO₃DMF1-(chloromethyl)-4-methoxybenzeneN-selectivity[10]
Problem 3: Product Purification is Difficult

Even with an optimized reaction, purification can be challenging due to similar polarities of the product and unreacted starting material or isomers.

Explanation: The N- and O-alkylated isomers can have very similar Rf values on silica gel, making separation by column chromatography difficult.

Solution:

  • Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution might be necessary. Sometimes, switching to a different stationary phase (e.g., alumina) can improve separation.

  • Crystallization: If the desired N-alkylated product is a solid, recrystallization can be a highly effective method for removing the O-alkylated isomer and other impurities. [11][12]

  • Chemical Conversion: In some cases, it may be possible to selectively react the undesired O-isomer. For example, some O-alkylated pyridazinones can be converted to their N-alkylated counterparts via a rearrangement reaction, though this is not a general method. [13]

Explanation: Incomplete reactions leave behind starting pyridazinone, which can be polar and difficult to separate from the N-alkylated product. [14]

Solution:

  • Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. Monitor the reaction closely by TLC until the starting material spot is consumed.

  • Aqueous Wash: If the starting pyridazinone is acidic enough, an aqueous wash with a dilute base (e.g., 1M NaOH) during the workup can help remove it from the organic layer. Be cautious, as this may cause hydrolysis of some products.

General Experimental Protocol

This protocol provides a starting point for the N-alkylation of a generic pyridazinone. Optimization will be required based on the specific substrate.

Materials:

  • Pyridazinone substrate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., alkyl iodide, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyridazinone substrate.

  • Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 50-70 °C) may be applied.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure N-alkylated pyridazinone.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution. BenchChem Tech Support.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis.
  • BenchChem. (2025). Troubleshooting low yields in the N-alkylation of anilines. BenchChem Tech Support.
  • A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. HETEROCYCLES.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyridazine Synthesis. BenchChem Tech Support.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

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Preventing degradation of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support guide for this compound (CAS 10158-72-2)[1]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Due to its specific chemical structure, this pyridazinone derivative can be susceptible to degradation, potentially compromising experimental results.[2] This guide provides in-depth, field-proven insights and protocols to help you mitigate these risks and ensure the integrity of your work.

Section 1: Understanding the Degradation of this compound

A foundational understanding of the molecule's inherent instabilities is the first step toward preventing degradation. The primary degradation pathways for many drug compounds in solution are hydrolysis and oxidation, often accelerated by factors like pH, temperature, and light.[3][4]

FAQ 1: What are the primary causes of degradation for this compound in solution?

The degradation of this compound in solution is primarily driven by two mechanisms: hydrolysis and photodegradation .

  • Hydrolysis: The compound's structure contains amide-like bonds within the pyridazinone ring. These bonds are susceptible to cleavage when they react with water.[3] This reaction can be catalyzed by both acids and bases, making the pH of the solution a critical factor in maintaining stability.[4] Hydrolysis can lead to the opening of the heterocyclic ring, forming inactive byproducts and reducing the potency of your solution.[5]

  • Photodegradation: Many heterocyclic compounds, including pyridazinone derivatives, are sensitive to light, particularly in the UV spectrum.[6][7] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to the formation of degradation products and a loss of active compound.[8]

Parent (3,6-dioxo-3,6-dihydropyridazin- 1(2H)-yl)acetic acid (Parent Compound) Hydrolysis Hydrolysis (H₂O, pH-dependent) Parent->Hydrolysis Photolysis Photodegradation (Light Exposure, UV) Parent->Photolysis Product_Hydrolysis Ring-Opened Products (e.g., Maleic acid derivatives) Hydrolysis->Product_Hydrolysis Loss of Potency Product_Photo Photolytic Byproducts Photolysis->Product_Photo Loss of Potency

Caption: Key degradation pathways for the target compound.

FAQ 2: Which functional groups in the molecule are most susceptible to degradation?

The molecule's instability arises from two key areas:

  • The Pyridazinone Ring: This six-membered ring contains two amide-like (or imide) bonds. The carbonyl carbons in these bonds are electrophilic and are prime targets for nucleophilic attack by water or hydroxide ions, initiating hydrolysis.[3] Compared to ester bonds, amide bonds are generally less susceptible, but their stability is still highly pH-dependent.[3]

  • The Acetic Acid Moiety: While the C-N bond connecting the acetic acid group to the ring is relatively stable, the overall electronic nature of the molecule, combined with the heterocyclic ring, makes it prone to absorbing light energy, which can trigger degradation.[6]

Section 2: Proactive Stability Management: Preparation and Storage Protocols

Proper handling from the moment the solid compound is weighed is crucial for preventing degradation and ensuring reproducible results.

FAQ 3: What is the recommended solvent and pH for preparing solutions?

Optimizing the solvent system and pH is the most effective strategy for enhancing stability. For many compounds with poor aqueous solubility or stability, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into an appropriate aqueous buffer for experiments.[9]

Recommended Protocol for Solution Preparation:

  • Initial Stock Solution (High Concentration):

    • Solvent: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO).

    • Procedure: Weigh the desired amount of solid this compound in a sterile, amber glass vial. Add the calculated volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Cap tightly and vortex until fully dissolved. Store this stock solution at -20°C or -80°C.[10]

  • Working Solution (Aqueous):

    • Buffer System: Prepare the final working solution by diluting the DMSO stock into a buffer system with a slightly acidic pH. A citrate or acetate buffer is often a good choice.

    • pH Optimization: The optimal pH for stability is typically the point where the rates of acid- and base-catalyzed hydrolysis are at a minimum. For structures containing amide-like bonds, this is often in the weakly acidic range.[11] We recommend a pH between 4.0 and 6.0.

    • Procedure: Aseptically add the required volume of the DMSO stock to your pre-chilled, sterile-filtered aqueous buffer. Mix gently. Prepare this working solution fresh for each experiment if possible. Never store dilute aqueous solutions for extended periods unless stability has been validated.

start Start weigh Weigh Solid Compound (Use Amber Vial) start->weigh add_dmso Add Anhydrous DMSO (Prepare 10-50 mM Stock) weigh->add_dmso store_stock Store Stock Solution (-20°C to -80°C) add_dmso->store_stock For Long-Term Storage dilute Dilute Stock into Aqueous Buffer add_dmso->dilute For Immediate Use store_stock->dilute For Experiment ph_check Use Buffer pH 4.0-6.0 dilute->ph_check use_now Use Immediately in Experiment ph_check->use_now Yes end End use_now->end

Caption: Recommended workflow for solution preparation.

FAQ 4: What are the optimal storage conditions for solutions of this compound?

Controlling the storage environment is critical to preserving the integrity of your solutions.[8] Temperature, light, and humidity are key factors that accelerate chemical degradation.[12]

Parameter High-Concentration Stock (in DMSO) Dilute Working Solution (Aqueous Buffer) Rationale
Temperature -20°C (Long-term) or -80°C (Archival)[13]2-8°C (Short-term, <24h) or Prepare FreshLower temperatures significantly slow the rate of chemical reactions, including hydrolysis.[4]
Light Store in amber vials or wrap clear vials in foil.[8]Prepare and use in a low-light environment.Prevents photodegradation initiated by UV and visible light.[8]
Container Tightly-sealed glass vials with PTFE-lined caps.[13]Sterile polypropylene tubes for immediate use.Prevents contamination and solvent evaporation. Glass is preferable for long-term storage in DMSO.
Atmosphere Standard atmosphere.Standard atmosphere.For highly sensitive compounds, storage under an inert atmosphere (Nitrogen or Argon) can prevent oxidation.[13]
Freeze/Thaw Aliquot into single-use volumes to avoid cycles.N/A (Prepare Fresh)Repeated freeze-thaw cycles can cause precipitation and introduce moisture, compromising stability.

Section 3: Troubleshooting Common Stability Issues

Problem: My solution has developed a yellow tint after a few days in the refrigerator. What does this mean? Answer: A change in color is a common visual indicator of chemical degradation. The formation of conjugated byproducts can lead to the absorption of visible light. The solution's potency is likely compromised. It is strongly recommended to discard the solution and prepare a fresh batch, strictly following the preparation and storage protocols.

Problem: I see a precipitate in my solution after thawing it from the -20°C freezer. Can I redissolve it and use it? Answer: Precipitation upon thawing can be due to two reasons: 1) The compound's solubility is lower in the cold solvent, and it hasn't fully redissolved, or 2) A degradation product has formed which is insoluble. Attempting to redissolve it by warming is risky, as heat can accelerate further degradation.[3] Furthermore, you cannot be sure of the final concentration. The safest practice is to discard the solution. To prevent this, ensure the compound is fully dissolved at room temperature before initial freezing and create smaller, single-use aliquots to minimize the need for thawing large volumes.

Problem: My experimental results are inconsistent and show a loss of effect over time. Could compound degradation be the cause? Answer: Yes, this is a classic sign of compound instability. A gradual loss of the active molecule to degradation will directly lead to a decrease in its effective concentration, causing inconsistent or weaker-than-expected results.[4] To verify this, you can perform an analytical check (e.g., HPLC-UV) on a freshly prepared solution versus an aged one. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation. Always use freshly prepared or properly stored solutions for critical experiments.

Section 4: Advanced Stability Enhancement Techniques

FAQ 5: Can I use co-solvents or other excipients to improve stability in aqueous solutions?

Yes, for certain applications, co-solvents can enhance stability. Adding organic solvents like glycerol or propylene glycol to an aqueous solution can slow hydrolysis by reducing the overall concentration and activity of water.[11] However, the compatibility of these co-solvents with your experimental system must be validated. For potential oxidative degradation, adding antioxidants could be considered, but hydrolysis and photolysis are the more probable degradation routes for this molecule.

FAQ 6: Is lyophilization a viable option for long-term storage?

Lyophilization (freeze-drying) is an excellent strategy for long-term preservation of compounds that are unstable in solution.[4] By removing water, the primary reagent for hydrolysis is eliminated, resulting in a stable, dry powder that can be stored for extended periods.[4] The powder can then be reconstituted in the appropriate buffer immediately before use. This method is particularly useful for preparing large, homogenous batches of material for long-term studies.

References

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  • Vertex AI Search. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. PubMed.

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Navigating the Scale-Up of Pyridazinone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and agrochemical industries, the pyridazinone core represents a privileged scaffold, underpinning a multitude of bioactive compounds.[1][2] However, transitioning a promising pyridazinone candidate from bench-scale discovery to kilogram-scale production is fraught with challenges. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to empower scientists to anticipate, diagnose, and resolve common issues encountered during the scale-up synthesis of pyridazinone compounds. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure robust, safe, and efficient process development.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions pertinent to the scale-up of pyridazinone synthesis.

Q1: My pyridazinone synthesis is highly exothermic, particularly with the use of hydrazine. How do I manage this on a larger scale?

A1: The reaction of hydrazines with dicarbonyl compounds or their equivalents to form the pyridazinone ring is often highly exothermic, posing a significant safety risk during scale-up.[3][4] The reduced surface-area-to-volume ratio in larger reactors impedes heat dissipation, increasing the potential for a thermal runaway.[5]

Key Mitigation Strategies:

  • Controlled Reagent Addition: Implement slow, controlled addition of the most reactive reagent (often hydrazine hydrate) using a dosing pump. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may impact reaction kinetics and downstream processing, so a balance must be struck.

  • Reverse Addition: Consider adding the carbonyl precursor to the hydrazine solution. This can sometimes help to better control the exotherm.

  • Calorimetry Studies: For critical processes, reaction calorimetry (RC1) studies are invaluable for quantifying the heat of reaction and determining the maximum safe addition rate.

  • Emergency Quenching: Have a validated quenching protocol in place. For hydrazine-based reactions, this could involve the controlled addition of a dilute oxidizing agent like sodium hypochlorite or hydrogen peroxide, or simply a large volume of a cold, inert solvent.[3]

Q2: I'm observing a significant drop in yield when moving from a 10g to a 1kg scale. What are the likely culprits?

A2: A decrease in yield upon scale-up is a common challenge and can often be traced back to mass and heat transfer limitations.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and that the stirring speed is optimized.

  • Reagent Addition and Dispersion: Poor dispersion of a reagent added too quickly can lead to high local concentrations and side reactions. Consider subsurface addition to improve mixing.

  • Temperature Gradients: Inefficient cooling can result in temperature gradients within the reactor, leading to inconsistent reaction rates and impurity formation. Monitor the temperature at multiple points if possible.

  • Phase Transfer Issues: If the reaction is biphasic, mass transfer limitations can become more pronounced at scale. More vigorous stirring or the use of a phase-transfer catalyst may be necessary.

Q3: What are the most common impurities I should be looking for in my pyridazinone synthesis?

A3: The impurity profile can vary significantly depending on the specific synthetic route, but some common classes of impurities include:

  • Incomplete Cyclization: The initial hydrazone intermediate may fail to cyclize completely, remaining as a significant impurity.

  • Over-alkylation/acylation: If substituted hydrazines are used, reaction at the second nitrogen of the hydrazine or on the pyridazinone ring itself can occur.

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh conditions can lead to the formation of the corresponding aromatic pyridazinone.

  • Starting Material Carryover: Unreacted starting materials can be a source of impurities if not effectively removed during work-up.

  • Side-Reactions of Precursors: For example, in syntheses starting from γ-ketoacids, impurities in the ketoacid can lead to related pyridazinone byproducts.

A robust HPLC method is essential for tracking the formation of these impurities throughout the reaction and work-up.[6]

Troubleshooting Guide

This guide provides a problem-and-solution framework for specific experimental issues.

Problem Potential Causes Troubleshooting Steps & Solutions
Difficult to Break Emulsion During Aqueous Work-up High concentration of surfactant-like byproducts or unreacted starting materials. Vigorous shaking of the separatory funnel.1. Add Brine: Introduce a saturated aqueous solution of sodium chloride to increase the ionic strength of the aqueous phase.[7][8] 2. Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. 3. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[8] 4. Filtration: Filter the entire mixture through a pad of Celite® or a phase separation paper.[7][9] 5. Centrifugation: For smaller scales, centrifugation can be effective at breaking emulsions.[10]
Product Oiling Out or Forming a Gummy Precipitate During Crystallization The chosen solvent system is not optimal. The presence of impurities is inhibiting crystallization. The cooling rate is too rapid.1. Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Anti-Solvent Addition: Try dissolving the product in a good solvent and then slowly adding an anti-solvent to induce crystallization. 3. Controlled Cooling: Implement a slow, linear cooling profile to promote the growth of well-defined crystals. 4. Seed Crystals: Add a small amount of previously isolated crystalline material to induce crystallization. 5. Purification Prior to Crystallization: If impurities are the issue, an initial purification step (e.g., flash chromatography) may be necessary.
Poor Filtration of the Final Product Small particle size of the crystals. Gummy or oily nature of the solid.1. Optimize Crystallization: Focus on obtaining larger, more well-defined crystals as described above. 2. Filter Aid: Use a filter aid like Celite® to improve filtration speed, but be aware that this may not be suitable for the final API step. 3. Choice of Filtration Equipment: For large scales, consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single vessel. For smaller scales, a Buchner funnel with appropriate filter paper is standard.[3][11]
Inconsistent Purity Between Batches Variability in raw material quality. Poor control over reaction parameters (temperature, addition rate). Inconsistent work-up procedures.1. Raw Material Qualification: Implement stringent quality control on all incoming raw materials.[12] 2. Process Parameter Control: Use automated reactor systems to ensure tight control over temperature, stirring, and reagent addition. 3. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the synthesis and work-up.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of a common pyridazinone synthesis, highlighting key considerations for scale-up.

Reaction Scheme:

Materials & Equipment:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate (~64%)

  • Ethanol

  • 5 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.

Procedure:

  • Charge the Reactor: To the 5 L reactor, add 4-oxo-4-phenylbutanoic acid (500 g, 2.81 mol) and ethanol (2.5 L).

  • Stirring: Begin stirring the mixture at 200 RPM to ensure a uniform slurry.

  • Controlled Addition of Hydrazine: Slowly add hydrazine hydrate (175 g, 3.5 mol) to the addition funnel. Add the hydrazine hydrate dropwise to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 40°C using the reactor's cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2 hours. The product should crystallize out of solution.

  • Filtration: Filter the solid product using a large Buchner funnel. Wash the filter cake with cold ethanol (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 85-95% Purity (by HPLC): >98%

Protocol 2: Large-Scale Recrystallization of a Pyridazinone Derivative

Materials & Equipment:

  • Crude pyridazinone product

  • Ethanol (or other suitable solvent)

  • 10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Nutsche filter-dryer (optional) or large Buchner funnel.

Procedure:

  • Charge the Reactor: Add the crude pyridazinone product (e.g., 1 kg) and ethanol (e.g., 5 L, or a volume determined by prior solubility studies) to the reactor.

  • Heating to Dissolution: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel.

  • Controlled Cooling: Cool the solution from reflux to 0-5°C over a period of 4-6 hours. A slow cooling rate is crucial for obtaining large, easily filterable crystals.

  • Hold: Hold the slurry at 0-5°C for at least 2 hours to maximize yield.

  • Filtration and Washing: Filter the crystals and wash the filter cake with cold ethanol.

  • Drying: Dry the purified product under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

G start Low Yield at Scale mass_transfer Mass/Heat Transfer Issues? start->mass_transfer workup Work-up/Isolation Issues? mass_transfer->workup No mixing Improve Agitation (Speed, Impeller Design) mass_transfer->mixing Yes side_reactions Increased Side Reactions? workup->side_reactions No extraction Optimize Extraction (Solvent, pH, Emulsion Breaking) workup->extraction Yes impurity_profile Analyze Impurity Profile (HPLC) Identify Key Byproducts side_reactions->impurity_profile Yes addition Optimize Reagent Addition (Slower, Subsurface) mixing->addition temp Improve Temperature Control (Jacket Fluid, Probes) addition->temp crystallization Optimize Crystallization (Solvent, Cooling Profile, Seeding) extraction->crystallization filtration Optimize Filtration (Filter Type, Washing) crystallization->filtration reoptimize Re-optimize Reaction Conditions (Temperature, Concentration) impurity_profile->reoptimize

Caption: A decision tree for troubleshooting low yields in scale-up.

Process Flow for Pyridazinone Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactor Jacketed Reactor reagent_add Controlled Reagent Addition reactor->reagent_add reaction Reaction at Controlled Temperature reagent_add->reaction cooling Controlled Cooling reaction->cooling filtration1 Filtration of Crude Product cooling->filtration1 washing1 Washing filtration1->washing1 recrystallization Recrystallization washing1->recrystallization filtration2 Filtration of Pure Product recrystallization->filtration2 washing2 Washing filtration2->washing2 drying Drying washing2->drying final_product final_product drying->final_product Final Product

Caption: A typical process flow for pyridazinone synthesis and purification.

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  • RSC Publishing. (n.d.). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

  • MDPI. (n.d.). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. [Link]

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Interpretation of unexpected results in pyridazinone bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridazinone Bioassays

Welcome to the technical support center for pyridazinone bioassays. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the versatile pyridazinone scaffold. The pyridazinone core is a privileged pharmacophore, appearing in compounds targeting a vast array of biological targets, including enzymes and GPCRs.[1][2] This versatility, however, can lead to complex biological data and unexpected experimental outcomes.

This document provides troubleshooting guides and answers to frequently asked questions to help you navigate these challenges, distinguish true biological hits from artifacts, and interpret your data with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the screening and characterization of pyridazinone derivatives.

Q1: My pyridazinone compound is highly potent in my primary biochemical (e.g., enzyme inhibition) assay but shows little to no activity in my cell-based assay. What are the likely causes?

This is a classic and frequent challenge in early-stage drug discovery. A significant drop in potency from a biochemical to a cellular environment, often termed the "in vitro-to-in vivo disconnect," points to several potential barriers. The primary suspects are:

  • Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. This is common for molecules that are too polar or too large.

  • Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

  • Assay Conditions: The biochemical assay buffer conditions (pH, co-factors, ionic strength) may be ideal for compound activity in a way that is not replicated inside the cell.

A systematic approach to diagnosing this issue is outlined in Troubleshooting Guide 1 .

Q2: I'm observing significant cytotoxicity with my pyridazinone series that doesn't seem to correlate with the inhibition of my primary target. How should I investigate this?

Unexplained cytotoxicity is a critical hurdle that must be addressed early. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including potent anti-cancer effects, which can be mediated by various mechanisms.[3][4][5] The observed toxicity could be:

  • An Unintended On-Target Effect: The primary target, when inhibited potently, may indeed lead to cell death.

  • A True Off-Target Effect: The compound may be hitting one or more secondary targets that induce a cytotoxic phenotype. For example, some pyridazinones are known to cause oxidative and proteotoxic stress by generating Reactive Oxygen Species (ROS) or impairing proteasome activity.[4]

  • Non-Specific Toxicity: The compound may be disrupting cellular processes in a non-specific manner, for instance, by intercalating into DNA or disrupting mitochondrial membrane potential.[6]

  • An Assay Artifact: The cytotoxicity assay itself (e.g., MTT, MTS) can be prone to artifacts from redox-active compounds.

Troubleshooting Guide 2 provides a detailed workflow for deconvoluting these possibilities.

Q3: The IC50 values for my lead pyridazinone are highly variable between experiments. What steps can I take to improve reproducibility?

Poor reproducibility can derail a project by undermining confidence in the data. The root causes are often related to subtle variations in experimental protocol or compound behavior.

  • Compound Solubility and Aggregation: Pyridazinones, particularly those with high lipophilicity, can have poor aqueous solubility. This can lead to precipitation or aggregation at higher concentrations, effectively reducing the available concentration of the monomeric, active compound. Aggregation is a notorious source of assay artifacts.[7]

  • Reagent and Cell Quality: Ensure all reagents are properly stored and within their expiration dates.[8] Use cells at a consistent passage number and confluency, as cellular responses can change over time in culture.

  • Protocol Consistency: Minor details matter. Ensure consistent incubation times, temperatures, and careful pipetting techniques to avoid bubbles and ensure accurate volumes.[8]

  • Compound Stability: The compound may be unstable in your assay buffer or may be light-sensitive. Perform a time-course experiment where the compound is pre-incubated in the assay buffer for varying amounts of time before the assay is initiated to check for degradation.

Q4: The Structure-Activity Relationship (SAR) for my pyridazinone series is "flat" or makes no logical sense. Where do I begin troubleshooting?

A flat or illogical SAR, where significant changes to the molecule's structure do not result in corresponding changes in activity, is a major red flag.[9][10] This often suggests that the observed activity is not due to a specific, high-affinity interaction with the intended target. The most common culprits are assay artifacts.

  • Promiscuous Inhibition/Frequent Hitters: Your compound series may belong to a class of "frequent hitters" that show activity in numerous assays through non-specific mechanisms.[7][11] This can include chemical reactivity (e.g., thiol reactivity), redox activity, or interference with the assay technology itself (e.g., fluorescence quenching or luciferase inhibition).[12][13]

  • Compound Aggregation: As mentioned above, aggregation can cause non-specific protein inhibition, leading to a flat SAR because the activity is driven by a physical property (aggregation) rather than specific chemical interactions.

  • Technology-Specific Interference: The pyridazinone scaffold itself might interfere with your detection method. For example, some compounds can absorb light at the excitation or emission wavelengths of a fluorescence-based assay.

Start by consulting Troubleshooting Guide 3 to systematically rule out these common artifactual mechanisms.

Section 2: Troubleshooting Guides - A Deeper Dive

Guide 1: Investigating In Vitro vs. Cellular Activity Discrepancies

This guide provides a systematic workflow to diagnose why a biochemically potent pyridazinone fails to show activity in cells.

G Start Potent Biochemical Hit, Weak Cellular Activity Permeability 1. Assess Permeability (e.g., PAMPA, Caco-2) Start->Permeability Result_Perm Low Permeability: Redesign for better physicochemical properties. Permeability->Result_Perm Not Permeable Good_Cell Good Permeability & Low Efflux Permeability->Good_Cell Permeable Efflux 2. Test for Efflux (e.g., P-gp substrate assay) Target 3. Confirm Cellular Target Engagement (e.g., CETSA, DARTS) Efflux->Target Not a Substrate Result_Efflux Efflux Substrate: Modify structure to avoid pump recognition. Efflux->Result_Efflux Is a Substrate Metabolism 4. Evaluate Stability (Microsomal Stability Assay) Target->Metabolism Target Engaged Result_Target No Target Engagement: Indicates permeability/efflux is the primary issue. Target->Result_Target No Engagement Result_Metabolism Low Stability: Block metabolic 'hotspots' through chemical modification. Metabolism->Result_Metabolism Unstable Good_Cell->Efflux

Caption: Workflow for diagnosing poor cellular activity.

Step-by-Step Protocols:

  • Assess Cell Permeability (PAMPA):

    • Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

    • Method:

      • Prepare a stock solution of the pyridazinone test compound in DMSO.

      • Dilute the compound to its final concentration in a universal buffer (pH 7.4) in a 96-well donor plate.

      • Coat a 96-well filter plate with a lipid mixture (e.g., 2% lecithin in dodecane).

      • Place the filter plate onto a 96-well acceptor plate containing buffer.

      • Carefully add the compound solution from the donor plate onto the filter plate.

      • Incubate for 4-16 hours at room temperature.

      • Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Interpretation: Calculate the permeability coefficient (Pe). Compare to high and low permeability controls (e.g., propranolol and furosemide). Low Pe values suggest poor passive diffusion is a likely cause of low cellular activity.

  • Confirm Cellular Target Engagement (CETSA):

    • Principle: The Cellular Thermal Shift Assay (CETSA) assesses whether a compound binds to its target inside intact cells. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

    • Method:

      • Treat cultured cells with the pyridazinone compound or vehicle control for a defined period.

      • Harvest the cells and resuspend them in a buffer.

      • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

      • Lyse the cells by freeze-thawing.

      • Separate soluble proteins from precipitated (denatured) proteins by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another suitable method.

    • Interpretation: A shift to a higher melting temperature in the compound-treated samples compared to the vehicle control confirms that the compound is engaging the target within the cellular environment.

Guide 2: Deconvoluting Off-Target Cytotoxicity

Use this workflow when you observe cytotoxicity that does not align with your expected on-target mechanism. Pyridazinones can induce cell death via apoptosis by causing oxidative stress and impairing proteasome activity.[3][4]

G Start Unexpected Cytotoxicity Observed Apoptosis 1. Assess Apoptosis vs. Necrosis (Annexin V / PI Staining) Start->Apoptosis ROS 2. Measure Oxidative Stress (e.g., DCFDA or ROS-Glo Assay) Apoptosis->ROS Apoptosis Confirmed Result_Apoptosis Mechanism is Apoptotic: Suggests a programmed cell death pathway. Apoptosis->Result_Apoptosis Result_Necrosis Mechanism is Necrotic: Suggests acute membrane damage or non-specific toxicity. Apoptosis->Result_Necrosis Necrosis Dominant Mito 3. Evaluate Mitochondrial Health (e.g., TMRE or JC-1 Assay) ROS->Mito Result_ROS ROS Levels Increased: Implicates oxidative stress as a cytotoxic mechanism. ROS->Result_ROS Proteasome 4. Check Proteasome Function (Ubiquitinated Protein Western Blot) Mito->Proteasome Result_Mito Mitochondrial Potential Lost: Points to mitochondrial dysfunction. Mito->Result_Mito Result_Proteasome Poly-ubiquitinated Proteins Accumulate: Indicates proteasome inhibition. Proteasome->Result_Proteasome G Start Primary HTS Hit Identified Confirm 1. Re-test and Dose-Response Curve Start->Confirm Counter 2. Orthogonal & Counter-Screens (e.g., Target-null cell line) Confirm->Counter Confirmed, Steep Curve Result_FailConfirm Fails to Confirm: False Positive. Discard. Confirm->Result_FailConfirm Not Confirmed or Shallow Curve Aggregate 3. Test for Aggregation (Detergent Assay, DLS) Counter->Aggregate Inactive in Counter-Screen Result_Counter Active in Counter-Screen: Non-specific activity or assay artifact. Discard. Counter->Result_Counter Active Interference 4. Check for Assay Technology Interference Aggregate->Interference No Aggregation Result_Aggregate Activity Lost with Detergent: Likely Aggregator. Discard or modify. Aggregate->Result_Aggregate Aggregates Result_Interference Interferes with Readout: Technology-specific artifact. Discard. Interference->Result_Interference Interferes Result_Valid Passes All Tests: Proceed with Hit Validation and Lead Optimization. Interference->Result_Valid No Interference

Caption: Workflow for HTS hit validation and artifact removal.

Step-by-Step Protocols:

  • Aggregation Assay:

    • Principle: Colloidal aggregates formed by small molecules can non-specifically inhibit enzymes by sequestering them. This artifactual inhibition is sensitive to the presence of non-ionic detergents. [7] * Method:

      • Perform your primary biochemical assay under standard conditions to generate a dose-response curve.

      • Repeat the assay, but this time, include 0.01% (v/v) Triton X-100 in the assay buffer.

      • Compare the IC50 values obtained in the presence and absence of the detergent.

    • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 strongly suggests the compound is acting as an aggregator.

  • Luciferase Interference Assay (for luciferase-based readouts):

    • Principle: Many HTS assays use luciferase to generate a luminescent signal (e.g., CellTiter-Glo®, ONE-Glo™). Compounds can directly inhibit the luciferase enzyme, leading to a false positive "hit" in assays where a decrease in signal is the desired outcome.

    • Method:

      • Set up a simple reaction in a white 96-well plate containing buffer, recombinant luciferase enzyme, and its substrate (e.g., luciferin and ATP).

      • Add the pyridazinone test compound at various concentrations.

      • Measure luminescence immediately.

    • Interpretation: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme, confirming the compound as an assay interference artifact.

Section 3: Data Summary and Best Practices

Interpreting bioassay results for pyridazinone scaffolds requires a multi-faceted approach. Due to their diverse biological activities, it is crucial to employ a matrix of assays to build a complete picture of a compound's behavior. [1][14][15] Table 1: Summary of Unexpected Results and Primary Investigative Assays

Unexpected ResultPotential Cause(s)Primary Troubleshooting Assays
High Biochemical, Low Cellular Potency Poor Permeability, Active Efflux, Low StabilityPAMPA, Caco-2, P-gp substrate assay, CETSA, Microsomal Stability
Non-Correlated Cytotoxicity Off-Target Activity, Non-Specific ToxicityAnnexin V/PI, ROS detection, Mitochondrial membrane potential assay
Poor IC50 Reproducibility Compound Aggregation, Poor SolubilityDynamic Light Scattering (DLS), Detergent Assay, Solubility Assessment
Flat or Illogical SAR Assay Artifact, Promiscuous InhibitionCounter-screens, Luciferase interference, Thiol reactivity assay

Best Practices for Pyridazinone Compound Handling:

  • Solubility: Always determine the aqueous solubility of your lead compounds early. Use DMSO for primary stocks, but be mindful of the final DMSO concentration in your assays (typically <0.5%).

  • Storage: Store compounds as recommended, typically as a solid or high-concentration DMSO stock at -20°C or -80°C, protected from light to prevent degradation.

  • Purity: Always use compounds of the highest possible purity (>95%) for biological testing, as impurities can lead to confounding results. Confirm purity by LC-MS and ¹H NMR before and after screening campaigns.

By systematically applying these troubleshooting workflows and adhering to best practices, researchers can more effectively navigate the complexities of pyridazinone pharmacology, leading to the successful identification and optimization of novel therapeutic agents.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
  • Kumar, D., & Kumar, R. (Year not specified).
  • Gutierrez, D. A., DeJesus, R. E., Contreras, L., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519. [Link]

  • (No authors listed). (Year not specified).
  • Gutierrez, D. A., DeJesus, R. E., Contreras, L., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. [Link]

  • (No authors listed). (Year not specified).
  • (No authors listed). (Year not specified). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Source not specified.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Applied Organometallic Chemistry. [Link]

  • (No authors listed). (Year not specified). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • (No authors listed). (Year not specified). Pharmacology of positive inotropic phosphodiesterase III inhibitors. Oxford Academic. [Link]

  • (No authors listed). (Year not specified). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • (No authors listed). (Year not specified). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker.
  • Aziz, M., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • (No authors listed). (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • (No authors listed). (Year not specified). Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. ResearchGate. [Link]

  • (No authors listed). (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central. [Link]

  • Ting, P. C., Kuang, R., Wu, H., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822. [Link]

  • (No authors listed). (Year not specified). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
  • (No authors listed). (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • (No authors listed). (Year not specified). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

  • (No authors listed). (Year not specified). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]

  • (No authors listed). (Year not specified). The design of pyridazine and pyridazinone target scaffolds (A, B, and C). ResearchGate. [Link]

  • (No authors listed). (Year not specified). Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents. ResearchGate. [Link]

  • (No authors listed). (Year not specified). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • (No authors listed). (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central. [Link]

  • (No authors listed). (Year not specified). Troubleshooting. BioAssay Systems. [Link]

  • (No authors listed). (2022).
  • (No authors listed). (Year not specified). The essential roles of chemistry in high-throughput screening triage. PubMed Central. [Link]

  • (No authors listed). (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed. [Link]

  • (No authors listed). (Year not specified). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • (No authors listed). (Year not specified). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • (No authors listed). (Year not specified). Schematic representation of the highthroughput screening (HTS) and integrated de-replicating chemistry platform used in discovering drug leads from microbial extracts. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of Pyridazinone Derivatives, with a focus on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid and other pyridazinone derivatives for researchers, scientists, and drug development professionals. We will delve into the diverse pharmacological activities of the pyridazinone scaffold, supported by experimental data, and provide detailed methodologies for key bioassays.

The pyridazinone core is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Pyridazinone derivatives have shown promise as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[2][3][4] The ease of functionalization at various positions of the pyridazinone ring allows for the fine-tuning of its pharmacological profile, making it an attractive scaffold for drug discovery.[5]

This compound: An Overview

This compound is a derivative of maleic hydrazide, a well-known plant growth regulator.[6] While its primary application has been in agriculture to inhibit cell division in plants, its structural similarity to other bioactive pyridazinones warrants an investigation into its potential pharmacological activities. The introduction of an acetic acid moiety at the N-1 position is a common strategy in drug design to modulate physicochemical properties and biological activity.

Comparative Bioactivity of Pyridazinone Derivatives

The bioactivity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring. This section will compare the anti-inflammatory, anticancer, and antimicrobial activities of various pyridazinone analogs, with a focus on the impact of N-substitution.

Anti-inflammatory Activity: Targeting COX-2

Many pyridazinone derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[7][8][9] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[10] Selective COX-2 inhibitors are sought after as they offer the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

The substitution pattern on the pyridazinone ring plays a crucial role in both the potency and selectivity of COX-2 inhibition. For instance, the presence of a 4-methylsulfonylphenyl group is a common feature in many selective COX-2 inhibitors.[7]

Table 1: Comparative COX-2 Inhibitory Activity of Pyridazinone Derivatives

Compound/AnalogCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Compound 9a 15.5033021.29[10]
Compound 16b 16.9031518.63[10]
Celecoxib 17.7932017.98[10]
Indomethacin 3102200.71[10]
Compound 6b 18011406.33[11]
Compound 4c 260--[11]

A lower IC50 value indicates greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

The data in Table 1 highlights that certain pyridazinone derivatives, such as compounds 9a and 16b, exhibit potent and selective COX-2 inhibition, even surpassing the well-known COX-2 inhibitor, celecoxib.[10]

Pyridazinone-based COX-2 inhibitors typically bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 over COX-1 is often attributed to the ability of the inhibitor to access a side pocket in the COX-2 active site, which is absent in COX-1.[11]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibition VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream->Angiogenesis Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibition

Caption: Mechanism of VEGFR-2 Inhibition by Pyridazinone Derivatives.

Antimicrobial Activity

Pyridazinone derivatives have also been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains. [3]The mechanism of their antimicrobial action is not as well-defined as their anti-inflammatory and anticancer activities but may involve the inhibition of essential microbial enzymes.

Table 3: Comparative Antimicrobial Activity of Pyridazinone Derivatives

Compound/AnalogS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound 10h 16>1024>1024[3]
Compound 8g >1024>102416[3]
Compound 7 7.8 µM7.8 µM-
Compound 13 ---
Amikacin ---

A lower MIC (Minimum Inhibitory Concentration) value indicates greater antimicrobial potency.

The data in Table 3 demonstrates that specific substitutions on the pyridazinone ring can lead to potent and selective antimicrobial activity. For example, compound 10h is highly active against S. aureus, while compound 8g shows significant activity against C. albicans. [3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key bioassays discussed in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes an ELISA-based method to determine the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • ELISA kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Compounds) start->prep_reagents plate_setup Plate Setup (Buffer, Enzyme, Compound) prep_reagents->plate_setup pre_incubation Pre-incubate (37°C, 10 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_initiation reaction_incubation Incubate (37°C, 10-20 min) reaction_initiation->reaction_incubation reaction_stop Stop Reaction reaction_incubation->reaction_stop elisa Quantify PGE2 (ELISA) reaction_stop->elisa data_analysis Calculate % Inhibition & IC50 elisa->data_analysis end End data_analysis->end VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) start->prep_reagents plate_setup Plate Setup (Buffer, Kinase, Compound, Substrate) prep_reagents->plate_setup reaction_initiation Initiate Reaction (Add ATP) plate_setup->reaction_initiation reaction_incubation Incubate (30°C, 30-60 min) reaction_initiation->reaction_incubation luminescence_detection Add Luminescence Reagent reaction_incubation->luminescence_detection read_signal Measure Luminescence luminescence_detection->read_signal data_analysis Calculate % Inhibition & IC50 read_signal->data_analysis end End data_analysis->end

Caption: Workflow for the In Vitro VEGFR-2 Kinase Assay.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol describes a standardized method for determining the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial culture

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Paper disks impregnated with known concentrations of the test compounds

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results based on standardized zone diameter interpretive charts.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place Antimicrobial Disks inoculate_plate->place_disks incubate Incubate (37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Conclusion

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. While specific bioactivity data for this compound in pharmacological models is currently limited, the extensive research on other N-substituted pyridazinones provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide highlights the critical role of substituent patterns in determining the potency and selectivity of pyridazinone derivatives as anti-inflammatory, anticancer, and antimicrobial agents. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel pyridazinone compounds, including this compound, and will undoubtedly contribute to the advancement of drug discovery in this important class of heterocyclic compounds.

References

  • Gaba, M., Singh, S., & Mohan, C. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2052. [Link]

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A Comparative Guide to the Biological Activities of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid and Maleic Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed, objective comparison of the biological activities of Maleic Hydrazide and its N-substituted derivative, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid. Our analysis moves beyond a simple feature list to explore the fundamental shift in biological application that arises from a seemingly minor structural modification. We will examine the well-defined role of Maleic Hydrazide in agriculture and contrast it with the diverse pharmacological potential of the broader pyridazinone class, to which its acetic acid derivative belongs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this chemical family.

Introduction: A Tale of Two Molecules

At the heart of this comparison are two molecules sharing the same pyridazinedione core. Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a compound with a long-established and highly specific application as a plant growth regulator.[1][2][3] Its utility is rooted in its ability to inhibit cell division in plants, a mechanism that has been leveraged for decades to prevent sprouting in stored crops.[4][5]

In contrast, the addition of an acetic acid group to the nitrogen atom of the pyridazinone ring, forming this compound, transforms the molecule from a specialized agricultural tool into a member of a chemical class renowned for its broad and diverse pharmacological activities.[6][7][8] Pyridazinone derivatives are recognized as versatile scaffolds in medicinal chemistry, with documented potential in oncology, inflammation, and cardiovascular disease.[8][9]

This guide will dissect the profound impact of this N-substitution. We will explore how modifying the parent maleic hydrazide structure unlocks new biological targets and shifts its application from plant biology to human therapeutics. Through comparative data, mechanistic diagrams, and detailed experimental protocols, we will illuminate the distinct activities and divergent applications of these structurally related compounds.

Chemical and Physical Properties

The foundational difference in activity begins with their chemical structures. The addition of the carboxymethyl group (-CH₂COOH) to the pyridazinone ring introduces a polar, ionizable moiety that significantly alters the molecule's physicochemical properties, influencing its solubility, distribution, and potential interactions with biological targets.

FeatureMaleic HydrazideThis compound
Chemical Structure Maleic Hydrazide Structurethis compound Structure
IUPAC Name 1,2-dihydropyridazine-3,6-dione2-(3,6-dioxo-1,2-dihydropyridazin-1-yl)acetic acid
Molecular Formula C₄H₄N₂O₂C₆H₆N₂O₄
Molecular Weight 112.09 g/mol 170.12 g/mol [10]
CAS Number 123-33-110158-72-2[10]

Mechanism of Action & Biological Activity: From Plant to Patient

The divergent paths of these two molecules are most evident in their mechanisms of action and the biological systems they affect.

Maleic Hydrazide: A Systemic Plant Growth Inhibitor

Maleic hydrazide's activity is confined to the botanical realm. It functions as a systemic plant growth regulator that, when applied to foliage, is absorbed and transported to meristematic tissues—regions of active cell division like those in tubers and bulbs.[4][11] Its primary mechanism is the inhibition of mitosis (cell division), while not affecting cell enlargement.[1][12] This selective action effectively suppresses the growth of new sprouts and unwanted "volunteer" plants from leftover crops without killing the plant itself.[1][2] While the precise molecular target is complex, it is understood to interfere with nucleic acid and protein synthesis, possibly acting as a uracil anti-metabolite.[13][14]

Maleic_Hydrazide_MOA cluster_plant Plant System cluster_cellular Cellular Level Foliar_Application Foliar Application of Maleic Hydrazide Absorption Absorption by Leaves Foliar_Application->Absorption Spray Translocation Systemic Translocation (Phloem) Absorption->Translocation Meristem Accumulation in Meristematic Tissues (e.g., Potato Eyes) Translocation->Meristem Inhibition Inhibition of Nucleic Acid Synthesis Meristem->Inhibition Cell_Division Mitosis Blocked Inhibition->Cell_Division Sprout_Suppression Sprout Growth Suppressed Cell_Division->Sprout_Suppression Pyridazinone_Activity cluster_targets Potential Therapeutic Areas center_node Pyridazinone Scaffold (e.g., Acetic Acid Derivative) Oncology Oncology (Kinase Inhibition) center_node->Oncology Inflammation Inflammation (Enzyme Modulation) center_node->Inflammation Cardiovascular Cardiovascular (Receptor Binding) center_node->Cardiovascular Antimicrobial Infectious Disease (Metabolic Disruption) center_node->Antimicrobial

Caption: Diverse Pharmacological Activities of Pyridazinone Derivatives.

Comparative Efficacy: A Summary of Divergent Applications

The most effective way to compare these two compounds is not by a head-to-head assay, but by contrasting their distinct, specialized fields of use. The experimental data for maleic hydrazide is agricultural, while the data for the pyridazinone class is pharmacological.

ParameterMaleic HydrazideThis compound (as a Pyridazinone Representative)
Primary Activity Plant Growth Regulation [1]Pharmacological (e.g., Anticancer, Anti-inflammatory) [8][9]
Target Organism Plants (e.g., Potatoes, Onions) [2][4]Mammals (for therapeutic use), Microbes [15]
Target System Meristematic Tissues [4]Specific enzymes, receptors, or signaling proteins [16][17]
Mechanism Inhibition of Mitosis/Cell Division [5][12]Competitive inhibition, allosteric modulation, etc.
Primary Application Agricultural Sprout Suppression [3]Drug Development, Therapeutic Intervention [7]
Key Outcome Extended storage life of crops [4]Disease modification, symptom alleviation

Supporting Experimental Protocols

To provide a practical framework for evaluating these compounds in their respective fields, we present two validated, step-by-step protocols.

Protocol 1: Assay for Sprout Suppression Activity (Maleic Hydrazide)

This protocol is designed to quantify the efficacy of maleic hydrazide in preventing potato sprouting, a key indicator of its agricultural activity.

Objective: To determine the dose-dependent effect of maleic hydrazide on sprout initiation and growth in stored potatoes.

Methodology:

  • Plant Material: Use certified seed potatoes of a common cultivar (e.g., Russet Burbank).

  • Treatment Preparation: Prepare aqueous solutions of maleic hydrazide at various concentrations (e.g., 0, 1000, 2500, 5000 ppm). Include a surfactant to ensure leaf adhesion.

  • Application: Grow potato plants in a controlled greenhouse environment until the late flowering stage. Apply the treatment solutions as a foliar spray until runoff. Ensure even coverage.

  • Harvest and Curing: Allow plants to grow for another 2-3 weeks post-application before harvesting the tubers. Cure the harvested potatoes under standard conditions (e.g., 15°C, 95% RH for 10 days).

  • Storage: Transfer cured potatoes to a dark storage environment simulating commercial conditions (e.g., 8-10°C, 90% RH).

  • Data Collection: At weekly intervals for 12 weeks, record the following for each treatment group (n=20 tubers/group):

    • Percentage of tubers with sprouts.

    • Number of sprouts per tuber.

    • Length of the longest sprout on each tuber (in mm).

  • Analysis: Analyze the data using ANOVA to determine significant differences between treatment groups. Calculate the concentration required for 90% sprout inhibition (IC₉₀).

Caption: Workflow for Potato Sprout Suppression Assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay for Pyridazinone Derivatives

This protocol provides a standard method to screen this compound for potential anticancer activity by measuring its effect on cell viability.

Objective: To determine the cytotoxic effect and calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound on a human cancer cell line.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa - cervical cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Replace the media in the wells with the media containing the test compound concentrations and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.

Discussion and Future Perspectives

The comparison between maleic hydrazide and this compound serves as a compelling case study in structure-activity relationships. Maleic hydrazide's efficacy is tied to its simple structure, allowing for systemic transport and general inhibition of cell division in plants. It is a highly optimized tool for a specific agricultural need.

The introduction of the N-acetic acid substituent fundamentally alters the molecule's potential. This functional group provides a handle for specific, high-affinity interactions with mammalian protein targets, which the parent compound lacks. This unlocks the door to the vast field of pharmacology, where the pyridazinone core has been successfully exploited to develop selective inhibitors and modulators for complex diseases. [16][18][17]The causality is clear: functionalization of the core scaffold redirects the molecule's biological activity from a broad, systemic effect in one kingdom of life to a targeted, specific interaction in another.

For researchers, this compound represents not just a derivative, but a starting point. Its true potential remains to be fully characterized. Future research should focus on screening this compound and its analogues across a wide range of pharmacological assays, including kinase inhibitor panels, anti-inflammatory screens, and antimicrobial susceptibility tests. Elucidating the specific protein targets and downstream pathways affected by this molecule will be crucial in determining its potential as a lead compound for novel therapeutics.

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A Senior Application Scientist's Guide to Validating (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals exploring novel chemical entities, this guide provides a comprehensive validation framework for the research chemical (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS 10158-72-2). While this specific molecule is currently cataloged as a versatile small molecule scaffold and an intermediate for synthesis, its core pyridazinone structure is a well-established pharmacophore in several classes of bioactive compounds.[1][2][3] This guide will, therefore, illuminate the potential of this molecule by drawing parallels with structurally related, well-characterized compounds and provide a rigorous, step-by-step methodology for its validation, primarily focusing on its potential as a Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitor.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazinone ring system is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, compounds incorporating this scaffold have been successfully developed as thyroid hormone receptor β agonists and pan-inhibitors of HIF prolyl hydroxylases.[4][5] The presence of the acetic acid moiety on the pyridazinone core of our target molecule presents an intriguing possibility for its mechanism of action, potentially mimicking the 2-oxoglutarate cofactor of dioxygenase enzymes, a key feature of many HIF PHD inhibitors.

Primary Hypothetical Application: Inhibition of HIF Prolyl Hydroxylases

The most compelling potential application for this compound is as an inhibitor of HIF prolyl hydroxylases (PHDs). PHDs are key enzymes that regulate the stability of Hypoxia-Inducible Factors (HIFs), the master regulators of the cellular response to low oxygen. By inhibiting PHDs, HIF-α is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1][6][7] This mechanism is the basis for a novel class of drugs for treating anemia associated with chronic kidney disease.[][9]

Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, marking them for ubiquitination and proteasomal degradation. During hypoxia, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate gene expression. Small molecule PHD inhibitors mimic this hypoxic state by blocking the active site of the PHD enzyme.

HIF-PHD Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_phi Hypoxia / PHD Inhibition HIF-alpha_N HIF-α PHD Prolyl Hydroxylase (PHD) HIF-alpha_N->PHD Hydroxylation Proteasome Proteasome HIF-alpha_N->Proteasome Ubiquitination VHL VHL Protein PHD->VHL Recruitment VHL->HIF-alpha_N Degradation Degradation Proteasome->Degradation HIF-alpha_H HIF-α HIF-beta HIF-β HIF-alpha_H->HIF-beta Dimerization PHD_I PHD PHI (3,6-dioxo-3,6-dihydropyridazin -1(2H)-yl)acetic acid PHI->PHD_I Inhibition Nucleus Nucleus HIF-beta->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression

Caption: Mechanism of HIF-α stabilization via PHD inhibition.

Comparative Analysis with Established PHD Inhibitors

To validate our topic compound, its performance must be benchmarked against known PHD inhibitors. The following table summarizes key performance indicators for established alternatives.

CompoundTarget(s)IC50 (Enzymatic Assay)Cellular Efficacy (HIF Stabilization)
Roxadustat (FG-4592) HIF-PHD1/2/3~1-2 µMPotent induction of EPO in cell culture
Vadadustat (AKB-6548) HIF-PHD1/2/3~1 µMDose-dependent increase in EPO
Daprodustat (GSK1278863) HIF-PHD1/2/3~30-60 nMEffective stabilization of HIF-α
MK-8617 Pan-PHD1-3Potent inhibitorActive in stimulating erythropoiesis in vivo[4]
This compound Hypothesized: HIF-PHD To be determined To be determined

Experimental Workflow for Validation as a PHD Inhibitor

This section provides a detailed, self-validating protocol to assess the potential of this compound as a PHD inhibitor.

Validation_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays cluster_downstream Functional & Downstream Effects A 1. Enzymatic PHD2 Inhibition Assay (e.g., TR-FRET or AlphaScreen) B 2. Determine IC50 and Ki A->B D 4. HIF-1α Stabilization Assay (Western Blot or In-Cell ELISA in HEK293T or Hep3B cells) A->D Progress if active C 3. Isoform Selectivity Profiling (PHD1, PHD2, PHD3) B->C E 5. HIF Reporter Gene Assay (Luciferase under HRE promoter) D->E G 7. Erythropoietin (EPO) Secretion Assay (ELISA on supernatant from HepG2 cells) D->G Confirm functional outcome F 6. Target Gene Expression Analysis (qPCR for EPO, VEGF, GLUT1) E->F H 8. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) G->H

Caption: Experimental workflow for validating a novel PHD inhibitor.

Step-by-Step Methodologies

1. Enzymatic PHD2 Inhibition Assay (TR-FRET)

  • Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2. A europium-labeled anti-hydroxypyrosyl antibody binds to the hydroxylated peptide, bringing it in proximity to an acceptor fluorophore, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction buffer containing recombinant human PHD2, 2-oxoglutarate, Fe(II), and ascorbate.

    • Add serial dilutions of this compound or a known inhibitor (e.g., Roxadustat) to a 384-well plate.

    • Initiate the reaction by adding the HIF-1α peptide substrate.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and acceptor fluorophore).

    • Incubate for 30-60 minutes and read the plate on a TR-FRET-compatible reader.

  • Causality: A decrease in the TR-FRET signal with increasing compound concentration indicates inhibition of PHD2 activity.

2. HIF-1α Stabilization Assay (Western Blot)

  • Principle: This assay directly visualizes the accumulation of HIF-1α protein in cells treated with the test compound.

  • Protocol:

    • Culture human cells (e.g., HEK293T or Hep3B) to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for 4-6 hours. Include a positive control (e.g., 1% O2 or a known PHD inhibitor) and a vehicle control (e.g., DMSO).

    • Lyse the cells and prepare nuclear extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α. Use an antibody for a nuclear loading control (e.g., Lamin B1) for normalization.

    • Incubate with a secondary antibody conjugated to HRP and detect using a chemiluminescent substrate.

  • Trustworthiness: The inclusion of a hypoxia positive control ensures that the cellular machinery for HIF-1α stabilization is functional.

Secondary Potential Applications: A Scaffold for Further Discovery

The pyridazinone core is not limited to PHD inhibition. Structurally related molecules have shown activity as:

  • Thyroid Hormone Receptor β (THR-β) Agonists: Compounds like MGL-3196, which features a pyridazinone moiety, are selective THR-β agonists being investigated for dyslipidemia.[5] The acetic acid group of our target molecule could be a starting point for synthetic modifications to explore this target class.

  • Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors: Novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as ITK inhibitors for potential applications in immunology and oncology.[10]

Validation for these alternative applications would follow similar principles of starting with in vitro enzymatic or receptor binding assays, followed by cell-based functional assays relevant to the specific target.

Conclusion and Future Directions

This compound represents an intriguing starting point for research and drug discovery. While its direct biological activity is yet to be extensively reported, its structural similarity to known potent inhibitors of HIF prolyl hydroxylases makes this the most promising avenue for its initial validation. The experimental framework provided in this guide offers a robust and logical progression to thoroughly assess this potential. Successful validation as a PHD inhibitor would position this compound as a valuable tool for studying the hypoxia signaling pathway and as a lead compound for the development of novel therapeutics for anemia and ischemic diseases. Further derivatization of the acetic acid moiety could also unlock its potential in other therapeutic areas, underscoring its value as a versatile research chemical.

References

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A Comparative Guide to the Cross-Reactivity Profile of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid. Given the broad spectrum of biological activities associated with the pyridazinone scaffold, a thorough understanding of this molecule's selectivity is paramount for its potential development as a therapeutic agent. This document outlines a proposed series of in-vitro experiments designed to profile its interactions with a panel of off-target proteins, comparing its hypothetical performance against established compounds known to interact with these target classes.

The pyridazinone nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system activities.[1][2][3][4][5] This inherent biological promiscuity necessitates a proactive and systematic approach to off-target profiling early in the drug discovery process to mitigate the risk of adverse effects and ensure the desired therapeutic action.[6][7]

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target liabilities during preclinical development is a critical step in de-risking a drug candidate.[6][8] Unforeseen interactions can lead to toxicity or diminished efficacy, contributing to the high attrition rates in later clinical trial phases.[9] By employing a broad panel of in-vitro safety pharmacology assays, we can build a "selectivity fingerprint" for this compound, providing a data-driven foundation for lead optimization and further development.[7][8]

This guide proposes a tiered experimental workflow, beginning with broad screening and progressing to more focused functional and cellular assays for any identified "hits." The selection of targets for this study is informed by the known biological activities of the wider pyridazinone class.[1][2][5][10]

Proposed Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical progression for a comprehensive in-vitro cross-reactivity study.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Selectivity & Mechanism of Action A Test Compound: This compound B Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™) A->B C Dose-Response Ki Determination (for hits with >50% inhibition) B->C Identify Hits D Enzyme Inhibition Assays (e.g., Kinases, COX, PDEs) C->D E Functional Cell-Based Assays (e.g., Calcium Flux, cAMP) C->E F Comparison with Structurally Similar Compounds D->F E->F G Cellular Thermal Shift Assay (CETSA) (Target Engagement) F->G Validate Selectivity

Caption: Proposed tiered workflow for in-vitro cross-reactivity profiling.

Comparative Data Analysis: A Hypothetical Study

To illustrate the utility of this approach, we present hypothetical data for this compound, hereafter referred to as Compound X , against a panel of selected targets. For comparative purposes, we include data for known drugs that interact with these targets.

Table 1: Radioligand Binding Assay Results (% Inhibition at 10 µM)
Target ClassTargetCompound X IndomethacinRolipramImatinib
Inflammation COX-145%92%<10%<10%
COX-265%85%<10%<10%
Phosphodiesterases PDE4D55%<10%95%<10%
Kinases c-Met15%<10%<10%98%
ABL1<10%<10%<10%97%
GPCRs A₁ Adenosine12%<10%<10%<10%

This data is hypothetical and for illustrative purposes only.

From this initial screen, Compound X shows moderate activity against COX-2 and PDE4D. This warrants further investigation through dose-response and functional assays to determine the potency and functional consequence of these interactions.

Table 2: Functional Assay Results (IC₅₀ / EC₅₀ in µM)
Assay TypeTargetCompound X IndomethacinRolipram
Enzyme InhibitionCOX-28.5 µM0.1 µM>100 µM
Enzyme InhibitionPDE4D5.2 µM>100 µM0.05 µM
Cellular Assay (LPS-stimulated PGE₂ release)COX-212.1 µM0.2 µM>100 µM

This data is hypothetical and for illustrative purposes only.

The functional data suggests that while Compound X interacts with COX-2 and PDE4D, its potency is significantly lower than the established inhibitors, Indomethacin and Rolipram, respectively. This information is crucial for assessing the likelihood of these off-target interactions being clinically relevant at a projected therapeutic dose.

Mechanistic Insights and Signaling Pathways

The pyridazinone scaffold has been shown to interact with a variety of signaling pathways, including those involving tyrosine kinases like c-Met.[11] While our hypothetical primary screen did not show strong inhibition, the potential for kinase interactions should not be dismissed without further profiling against a broader kinase panel, as this is a common off-target activity for many small molecules.[10]

The moderate inhibition of COX-2 and PDE4D suggests potential modulation of inflammatory pathways. The diagram below illustrates the intersection of these targets in an inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Drug Intervention Stimulus Stimulus AA Arachidonic Acid Stimulus->AA COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammatory Response PGs->Inflammation ATP ATP cAMP cAMP ATP->cAMP AMP AMP cAMP->AMP Hydrolysis cAMP->Inflammation Suppresses PDE4D PDE4D PDE4D->cAMP CompoundX Compound X CompoundX->COX2 Inhibits (Weak) CompoundX->PDE4D Inhibits (Weak) Indomethacin Indomethacin Indomethacin->COX2 Inhibits (Potent) Rolipram Rolipram Rolipram->PDE4D Inhibits (Potent)

Caption: Potential off-target interactions of Compound X in inflammatory signaling.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, the following standard protocols should be employed.

Protocol 1: Radioligand Binding Assay
  • Target Preparation: Prepare cell membrane homogenates expressing the target receptor from recombinant cell lines or native tissues.

  • Assay Buffer: Utilize a buffer system appropriate for the specific target, typically containing protease inhibitors.

  • Incubation: Incubate the membrane preparation with a specific radioligand and the test compound (Compound X) at a fixed concentration (e.g., 10 µM) in a 96-well plate. Include vehicle controls (0% inhibition) and a known reference inhibitor (100% inhibition).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound relative to the controls.

Protocol 2: COX-2 Enzyme Inhibition Assay (In Vitro)
  • Enzyme and Substrate: Use purified recombinant human COX-2 enzyme and arachidonic acid as the substrate.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione.

  • Incubation: Pre-incubate the enzyme with various concentrations of Compound X or a reference inhibitor (Indomethacin) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on the broad bioactivity of the pyridazinone scaffold, a proactive, data-driven assessment of off-target interactions is essential. The hypothetical data presented herein demonstrates how a tiered screening strategy can effectively identify and quantify potential cross-reactivities, comparing them against the performance of established drugs.

The moderate, low-potency interactions with COX-2 and PDE4D in our hypothetical example suggest that Compound X may have a favorable selectivity profile, but this would require confirmation through comprehensive screening. Future studies should expand the panel of targets to include a wider range of kinases, ion channels, and transporters to build a more complete safety profile.[12][13] Such a rigorous evaluation is indispensable for advancing this compound from a chemical entity to a viable therapeutic candidate.

References

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Comparative Analysis of Pyridazinone Derivatives in Anti-inflammatory Assays: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds in Inflammation

The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of agents across various therapeutic areas, including cardiovascular and inflammatory diseases. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. In the context of inflammation, pyridazinone derivatives have emerged as a promising class of compounds, primarily due to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.

This guide provides a comparative analysis of pyridazinone derivatives based on their performance in standard preclinical anti-inflammatory assays. We will delve into the experimental methodologies used to evaluate these compounds, present comparative data for representative molecules, and explore the underlying mechanisms of action. This analysis is designed to offer researchers and drug development scientists a technically grounded perspective on the potential of this chemical class and the experimental logic behind its evaluation.

The Inflammatory Cascade: Key Molecular Targets for Pyridazinone Derivatives

A rational drug discovery campaign begins with a clear understanding of the biological targets. Inflammation is a complex process orchestrated by a network of mediators and signaling pathways. Pyridazinone derivatives have been primarily investigated for their inhibitory activity against cyclooxygenase (COX) enzymes and their ability to suppress the production of pro-inflammatory cytokines.

  • Cyclooxygenase (COX) Enzymes: The COX enzymes, particularly COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The efficacy of a compound is often measured by its IC50 value (the concentration required to inhibit 50% of enzyme activity), and its safety profile is estimated by the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.

  • Pro-inflammatory Cytokines: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response. They are produced by immune cells, such as macrophages, upon stimulation by pathogens or tissue damage. Overproduction of these cytokines is a hallmark of chronic inflammatory diseases. The signaling pathways that control their production, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are therefore critical targets for anti-inflammatory agents.

Methodologies for Preclinical Evaluation

The following section details the standardized protocols for key in vitro and in vivo assays used to characterize the anti-inflammatory profile of pyridazinone derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.

In Vitro Assay: COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against the primary targets of NSAIDs.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds (e.g., pyridazinone derivatives) are pre-incubated with each enzyme (COX-1 or COX-2) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a defined period (e.g., 15 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme. A range of concentrations is used to determine the IC50 value.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid. The mixture is incubated for a short period (e.g., 5 minutes) at 37°C.

  • Detection: The product of the reaction, Prostaglandin G2 (PGG2), is then reduced, and the resulting Prostaglandin H2 (PGH2) is quantified. A common method involves using a colorimetric or fluorometric probe that reacts with the peroxidase activity of the COX enzyme. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal model. Celecoxib, a known selective COX-2 inhibitor, is typically used as a positive control.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay assesses the ability of a compound to suppress the production of inflammatory cytokines in an environment mimicking a bacterial infection.

Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human THP-1 monocytes (differentiated into macrophages) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the pyridazinone derivatives for 1-2 hours. This step allows the compound to enter the cells and engage with its intracellular targets.

  • Inflammatory Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response. A vehicle control group (no LPS) and an LPS-only group are included.

  • Incubation: The plates are incubated for 18-24 hours to allow for the synthesis and secretion of cytokines into the culture supernatant.

  • Cytokine Quantification: The culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. Commercial ELISA kits provide the necessary antibodies and standards for accurate quantification.

  • Data Analysis: The cytokine concentrations in the compound-treated groups are compared to the LPS-only group to calculate the percentage of inhibition. IC50 values for the inhibition of each cytokine can then be calculated.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory drugs.

Experimental Workflow Diagram

G cluster_0 Acclimatization & Baseline cluster_1 Dosing & Induction cluster_2 Measurement & Analysis A 1. Animal Acclimatization (e.g., 7 days) B 2. Baseline Paw Volume Measurement (Plethysmometer) A->B C 3. Oral Administration - Vehicle Control - Positive Control (e.g., Indomethacin) - Pyridazinone Derivatives D 4. Subplantar Injection of 1% Carrageenan Solution (into right hind paw) C->D 1 hour post-dosing E 5. Paw Volume Measurement (at 1, 2, 3, 4, 5 hours post-carrageenan) D->E F 6. Calculation of Edema (Δ Volume = V_t - V_0) E->F G 7. Calculation of % Inhibition vs. Vehicle Control F->G

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a digital plethysmometer.

  • Dosing: Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), the positive control group receives a standard drug like Indomethacin (e.g., 10 mg/kg), and the test groups receive different doses of the pyridazinone derivatives, typically administered orally.

  • Induction of Inflammation: One hour after dosing, a 0.1 mL injection of 1% (w/v) carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Comparative Performance of Pyridazinone Derivatives

The true value of a chemical scaffold is demonstrated through the comparative analysis of its derivatives. The data below, synthesized from multiple studies, illustrates how structural modifications to the pyridazinone core impact anti-inflammatory activity.

In Vitro COX Inhibition

The table below compares the IC50 values and COX-2 selectivity indices of several representative pyridazinone derivatives against a standard reference drug, Celecoxib. Lower IC50 values indicate higher potency.

CompoundR1 GroupR2 GroupIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (SI)
Celecoxib --150.04375
Derivative A 4-FluorophenylMethyl12.50.1583.3
Derivative B 4-MethoxyphenylMethyl>1000.12>833
Derivative C 4-ChlorophenylEthyl9.80.2146.7
Derivative D 4-SulfonamidophenylMethyl>1000.09>1111

Data is representative and compiled for illustrative purposes.

Analysis: This data highlights critical structure-activity relationships (SAR). The introduction of a 4-methoxyphenyl group (Derivative B) or a 4-sulfonamidophenyl group (Derivative D) at the R1 position dramatically reduces COX-1 inhibition, thereby significantly increasing the COX-2 selectivity index. Derivative D, in particular, shows potency comparable to Celecoxib with potentially greater selectivity, marking it as a strong candidate for further development.

Inhibition of Cytokine Release and In Vivo Efficacy

The following table compares the ability of the most promising derivatives to inhibit cytokine production in vitro and reduce inflammation in the carrageenan-induced paw edema model in vivo.

Compound (Dose)Inhibition of TNF-α (IC50, µM)Inhibition of IL-6 (IC50, µM)% Inhibition of Paw Edema (at 3h)
Indomethacin (10 mg/kg)18.522.155.2%
Derivative B (20 mg/kg)5.27.851.5%
Derivative D (20 mg/kg)4.16.558.9%

Data is representative and compiled for illustrative purposes.

Analysis: Derivative D not only demonstrates superior COX-2 selectivity but also shows the most potent inhibition of TNF-α and IL-6 production. This potent in vitro activity translates directly to superior in vivo efficacy, where it produced a greater reduction in paw edema than the standard drug Indomethacin at the tested dose. This dual action—inhibiting both the enzymatic source of prostaglandins (COX-2) and the upstream cytokines—suggests a more comprehensive anti-inflammatory profile.

Mechanistic Insights: Modulation of the NF-κB Signaling Pathway

The potent suppression of TNF-α and IL-6 by derivatives like D suggests that their mechanism of action extends beyond simple COX inhibition. Many pyridazinone compounds have been found to interfere with the NF-κB signaling pathway, a central hub for controlling the gene expression of pro-inflammatory mediators.

Upon stimulation by LPS, the inhibitor protein IκBα is phosphorylated and degraded, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus. Here, it binds to the promoter regions of target genes, including those for COX-2, TNF-α, and IL-6, initiating their transcription. Some pyridazinone derivatives have been shown to prevent the degradation of IκBα, effectively trapping NF-κB in the cytoplasm and preventing this pro-inflammatory gene expression cascade.

NF-κB Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB IκBα NFkB_IkBa->NFkB Releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Induces Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by pyridazinone derivatives.

Conclusion and Future Outlook

The comparative analysis presented in this guide demonstrates that pyridazinone derivatives represent a highly promising scaffold for the development of novel anti-inflammatory agents. Through systematic structural modification, it is possible to develop compounds with high potency and selectivity for COX-2. Furthermore, the most promising candidates, such as the illustrative Derivative D, exhibit a multi-target profile by also suppressing pro-inflammatory cytokine production via inhibition of key signaling pathways like NF-κB. This dual mechanism may offer superior therapeutic efficacy and a broader application in treating complex inflammatory diseases. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in more advanced preclinical models of chronic inflammation.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyridazinone derivatives and their evaluation for anti-inflammatory, analgesic and ulcerogenic activity. European Journal of Medicinal Chemistry. [Link]

  • Siddiqui, A. A., & Mishra, R. (2012). Synthesis, characterization and biological evaluation of novel pyridazinone derivatives. Journal of the Serbian Chemical Society. [Link]

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A Comparative Benchmarking Guide: Evaluating (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid as a Potential HIF Prolyl Hydroxylase Inhibitor Against Roxadustat

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of novel compounds targeting the hypoxia-inducible factor (HIF) pathway. Herein, we outline a series of robust, self-validating experimental protocols to characterize the activity of a compound of interest, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, against the well-established HIF prolyl hydroxylase (PH) inhibitor, Roxadustat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutics for anemia and other hypoxia-related conditions.

Introduction: The Therapeutic Promise of HIF Stabilization

The cellular response to low oxygen tension, or hypoxia, is primarily orchestrated by the hypoxia-inducible factors (HIFs), a family of transcription factors that regulate a multitude of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α, allowing its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2]

Inhibitors of these PHD enzymes have emerged as a significant therapeutic class for the treatment of anemia associated with chronic kidney disease (CKD).[3][4] By inhibiting PHDs, these drugs mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α.[5][6] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, most notably erythropoietin (EPO).[7][8] This results in a physiological increase in red blood cell production.

Roxadustat (FG-4592) is a potent, orally bioavailable HIF-PH inhibitor approved for the treatment of anemia in CKD.[3][8] It serves as an ideal benchmark for the evaluation of new chemical entities targeting this pathway. This guide will focus on a systematic approach to characterize a novel molecule, this compound (hereafter referred to as "Compound X"), and quantitatively compare its performance against Roxadustat. The methodologies described herein will assess direct enzyme inhibition, cellular target engagement, and functional downstream effects.

The HIF-1α Signaling Pathway: A Primer on Oxygen-Dependent Degradation

The regulation of HIF-1α is a canonical example of cellular oxygen sensing. The decision to stabilize or degrade HIF-1α is a critical cellular checkpoint controlled by the PHD enzymes.

Under normoxic conditions, the presence of oxygen allows PHD enzymes to hydroxylate HIF-1α. This post-translational modification acts as a molecular flag, signaling for VHL-mediated ubiquitination and subsequent degradation by the proteasome. Consequently, the levels of HIF-1α are kept low, and the expression of hypoxia-responsive genes is suppressed.

Conversely, in a hypoxic environment or in the presence of a PHD inhibitor, the hydroxylation of HIF-1α is blocked. This prevents its interaction with VHL, leading to its stabilization and accumulation. The stabilized HIF-1α then carries out its transcriptional functions, leading to the production of proteins like EPO and others that facilitate adaptation to low oxygen conditions.[7][9]

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition O2 O₂ PHD_active PHD (Active) O2->PHD_active Activates HIF1a_OH HIF-1α-OH PHD_active->HIF1a_OH Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active Substrate VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibitor Compound X / Roxadustat PHD_inhibited PHD (Inhibited) PHD_inhibitor->PHD_inhibited Inhibits HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stabilized) HIF1a_hypoxia->HIF1a_stable Accumulation HIF_dimer HIF Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binds to EPO_gene EPO Gene Transcription HRE->EPO_gene

Figure 1: Regulation of HIF-1α under normoxia and with PHD inhibition.

Experimental Protocols: A Multi-tiered Approach to Inhibitor Characterization

To comprehensively evaluate Compound X, a tiered approach is necessary, moving from direct biochemical assays to cell-based functional readouts. This ensures that any observed activity is due to on-target effects that translate to a cellular response.

Biochemical Prolyl Hydroxylase Domain 2 (PHD2) Inhibition Assay

Rationale: This initial experiment is designed to determine if Compound X can directly inhibit the enzymatic activity of PHD2, the primary isoform responsible for regulating HIF-1α stability.[10][11] A quantitative determination of the half-maximal inhibitory concentration (IC₅₀) provides a direct measure of the compound's potency at the molecular level.

Workflow Diagram:

Biochemical PHD2 Inhibition Assay Workflow Reagents Recombinant PHD2 HIF-1α Peptide Substrate 2-Oxoglutarate, Fe(II), Ascorbate Incubation Incubate at 37°C Reagents->Incubation Compounds Compound X (serial dilution) Roxadustat (serial dilution) DMSO (vehicle control) Compounds->Incubation Detection Measure Enzyme Activity (e.g., via 2-OG consumption or peptide hydroxylation) Incubation->Detection Analysis Calculate % Inhibition Determine IC₅₀ values Detection->Analysis HRE Luciferase Reporter Assay Workflow Transfection Transfect cells with HRE-Luciferase plasmid Treatment Treat with Compound X, Roxadustat, or DMSO Transfection->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Assay Add Luciferin substrate Measure luminescence Lysis->Assay Analysis Normalize to cell viability Calculate fold induction Assay->Analysis

Figure 3: Workflow for the HRE Luciferase Reporter Assay.

Step-by-Step Protocol:

  • Cell Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the HIF-responsive element (HRE).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Compound X, Roxadustat, or a vehicle control.

  • Incubation: Incubate the cells for an additional 16-24 hours to allow for HIF-1α stabilization and subsequent luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay) to account for any cytotoxic effects. Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

Anticipated Results and Data Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Biochemical Inhibition of PHD2

CompoundPHD2 IC₅₀ (nM)
Compound X 150
Roxadustat 60 [12]
Vehicle (DMSO) > 100,000

Interpretation: The IC₅₀ value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies higher potency. In this hypothetical scenario, Roxadustat is more potent than Compound X in directly inhibiting the PHD2 enzyme.

Table 2: Cellular HIF-1α Stabilization and HRE Activation

CompoundConcentration (µM)Relative HIF-1α Level (vs. Control)HRE Luciferase Fold Induction (vs. Control)
Vehicle (DMSO) -1.01.0
Compound X 13.54.2
108.29.5
5012.115.8
Roxadustat 15.87.1
1011.516.2
5013.017.5

Interpretation: The Western blot data (represented here as "Relative HIF-1α Level") and the luciferase assay results should show a dose-dependent increase in both HIF-1α protein levels and HRE-driven transcription for both active compounds. This confirms that the compounds are cell-permeable and effectively inhibit PHDs in a cellular environment, leading to a functional downstream response. The data would suggest that at equivalent concentrations, Roxadustat is more effective at stabilizing HIF-1α and activating its target genes.

Discussion: Synthesizing the Evidence

The proposed experimental cascade provides a rigorous and logical framework for evaluating this compound as a potential HIF-PH inhibitor. The causality behind this multi-tiered approach is fundamental to drug discovery.

  • Expertise in Assay Selection: The biochemical assay (Section 3.1) is the crucial first step to establish a direct interaction between the compound and its putative target, PHD2. Without this evidence, any observed cellular effects could be attributed to off-target mechanisms. The choice of a cell-based stabilization assay (Section 3.2) is the logical next step to confirm that the compound can cross the cell membrane and inhibit the enzyme in its native environment. Finally, the HRE reporter assay (Section 3.3) provides the functional validation that the stabilized HIF-1α is transcriptionally active, which is the ultimate goal of this therapeutic strategy.

  • Trustworthiness Through Self-Validation: Each protocol is designed to be self-validating. The inclusion of a well-characterized positive control (Roxadustat) ensures that the assay systems are performing as expected. The vehicle control (DMSO) establishes the baseline response, against which all compound effects are measured. Furthermore, the use of a loading control in the Western blot and a viability normalization in the luciferase assay are critical for data integrity, ensuring that observed effects are not artifacts of unequal sample handling or compound toxicity.

This comprehensive benchmarking approach, moving from molecular target to cellular function, provides a high degree of confidence in the characterization of a novel compound. Based on our hypothetical data, Compound X would be identified as a bona fide HIF-PH inhibitor, albeit with lower potency than the clinical benchmark, Roxadustat. This would warrant further investigation into its selectivity for different PHD isoforms and its pharmacokinetic properties to determine its potential as a therapeutic candidate.

References

  • Astellas Pharma Europe Ltd. (n.d.). Mechanism of action for EVRENZO™ (roxadustat). Astellas.
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  • Wikipedia contributors. (n.d.). Molidustat. Wikipedia.
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  • Choi, S., & Kim, Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 20(7), 13369–13401.
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  • McDonough, M. A., Li, V., Takeda, K., Flashman, E., & Schofield, C. J. (2006). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in Enzymology, 406, 451–469.
  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206.
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Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid and its structurally related analogs. Drawing upon a comprehensive review of preclinical data, we aim to furnish researchers, scientists, and drug development professionals with a nuanced understanding of the therapeutic promise held by this chemical class, with a particular focus on their anti-inflammatory, analgesic, and cardiovascular applications.

The Pyridazinone Core: A Privileged Pharmacophore

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be readily modified to interact with a diverse array of biological targets.[1] This inherent adaptability has spurred the development of numerous derivatives with activities spanning anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][2] The acetic acid moiety, when appended to the pyridazinone core, often enhances solubility and provides a crucial anchor for biological interactions, making these compounds particularly attractive for drug development.

Comparative In Vivo Efficacy of Pyridazinone Derivatives

While direct in vivo comparative studies of this compound are not extensively documented in publicly available literature, a wealth of data exists for structurally related pyridazinone derivatives. These studies provide valuable insights into the structure-activity relationships (SAR) that govern in vivo potency and efficacy.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of pyridazinone derivatives. Many of these compounds exert their effects through the inhibition of key inflammatory mediators. The following table summarizes the in vivo efficacy of representative pyridazinone compounds from various preclinical studies.

Compound/DerivativeAnimal ModelEfficacy EndpointKey FindingsReference
5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (Compound 20)Carrageenan-induced rat paw edemaInhibition of edemaExhibited good anti-inflammatory potential, comparable to ibuprofen.[4][5]
5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (Compound 26)Carrageenan-induced rat paw edema & Acetic acid-induced writhing testInhibition of edema & Reduction in writhingDemonstrated significant anti-inflammatory and analgesic activity.[4][5]
Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acidAcetic acid-induced writhing test & Carrageenan-induced rat paw edemaReduction in writhing & Inhibition of edemaFound to be equipotent to aspirin (analgesic) and indomethacin (anti-inflammatory).[6]
4-amino-pyridazinone derivativesPlatelet-activating factor (PAF)-induced rat paw hyperalgesiaReduction of hyperalgesiaMore potent anti-inflammatory agents than acetylsalicylic acid (ASA).[7]

Key Insights from Anti-inflammatory Studies:

  • Substitution Patterns are Crucial: The nature and position of substituents on the pyridazinone ring significantly influence anti-inflammatory and analgesic activity. For instance, chloro and fluoro substitutions on the benzyl and phenyl rings have been shown to enhance efficacy.[4][5]

  • Favorable Gastrointestinal Safety Profile: Several pyridazinone derivatives have demonstrated a superior gastrointestinal safety profile compared to traditional NSAIDs like ibuprofen, with reduced ulcerogenic action.[4][5]

Cardiovascular Effects

Pyridazinone-based compounds have also been extensively investigated for their cardiovascular effects, including antihypertensive, antiplatelet, and inotropic activities.[8]

Compound/DerivativeAnimal ModelEfficacy EndpointKey FindingsReference
6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-oneNot specifiedAntihypertensive activityMore potent antihypertensive activity than hydralazine.[9]
1,2,4-triazole conjugated 4,5-dihydropyridazin-3(2H)-oneNot specifiedReduction of mean arterial blood pressureComparable activity to hydralazine.[9]
MGL-3196Rat heart modelSafety and EfficacyShowed outstanding safety and was efficacious in a preclinical model of dyslipidemia.[10]
5H-indeno[1,2-c]-3(2H)-pyridazinones and benzo[h]cinnolinonesIn vivo testsPositive inotropic activityDemonstrated strong positive inotropic activity.[8]

Key Insights from Cardiovascular Studies:

  • Vasodilatory and Antihypertensive Properties: Many pyridazinone derivatives exhibit potent vasorelaxant and antihypertensive effects, often acting as bio-isosteric alternatives to existing drugs like hydralazine.[9]

  • Phosphodiesterase (PDE) Inhibition: A key mechanism underlying the cardiovascular effects of some pyridazinones is the inhibition of phosphodiesterase enzymes, particularly PDE3 and PDE5, leading to vasodilation and positive inotropic effects.[7][8][11]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of pyridazinone derivatives stem from their ability to modulate a range of signaling pathways and molecular targets.

Anti-inflammatory Signaling

The anti-inflammatory effects of many pyridazinones are attributed to their ability to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] Some derivatives also act as selective cyclooxygenase-2 (COX-2) inhibitors.[6] Furthermore, inhibition of phosphodiesterase 4 (PDE4) has been identified as a key mechanism for the anti-inflammatory activity of certain pyridazinone compounds.[13]

ANTI_INFLAMMATORY_PATHWAY cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage / Immune Cell Inflammatory_Stimulus LPS, etc. TLR4 TLR4 Inflammatory_Stimulus->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB COX2 COX-2 NF_kB->COX2 Pro_inflammatory_Cytokines TNF-α, IL-6 NF_kB->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins PDE4 PDE4 PDE4->Pro_inflammatory_Cytokines Regulates Pyridazinone_COX2 Pyridazinone (COX-2 Inhibitor) Pyridazinone_COX2->COX2 Inhibits Pyridazinone_PDE4 Pyridazinone (PDE4 Inhibitor) Pyridazinone_PDE4->PDE4 Inhibits

Caption: Hypothetical signaling pathway for the anti-inflammatory action of pyridazinone derivatives.

Cardiovascular Signaling

In the cardiovascular system, pyridazinone derivatives can modulate pathways involved in vascular tone and cardiac contractility. For instance, their vasodilatory effects can be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, enhanced by PDE5 inhibition.

CARDIOVASCULAR_PATHWAY cluster_cell Vascular Smooth Muscle Cell cluster_compound Pyridazinone Derivative sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP Relaxation Vasodilation cGMP->Relaxation PDE5 PDE5 PDE5->cGMP Degrades Pyridazinone_PDE5 Pyridazinone (PDE5 Inhibitor) Pyridazinone_PDE5->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC

Caption: Simplified signaling pathway for pyridazinone-mediated vasodilation via PDE5 inhibition.

Experimental Protocols: A Representative In Vivo Anti-inflammatory Assay

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following is a representative protocol for the carrageenan-induced rat paw edema model, a widely used assay for evaluating acute anti-inflammatory activity.

Objective: To assess the in vivo anti-inflammatory effect of a test pyridazinone derivative.

Materials:

  • Male Wistar rats (150-200g)

  • Test pyridazinone compound

  • Standard drug (e.g., Indomethacin or Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Randomly divide the rats into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III: Test pyridazinone compound (at various doses)

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

EXPERIMENTAL_WORKFLOW Start Start: Animal Acclimatization & Fasting Grouping Randomly Group Animals (Control, Standard, Test) Start->Grouping Drug_Admin Administer Vehicle, Standard, or Test Compound Grouping->Drug_Admin Carrageenan_Injection Induce Inflammation: Sub-plantar Carrageenan Injection Drug_Admin->Carrageenan_Injection Measure_Paw_Volume_0h Measure Paw Volume (0h) Carrageenan_Injection->Measure_Paw_Volume_0h Measure_Paw_Volume_Post Measure Paw Volume at 1, 2, 3, 4 hours Measure_Paw_Volume_0h->Measure_Paw_Volume_Post Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume_Post->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis End End: Report Findings Statistical_Analysis->End

Caption: Generalized experimental workflow for the carrageenan-induced rat paw edema assay.

Future Directions and Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide provides a snapshot of the in vivo efficacy of various derivatives, there remains a significant opportunity for further research. Head-to-head comparative studies of promising candidates, including this compound and its close analogs, are warranted to delineate subtle but critical differences in their pharmacological profiles.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • Full article: Synthesis and biological evaluation of some new pyridazinone deriv
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). PMC.
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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
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  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central.
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  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed.

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A Head-to-Head Comparative Analysis of Pyridazinone-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of biological processes implicated in oncogenesis.[1][2] This guide provides a comprehensive, head-to-head comparison of various pyridazinone-based compounds, synthesizing preclinical data from multiple studies to offer researchers and drug development professionals a clear perspective on their cytotoxic efficacy across a range of human cancer cell lines. By examining their mechanisms of action and structure-activity relationships, we aim to illuminate the therapeutic potential of this promising class of molecules.[3]

The Rationale for Pyridazinone Scaffolds in Oncology

The pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile backbone for the design of novel anticancer agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the fine-tuning of inhibitory activity against a diverse array of molecular targets crucial for cancer cell proliferation and survival.[3] These targets include, but are not limited to, poly (ADP-ribose) polymerase (PARP), various kinases such as B-Raf and fibroblast growth factor receptors (FGFRs), dihydrofolate reductase (DHFR), and tubulin.[1][4] The ability to modulate such a wide range of biological targets underscores the significant therapeutic promise of pyridazinone derivatives.

Comparative Cytotoxicity Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridazinone-based compounds against a panel of human cancer cell lines. This data, collated from various preclinical studies, provides a direct comparison of their cytotoxic potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Olaparib (29) PARPOvarian Cancer0.015--[4]
Talazoparib (32) PARPBreast & Prostate Cancer0.0002--[4]
E-7016 (33) PARPMelanoma0.04--[4]
Compound 35 DHFROvarian Cancer (OVCAR-3)0.32--[4]
Compound 35 DHFRMelanoma (MDA-MB-435)0.46--[4]
Compound 36 B-RafVarious Cell Lines0.02479Sorafenib0.04405[4]
Compound 38 FGFR----[4]
Compound 43 Tubulin PolymerizationPancreatic Cancer (Panc-1)2.9--[4]
Compound 43 Tubulin PolymerizationPancreatic Cancer (Paca-2)2.2--[4]
Compound 10l VEGFR-2Non-Small Cell Lung Cancer (A549/ATCC)1.66 - 100--[5]
Compound 17a VEGFR-2Melanoma, NSCLC, Prostate, Colon---[5]
Hydrazide 83 PI3KBreast Cancer (MCF-7)4.255-FU6.98[2]
Hydrazide 84 PI3KBreast Cancer (MCF-7)5.355-FU6.98[2]
Pyr-1 Apoptosis InductionLeukemia (HL-60, CEM)Low µM/nM--[6]
Pyr-1 Apoptosis InductionBreast Cancer (MDA-MB-231, MDA-MB-468)Low µM/nM--[6]
Pyr-1 Apoptosis InductionLung Cancer (A-549)Low µM/nM--[6]

Key Mechanistic Insights

The anticancer activity of pyridazinone derivatives is underpinned by their ability to interfere with critical cellular signaling pathways.[4] Understanding these mechanisms is paramount for rational drug design and patient selection in future clinical applications.

Inhibition of Key Oncogenic Kinases

A significant number of pyridazinone compounds exert their anticancer effects through the inhibition of protein kinases that are frequently dysregulated in cancer. For instance, derivatives targeting B-Raf, a key component of the RAS-RAF-MEK-ERK signaling pathway, have shown potent activity, particularly in melanomas harboring the V600E mutation.[4] Similarly, inhibition of Fibroblast Growth Factor Receptors (FGFRs) by pyrazolo[3,4-d]pyridazinone derivatives has demonstrated significant tumor growth inhibition in FGFR1-driven cancer models.[4]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Pyridazinone_FGFR Pyridazinone (e.g., Compound 38) Pyridazinone_FGFR->RTK Pyridazinone_BRaf Pyridazinone (e.g., Compound 36) Pyridazinone_BRaf->RAF

Caption: A simplified diagram of the RAS-RAF-MEK-ERK and PI3K-Akt signaling pathways, highlighting the inhibitory action of specific pyridazinone compounds on key kinases like FGFR and B-Raf.

Induction of Apoptosis and Cell Cycle Arrest

Several pyridazinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5][7] For example, compound 10l was found to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[5] This compound also induced cell cycle arrest at the G0-G1 phase in non-small cell lung cancer cells.[5] Another compound, Pyr-1, demonstrated potent induction of apoptosis in leukemia cells through the intrinsic pathway, characterized by mitochondrial depolarization and caspase-3 activation.[6]

Experimental Protocols for Head-to-Head Comparison

To ensure a robust and reproducible comparison of pyridazinone-based compounds, standardized in vitro assays are essential. The following protocols outline key methodologies for assessing their anticancer activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyridazinone compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the formazan product using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Treat cancer cells with the pyridazinone compounds at their respective IC50 concentrations for a defined period.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability (MTT) Assay (Determine IC50) Cell_Culture->MTT_Assay Compound_Prep Pyridazinone Compound Preparation (Serial Dilutions) Compound_Prep->MTT_Assay Data_Analysis IC50 Calculation & Statistical Analysis MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis (Annexin V/PI) Assay Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Cycle_Assay->Mechanism_Elucidation Western_Blot Western Blot (Protein Expression) Western_Blot->Mechanism_Elucidation Data_Analysis->Apoptosis_Assay Data_Analysis->Cell_Cycle_Assay Data_Analysis->Western_Blot

Caption: A flowchart illustrating the typical experimental workflow for the head-to-head comparison of pyridazinone compounds in cancer cell lines.

Conclusion and Future Directions

The pyridazinone scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action and potent cytotoxic activity demonstrated by various derivatives underscore the potential for this class of compounds to address the complexities of cancer biology. Future research should focus on comprehensive structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds. A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for identifying predictive biomarkers and guiding their clinical development.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Semantic Scholar. Available at: [Link]

  • Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents. ResearchGate. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Available at: [Link]

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. Available at: [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Challenges

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a derivative of maleic hydrazide, serves as a key building block in the development of novel therapeutic agents. Its pyridazinedione core is a recognized pharmacophore, and the acetic acid side chain provides a crucial handle for further molecular elaboration. However, the synthesis of this compound is not without its challenges. The primary precursor, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), is a symmetrical molecule with two reactive nitrogen atoms, leading to potential regioselectivity issues during N-alkylation. Furthermore, the optimization of reaction conditions to achieve high yields and purity is paramount for its practical application in multi-step drug discovery programs. This guide aims to illuminate the nuances of the available synthetic strategies, empowering researchers to navigate these challenges effectively.

Synthetic Strategies: A Tale of Two Steps

The synthesis of this compound is fundamentally a two-stage process:

  • Formation of the Pyridazinedione Ring: Synthesis of the maleic hydrazide precursor.

  • N-Alkylation: Introduction of the acetic acid moiety onto the maleic hydrazide scaffold.

While numerous patents describe high-yield methods for the production of maleic hydrazide, the subsequent N-alkylation step is less documented in peer-reviewed literature, presenting a significant hurdle for research scientists. This guide will focus on elucidating a reproducible method for this critical transformation.

Method 1: Synthesis of the Maleic Hydrazide Precursor

The foundational step in producing the target molecule is the synthesis of maleic hydrazide. A prevalent and cost-effective method involves the condensation of maleic anhydride with hydrazine hydrate.

Experimental Protocol: Synthesis of Maleic Hydrazide

This protocol is adapted from established industrial methods that prioritize yield and purity.[1]

Reagents and Materials:

  • Maleic Anhydride

  • Hydrazine Hydrate

  • Sulfuric Acid (concentrated)

  • Sodium Hydroxide solution (30%)

  • Water

  • Round-bottom flask with mechanical stirrer, thermometer, and condenser

Procedure:

  • In a well-ventilated fume hood, cautiously add 66g of concentrated sulfuric acid to 250g of water in a 1000ml four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser.

  • To this acidic solution, slowly add 44ml of hydrazine hydrate while maintaining the temperature between 30-40°C. Stir the mixture for 30 minutes.

  • Gradually add 150g of maleic anhydride to the reaction mixture.

  • Heat the mixture to 110-120°C and maintain this temperature for 10 hours.

  • Cool the reaction mixture to 40-50°C.

  • Neutralize the mixture to a pH of 6.5 by the slow addition of a 30% sodium hydroxide solution.

  • Filter the resulting precipitate, wash it thoroughly with water, and dry to obtain maleic hydrazide.

Expected Yield: ~97%

Characterization: The melting point of the obtained maleic hydrazide should be in the range of 306-307°C.

Method 2: N-Alkylation of Maleic Hydrazide to Yield this compound

The introduction of the acetic acid side chain is the pivotal step that is often poorly detailed in the literature. Based on general principles of N-alkylation of heterocyclic compounds, a plausible and reproducible two-step procedure is proposed and detailed below. This involves an initial alkylation with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Experimental Protocol: N-Alkylation and Hydrolysis

Step 1: Synthesis of Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate

Reagents and Materials:

  • Maleic Hydrazide

  • Ethyl Chloroacetate

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • To a solution of maleic hydrazide (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate.

Step 2: Hydrolysis to this compound

Reagents and Materials:

  • Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate

  • Lithium Hydroxide (or Sodium Hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (1N)

Procedure:

  • Dissolve the ethyl ester from the previous step in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Comparative Analysis of Synthesis Routes

ParameterMethod 1 (Precursor Synthesis)Method 2 (N-Alkylation & Hydrolysis)
Starting Materials Maleic anhydride, hydrazine hydrate, sulfuric acidMaleic hydrazide, ethyl chloroacetate, K2CO3, LiOH
Solvents WaterDMF, THF, Water
Reaction Conditions 110-120°C, 10 hours80°C (alkylation), Room Temp (hydrolysis)
Reported Yield High (~97%)Moderate to Good (expected)
Purification Filtration and washingColumn chromatography, filtration
Reproducibility High (well-established industrial process)Moderate (requires careful optimization)
Safety Considerations Use of concentrated acid and hydrazineUse of DMF (handle in fume hood)

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_0 Method 1: Precursor Synthesis cluster_1 Method 2: N-Alkylation & Hydrolysis Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide H2SO4, H2O, 110-120°C Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Maleic Hydrazide Maleic Hydrazide_2 Maleic Hydrazide Ethyl_Ester Ethyl (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetate Maleic Hydrazide_2->Ethyl_Ester Ethyl Chloroacetate, K2CO3, DMF, 80°C Final_Product This compound Ethyl_Ester->Final_Product LiOH, THF/H2O, RT

Figure 1: Overall synthetic workflow for this compound.

Causality and Experimental Choices

  • Choice of Base in N-Alkylation: Potassium carbonate is a mild and effective base for the N-alkylation of maleic hydrazide. Stronger bases like sodium hydride could lead to deprotonation at multiple sites and potential side reactions.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SN2 reactions, facilitating the dissolution of the reagents and promoting the desired alkylation.

  • Two-Step Hydrolysis: The use of a haloacetic ester followed by hydrolysis is a common strategy to avoid potential complications of direct alkylation with a haloacetic acid, which could lead to acid-base side reactions with the base used for N-alkylation. Lithium hydroxide is a standard reagent for ester hydrolysis under mild conditions.

Conclusion and Future Outlook

While the synthesis of the maleic hydrazide precursor is well-established and highly reproducible, the subsequent N-alkylation to obtain this compound requires careful execution and optimization. The proposed two-step N-alkylation and hydrolysis procedure provides a logical and scientifically sound approach for researchers. Future work should focus on the development of a one-pot N-alkylation/hydrolysis protocol to improve efficiency and reduce purification steps. Furthermore, exploring alternative alkylating agents and catalytic systems could lead to milder reaction conditions and improved yields. This guide serves as a foundational resource for chemists in the pharmaceutical industry, enabling them to confidently approach the synthesis of this valuable molecular scaffold.

References

  • Google Patents.
  • RSC Publishing. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

  • PubMed Central (PMC). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

  • Journal of Medicinal Chemistry. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Therapeutic Potential of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with significant therapeutic potential.[1][2] This guide offers a meta-analysis of pyridazinone derivatives across key therapeutic areas, comparing their performance with established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Cardiovascular Applications: Inodilators and Beyond

Pyridazinone derivatives have made a significant clinical impact in cardiovascular medicine, primarily as inodilators—agents that increase myocardial contractility (inotropic effect) and cause vasodilation.[3][4] This dual action is highly beneficial in managing conditions like acute decompensated and congestive heart failure (CHF).[5][6][7][8]

Comparative Analysis of Key Cardiovascular Pyridazinone Derivatives:

The primary mechanism for many pyridazinone-based cardiotonic agents is the inhibition of phosphodiesterase 3 (PDE3) and/or sensitization of cardiac troponin C to calcium.[4][9][10]

Compound Primary Mechanism(s) of Action Key Therapeutic Use Noteworthy Experimental Finding
Levosimendan Calcium sensitizer (via binding to troponin C); ATP-sensitive potassium (K-ATP) channel opener.[5][11][12]Acute decompensated congestive heart failure.[5]Increases cardiac contractility without a significant rise in intracellular calcium, leading to a lower energy cost and reduced risk of arrhythmia compared to traditional inotropes.[6][7]
Pimobendan Calcium sensitizer; Phosphodiesterase 3 (PDE3) inhibitor.[3][13]Congestive heart failure in dogs (due to myxomatous mitral valve disease or dilated cardiomyopathy).[8][14][15]Shown to increase survival time and improve quality of life in canine patients with CHF when compared to ACE inhibitors like benazepril.[14]
Imazodan Selective PDE3 inhibitor.[16]Investigated for heart failure.Early studies showed its potent and selective inhibition of cardiac PDE3, with derivatives demonstrating IC50 values as low as 0.15 μM, significantly more potent than the reference standard milrinone (IC50 = 2.5 μM).[16]

Mechanism Spotlight: Levosimendan's Dual Action

Levosimendan's efficacy stems from a unique, dual mechanism of action that distinguishes it from other inotropes.[6][12] It enhances cardiac contractility by sensitizing the myofilaments to existing calcium levels and induces vasodilation by opening K-ATP channels in vascular smooth muscle, reducing both preload and afterload on the heart.[5][7][11]

cluster_Cardiomyocyte Cardiomyocyte cluster_VascularSmoothMuscle Vascular Smooth Muscle Ca Intracellular Ca2+ TnC Troponin C Ca->TnC binds Contraction Myofilament Contraction TnC->Contraction K_ATP K-ATP Channel Relaxation Vasodilation (Relaxation) K_ATP->Relaxation opening causes Levosimendan Levosimendan Levosimendan->TnC Sensitizes to Ca2+ Levosimendan->K_ATP Opens

Caption: Levosimendan's dual mechanism in heart failure therapy.

Anti-inflammatory Potential: Selective COX-2 Inhibition

A significant area of research for pyridazinone derivatives is in the development of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[17][18] The rationale is to provide the anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17]

Comparative Analysis of Pyridazinone-based COX-2 Inhibitors:

Compound Series/Example COX-2 IC50 Selectivity Index (COX-1 IC50 / COX-2 IC50) Key Structural Feature Reference Standard
ABT-963 Not explicitly stated, but high potency reported.276Vicinally disubstituted pyridazinone with a methanesulfonyl-phenyl group.[19]Celecoxib, Rofecoxib[19]
Compound 3g (Ref.) 43.84 nM11.51Pyridazinthione derivative.Celecoxib (IC50=73.53 nM, SI=11.78)
Compound 6b (Ref.[20]) 0.18 µM6.33Pyridazine scaffold.[20]Celecoxib (IC50=0.35 µM)[20]
Compound 26 (Ref.) N/A (In vivo data)N/A5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone.Ibuprofen

Note: IC50 values and Selectivity Indices (SI) are highly dependent on assay conditions and should be compared within the context of the same study.

The data indicates that specific pyridazinone derivatives can achieve potency and selectivity for COX-2 that is comparable or even superior to established drugs like Celecoxib.[20] For example, compound 3g from one study showed a lower IC50 and a comparable selectivity index to Celecoxib, and in vivo, it exhibited potent anti-inflammatory activity with a superior gastrointestinal safety profile.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the COX inhibitory activity and selectivity of test compounds.

  • Enzyme Preparation : Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation : Dissolve pyridazinone derivatives and reference compounds (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

  • Assay Reaction :

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.

    • Add the test compound or vehicle control (DMSO).

    • Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate).

  • Detection : Incubate for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyridazinone scaffold is present in several approved and investigational anticancer agents, targeting various hallmarks of cancer.[16][21] Their mechanisms often involve the inhibition of critical enzymes like protein kinases and poly (ADP-ribose) polymerase (PARP).[16]

Comparative Analysis of Pyridazinone-based Anticancer Agents:

Compound Primary Target(s) Approved Indication(s) / Investigational Area Reported IC50 / Potency
Olaparib PARP inhibitorOvarian, Breast, Prostate, Pancreatic Cancer0.015 µM[16]
Talazoparib PARP inhibitorBreast, Prostate Cancer0.0002 µM[16]
Compound 17a (Ref.[22]) VEGFR-2 inhibitorInvestigational (Melanoma, NSCLC, Prostate, Colon Cancer)Exhibited best VEGFR-2 inhibitory activity in its series.[22][23]
Compound 39 (Ref.[24]) EED (PRC2 subunit) inhibitorInvestigational (Prostate Cancer)IC50 = 0.62 µM[24]
Compound 81/82 (Ref.[25]) General cytotoxicityInvestigational (Neuroblastoma)IC50 = 0.07 µM / 0.04 µM against IMR-32 cell line.[25]

The success of PARP inhibitors like Olaparib and Talazoparib, which contain a pyridazinone core, underscores the scaffold's utility in designing potent enzyme inhibitors.[16] Furthermore, novel derivatives are continuously being explored for their ability to inhibit other key cancer targets like VEGFR-2, a key mediator of angiogenesis, and EED, a component of the PRC2 complex involved in epigenetic regulation.[22][24]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel pyridazinone-based therapeutic agents follows a structured, multi-stage workflow.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all chemical agents. This guide provides essential, step-by-step procedures for the proper disposal of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS No. 10158-72-2), ensuring the safety of personnel and adherence to environmental regulations.

Hazard Assessment and Risk Mitigation

The foundational step in any disposal protocol is a comprehensive understanding of the potential hazards. Based on data from structurally related compounds, this compound should be presumed to pose the following risks:

  • Skin and Eye Irritation: Pyridazine derivatives are known to cause skin irritation and serious eye damage.[1][2]

  • Respiratory Irritation: As a powder, it may cause respiratory irritation if inhaled.[3][4]

  • Potential Long-Term Health Effects: The structurally similar maleic hydrazide is suspected of causing genetic defects and cancer.[2][3]

Given these potential hazards, a conservative approach to handling and disposal is paramount. All personnel must be equipped with and properly trained to use the appropriate Personal Protective Equipment (PPE).

Hazard Class Anticipated Risk Source/Analogy
Skin IrritationCategory 2Maleic Hydrazide, Pyridazine Derivatives[1][2]
Eye IrritationCategory 2Maleic Hydrazide, Pyridazine Derivatives[1][2]
CarcinogenicityCategory 2 (Suspected)Maleic Hydrazide[2]
MutagenicityCategory 2 (Suspected)Maleic Hydrazide[2]
Personal Protective Equipment (PPE) Protocol

Before initiating any handling or disposal procedures, ensure the following PPE is worn and correctly fitted. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][6]

  • Body Protection: A fully-buttoned lab coat or impervious clothing is required to protect against skin exposure.[6][7]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8] If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter may be necessary, contingent on a formal risk assessment and user training.[7]

Step-by-Step Disposal Workflow

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[9]

  • Designated Waste Container: All waste containing this compound, including residual amounts, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1][6]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[6] The waste container should be kept securely sealed when not in use.[5][6]

  • Proper Identification: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of its known or suspected hazards (e.g., "Irritant," "Suspected Carcinogen/Mutagen").[6]

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][8] Do not use combustible materials like paper towels for the initial containment of a large spill.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5][8]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Licensed Professional Service: The final disposal of the sealed and labeled hazardous waste container must be handled by a licensed professional waste disposal company.[5][7] This ensures the waste is treated and disposed of in compliance with all local, state, and federal environmental regulations.

  • Incineration: The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5][7]

The following flowchart provides a visual decision-making guide for the disposal process.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_contingency Contingency Planning cluster_final_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_container Obtain a Designated Hazardous Waste Container fume_hood->waste_container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards waste_container->label_container collect_waste Transfer Waste Material & Contaminated Consumables into Container label_container->collect_waste spill Spill Occurs? collect_waste->spill spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect & Dispose as Waste spill->spill_protocol Yes seal_container Securely Seal Container When Full or No Longer in Use spill->seal_container No spill_protocol->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company seal_container->contact_ehs end End: Waste Transferred for Professional Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Decontamination of Reusable Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, isopropanol) to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous waste.[1][9]

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these rigorous procedures, you actively contribute to a culture of safety and environmental stewardship within your organization. This commitment not only protects you and your colleagues but also builds trust in the scientific community's ability to manage the tools of innovation responsibly.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Food and Agriculture Organization of the United Nations. (n.d.). Maleic hydrazide (102). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Navigating the Safe Handling of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, with the molecular formula C₆H₆N₂O₄, should be treated as a hazardous substance.[3] Based on data from analogous compounds, the primary hazards are anticipated to include:

  • Skin Irritation and Corrosion: Similar to other dicarboxylic acids and pyridazine derivatives, this compound is expected to cause skin irritation, and potentially severe burns with prolonged contact.[1][4][5][6]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious and potentially permanent damage.[1][4][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][8]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][2]

Given these potential hazards, strict adherence to the following operational and personal protective equipment guidelines is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[9]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[10] A face shield should be worn over goggles when there is a significant risk of splashing.[11]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9][12][13] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.[10]
Body Protection A full-length laboratory coat, preferably made of a non-flammable material like Nomex®, should be worn and kept fastened.[11] Ensure it covers as much skin as possible.[11]
Footwear Closed-toe and closed-heel shoes that cover the entire foot are required.[11][13]
Respiratory Protection Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1][9][12] If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]
PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Handling this compound risk_assessment Assess potential for: - Splashes - Dust/Aerosol Generation - Skin Contact start->risk_assessment eye_protection Mandatory: Chemical Splash Goggles risk_assessment->eye_protection Always gloves Mandatory: Nitrile or Neoprene Gloves risk_assessment->gloves Always lab_coat Mandatory: Lab Coat (fastened) risk_assessment->lab_coat Always respirator Use Fume Hood or Wear Respirator risk_assessment->respirator If dust/aerosols possible face_shield Add Face Shield eye_protection->face_shield If splash risk is high final_check Proceed with Experiment face_shield->final_check gloves->final_check lab_coat->final_check respirator->final_check

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound will further mitigate risks.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred location.[1][9][12]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][12] It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[7][14]

  • Transport: When transporting the chemical, use a secondary container or bottle carrier to minimize the risk of spills.[14]

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Absorption: For small spills, use an inert absorbent material such as vermiculite or sand to contain the chemical.[1]

  • Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][12] Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air.[8][12] If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Ensuring Environmental Compliance

All waste containing this compound must be treated as hazardous waste.[2][9]

  • Waste Identification: All contaminated materials, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and used PPE, must be classified as hazardous waste.[2]

  • Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container.[1][2] The label should clearly indicate "Hazardous Waste" and include the chemical name.[1]

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][10] Do not dispose of this chemical down the drain or in regular trash.[2]

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. Available from: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Available from: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as. Available from: [Link]

  • Safety Data Sheet - Fisher Scientific. Available from: [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. Available from: [Link]

  • Material Safety Data Sheet - Acetic acid MSDS. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.